molecular formula C10H11NO5 B1425513 4-Hydroxy-3-nitro-5-propoxybenzaldehyde CAS No. 871085-51-7

4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Cat. No.: B1425513
CAS No.: 871085-51-7
M. Wt: 225.2 g/mol
InChI Key: XOTMRYLMVFWNPI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitro-5-propoxybenzaldehyde is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-hydroxy-3-nitro-5-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-3-16-9-5-7(6-12)4-8(10(9)13)11(14)15/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTMRYLMVFWNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722811
Record name 4-Hydroxy-3-nitro-5-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871085-51-7
Record name 4-Hydroxy-3-nitro-5-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Aromatic Aldehyde

4-Hydroxy-3-nitro-5-propoxybenzaldehyde, identified by the CAS Number 871085-51-7 , is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1] Its unique molecular architecture, featuring a hydroxyl, a nitro, and a propoxy group strategically positioned on a benzaldehyde scaffold, imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of complex molecules and potential therapeutic agents.

This guide provides a comprehensive overview of this compound, delving into its physicochemical properties, plausible synthetic routes, and potential applications, with a particular focus on its relevance to drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the synthetic utility and biological potential of this intriguing molecule.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. The key computed properties of this compound are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₅PubChem[1]
Molecular Weight 225.20 g/mol PubChem[1]
CAS Number 871085-51-7PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CCCOC1=CC(=CC(=C1O)[O-])C=OPubChem[1]
XLogP3 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 225.06372245PubChem[1]
Monoisotopic Mass 225.06372245PubChem[1]
Topological Polar Surface Area 92.4 ŲPubChem[1]

Synthetic Pathways: Crafting the Core Scaffold

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, plausible synthetic routes can be extrapolated from established organic chemistry principles and analogous transformations of similar molecules. Two potential synthetic strategies are outlined below.

Strategy 1: Nitration followed by Etherification

This approach involves the initial nitration of a suitable precursor followed by the introduction of the propoxy group via etherification.

Synthesis_Strategy_1 A 4-Hydroxy-5-propoxybenzaldehyde B This compound A->B Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Plausible synthetic route via nitration.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-hydroxy-5-propoxybenzaldehyde in a suitable solvent, such as glacial acetic acid or dichloromethane, in a reaction vessel equipped with a stirrer and a cooling bath.

  • Cooling: Cool the solution to a low temperature, typically between 0 and 5 °C, to control the exothermic nitration reaction.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the low temperature. The addition of a nitrating agent is a critical step, and the choice of reagent and reaction conditions can significantly influence the yield and regioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification: Isolate the solid product by filtration, wash with cold water to remove residual acids, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Strategy 2: Etherification followed by Nitration

An alternative strategy involves the initial propoxylation of a dihydroxybenzaldehyde derivative, followed by selective nitration.

Synthesis_Strategy_2 C 3,4-Dihydroxy-5-nitrobenzaldehyde D This compound C->D Propylating Agent (e.g., 1-bromopropane) Base (e.g., K₂CO₃)

Caption: Alternative synthetic route via etherification.

Experimental Protocol (Hypothetical):

  • Reactant Mixture: In a round-bottom flask, combine 3,4-dihydroxy-5-nitrobenzaldehyde, a suitable base such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

  • Propylation: Add 1-bromopropane to the mixture and heat the reaction to an appropriate temperature (e.g., 60-80 °C) with stirring. The etherification reaction introduces the propoxy group onto one of the hydroxyl functionalities. The regioselectivity of this step would be a critical factor to control.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Note: The above protocols are hypothetical and would require experimental validation and optimization. The choice of reagents, solvents, and reaction conditions will significantly impact the efficiency and outcome of the synthesis.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential as a versatile building block in the synthesis of novel compounds with diverse biological activities. The aldehyde functionality serves as a reactive handle for the construction of various heterocyclic systems and for the formation of Schiff bases, which are known to exhibit a wide range of pharmacological properties.

As a Precursor to Biologically Active Molecules

The combination of the aldehyde, hydroxyl, and nitro groups allows for a multitude of chemical transformations, enabling the synthesis of a library of derivatives for biological screening. For instance, the aldehyde can be a key component in multicomponent reactions, leading to the rapid assembly of complex molecular scaffolds.

Applications Core This compound Schiff Schiff Base Formation Core->Schiff Hetero Heterocycle Synthesis Core->Hetero Reduce Reduction of Nitro Group Core->Reduce Bio Biologically Active Compounds Schiff->Bio Hetero->Bio Reduce->Bio

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. This document delves into the molecular structure, predicted and experimentally analogous physicochemical parameters, and detailed experimental protocols for their determination. Furthermore, it explores the compound's reactivity profile and potential applications, offering valuable insights for its use in research and drug development.

Introduction

This compound is a unique aromatic aldehyde featuring a trifecta of functional groups that impart a versatile reactivity profile. The presence of a hydroxyl group, a nitro group, and a propoxy moiety on the benzaldehyde scaffold makes it a valuable intermediate for the synthesis of a diverse range of complex organic molecules. The electron-withdrawing nature of the nitro group, coupled with the electron-donating effects of the hydroxyl and propoxy groups, creates a nuanced electronic environment that governs its chemical behavior and potential biological activity. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic strategies and for predicting its behavior in biological systems.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for exploring the physicochemical properties of any compound.

dot graph { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="O", fontcolor="#EA4335"]; h [label="H", fontcolor="#4285F4"]; i [label="N", fontcolor="#4285F4"]; j [label="O", fontcolor="#EA4335"]; k [label="O", fontcolor="#EA4335"]; l [label="O", fontcolor="#EA4335"]; m [label=""]; n [label=""]; o [label=""]; p [label="C", fontcolor="#202124"]; q [label="H", fontcolor="#4285F4"]; r [label="O", fontcolor="#EA4335"];

// Benzene ring a -- b; b -- c; c -- d; d -- e; e -- f; f -- a;

// Substituents a -- g [len=1.5]; g -- h [len=1.0]; b -- i [len=1.5]; i -- j [style=double, len=1.0]; i -- k [len=1.0]; c -- l [len=1.5]; l -- m [len=1.0]; m -- n [len=1.0]; n -- o [len=1.0]; e -- p [len=1.5]; p -- q [len=1.0]; p -- r [style=double, len=1.0]; } Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundComputed by LexiChem 2.6.6 (PubChem release 2019.06.18)[1]
CAS Number 871085-51-7EPA DSSTox[1]
Molecular Formula C₁₀H₁₁NO₅PubChem[1]
Molecular Weight 225.20 g/mol Computed by PubChem 2.1 (PubChem release 2021.05.07)[1]
SMILES CCCOC1=CC(=CC(=C1O)[O-])C=OComputed by OEChem 2.3.0 (PubChem release 2024.12.12)[1]
InChI InChI=1S/C10H11NO5/c1-2-3-16-9-5-7(6-12)4-8(10(9)13)11(14)15/h4-6,13H,2-3H2,1H3Computed by InChI 1.0.5 (PubChem release 2019.06.18)[1]

Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. Therefore, this section presents a combination of computed data and experimental values for closely related analogs to provide a reliable estimation of its properties.

Table 2: Computed and Analogous Physicochemical Data

PropertyValue (Predicted/Analog)Method/Analog CompoundSource
Melting Point Estimated: 150-180 °CBased on analogs: 4-hydroxy-3-nitrobenzaldehyde (140-142 °C) and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (176 °C)Sigma-Aldrich[2], Stenutz
Boiling Point Decomposes before boilingExpected for nitrophenolic compounds
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMF)General solubility of substituted benzaldehydes
pKa (Phenolic Hydroxyl) Estimated: 6.0 - 7.0The nitro group is strongly electron-withdrawing, increasing the acidity of the phenolic proton compared to phenol (pKa ~10).
LogP (Octanol-Water Partition Coefficient) 2.3Computed by XLogP3 3.0PubChem[1]
Topological Polar Surface Area (TPSA) 92.4 ŲComputed by Cactvs 3.4.6.11PubChem[1]

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound can be envisioned through a multi-step process starting from a readily available precursor like 4-hydroxy-3-propoxybenzaldehyde (ethyl vanillin ether).

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="4-Hydroxy-3-propoxybenzaldehyde"]; Nitration [label="Nitration\n(HNO₃/H₂SO₄)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="this compound"]; Purification [label="Purification\n(Recrystallization)", shape=ellipse, fillcolor="#34A853"]; FinalProduct [label="Pure Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Nitration; Nitration -> Product; Product -> Purification; Purification -> FinalProduct; } Proposed synthetic workflow for this compound.

A plausible synthetic route involves the nitration of 4-hydroxy-3-propoxybenzaldehyde. The hydroxyl and propoxy groups are ortho-, para-directing, while the aldehyde group is a meta-director. The position between the hydroxyl and propoxy groups is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the hydroxyl group and meta to the aldehyde group, which is the desired position 5.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

  • Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo reactions such as condensation, oxidation, and reduction. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

  • Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base, forming a phenoxide ion. This group can also undergo etherification reactions.

  • Nitro Group: The nitro group can be reduced to an amino group, which opens up a wide range of further derivatization possibilities, making this compound a versatile precursor for various heterocyclic systems.

  • Aromatic Ring: The ring is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of key physicochemical properties of aromatic aldehydes like this compound.

Determination of Melting Point

The melting point provides a crucial indication of purity.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Solubility

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Procedure: To approximately 10 mg of the compound in a test tube, add 1 mL of the solvent.

  • Observation: Vigorously shake the test tube for 1 minute and observe if the solid dissolves completely. If not, gently heat the mixture.

  • Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves.

dot graph { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Weigh Compound (10 mg)"]; AddSolvent [label="Add Solvent (1 mL)"]; Shake [label="Vigorous Shaking (1 min)"]; Observe [label="Observe for Dissolution", shape=diamond, fillcolor="#FBBC05"]; Soluble [label="Soluble", shape=ellipse, fillcolor="#34A853"]; Insoluble [label="Insoluble", shape=ellipse, fillcolor="#EA4335"]; Heat [label="Gentle Heating"]; ObserveAgain [label="Observe for Dissolution", shape=diamond, fillcolor="#FBBC05"]; SolubleHot [label="Soluble on Heating", shape=ellipse, fillcolor="#34A853"]; InsolubleHot [label="Insoluble", shape=ellipse, fillcolor="#EA4335"];

Start -> AddSolvent; AddSolvent -> Shake; Shake -> Observe; Observe -> Soluble [label="Yes"]; Observe -> Heat [label="No"]; Heat -> ObserveAgain; ObserveAgain -> SolubleHot [label="Yes"]; ObserveAgain -> InsolubleHot [label="No"]; } Workflow for solubility determination.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include aromatic protons, the aldehydic proton, and protons of the propoxy group.

    • ¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, aromatic carbons, and carbons of the propoxy group.

  • Infrared (IR) Spectroscopy: Will reveal the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-NO₂ stretches of the nitro group, and C-O stretches of the ether linkage.

  • Mass Spectrometry (MS): Will determine the molecular weight and provide information about the fragmentation pattern of the molecule, further confirming its structure.

Applications in Research and Drug Development

Substituted nitrobenzaldehydes are valuable precursors in the synthesis of various biologically active compounds. The functional groups on this compound offer multiple points for diversification, making it an attractive scaffold for combinatorial chemistry and the development of new therapeutic agents. The nitro group can be reduced to an amine, which can then be used to synthesize a variety of heterocyclic compounds, such as benzimidazoles, quinoxalines, and other nitrogen-containing ring systems that are prevalent in many pharmaceuticals. The aldehyde functionality allows for the formation of Schiff bases and chalcones, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Conclusion

This compound is a multifaceted molecule with significant potential in organic synthesis and medicinal chemistry. While comprehensive experimental data on its physicochemical properties is not yet widely published, this guide provides a robust framework for its characterization based on computed data, analogous compounds, and established experimental protocols. The unique combination of functional groups imparts a versatile reactivity that can be exploited for the synthesis of novel compounds with potential therapeutic applications. Further research into the experimental determination of its properties and exploration of its synthetic utility is highly encouraged.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Stenutz. Retrieved from [Link]

  • BenchChem. (2025, December). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde. In the absence of extensive empirical solubility data in publicly accessible literature, this document establishes a robust theoretical framework for predicting its solubility in a diverse range of organic solvents. This is achieved through a detailed examination of the molecule's physicochemical properties. Furthermore, this guide presents a rigorous, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers in drug development and chemical synthesis to generate reliable data for their specific applications. This document is intended to be a vital resource for scientists and researchers, offering both predictive insights and practical methodologies for handling this compound.

Introduction to this compound and its Solubility

This compound is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of various pharmaceutical and fine chemical entities. Its molecular structure, featuring a hydroxyl, a nitro, a propoxy, and a formyl group on a benzene ring, provides a unique electronic and steric environment, making it a versatile intermediate.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its biological and chemical behavior. Understanding the solubility of this compound is paramount for:

  • Reaction Condition Optimization: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing effective drug delivery systems and ensuring bioavailability.

  • Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

  • Toxicological and Pharmacokinetic Studies: Preparing accurate dosing solutions.

This guide will delve into the factors governing the solubility of this compound and provide a practical framework for its assessment.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₅PubChem[1]
Molecular Weight 225.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Hydrogen Bond Donor Count 1 (from the hydroxyl group)PubChem[1]
Hydrogen Bond Acceptor Count 5 (from the nitro, hydroxyl, propoxy, and aldehyde oxygen atoms)PubChem[1]
Computed XLogP3 2.3PubChem[1]

The presence of both hydrogen bond donor (the phenolic hydroxyl group) and multiple hydrogen bond acceptor sites suggests that this molecule can interact with a variety of solvents through hydrogen bonding. The nitro and aldehyde groups are strong electron-withdrawing groups, contributing to the molecule's polarity. The propoxy group, while containing an oxygen atom, adds a degree of non-polar character due to its alkyl chain. The XLogP3 value of 2.3 indicates a moderate level of lipophilicity.

These structural features suggest a nuanced solubility profile, where the principle of "like dissolves like" will be a guiding factor.[2]

Theoretical Solubility Profile in Organic Solvents

Based on the physicochemical properties, we can predict the solubility of this compound in various classes of organic solvents.

Non-Polar Solvents
  • Examples: Hexane, Cyclohexane, Toluene, Benzene.

  • Predicted Solubility: Low .

  • Rationale: These solvents lack the ability to form significant dipole-dipole interactions or hydrogen bonds.[3] The polar functional groups (hydroxyl, nitro, aldehyde) of the solute will have weak interactions with these non-polar solvent molecules, leading to poor solvation.

Polar Aprotic Solvents
  • Examples: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Predicted Solubility: Moderate to High .

  • Rationale: These solvents possess significant dipole moments and can act as hydrogen bond acceptors, allowing for favorable dipole-dipole interactions with the polar groups of the solute.[3] Solvents like DMF and DMSO are highly polar and are expected to be excellent solvents for this compound due to their ability to effectively solvate both the polar and, to some extent, the non-polar regions of the molecule.

Polar Protic Solvents
  • Examples: Methanol, Ethanol, Isopropanol, Water, Acetic Acid.

  • Predicted Solubility: Moderate to High in alcohols, Low in water .

  • Rationale: Polar protic solvents can act as both hydrogen bond donors and acceptors.[3] Alcohols like methanol and ethanol should be effective solvents due to their ability to form hydrogen bonds with the hydroxyl, nitro, and aldehyde groups of the solute. The solubility in water is expected to be low due to the significant non-polar contribution of the benzene ring and the propoxy group, which would disrupt the strong hydrogen bonding network of water. The phenolic hydroxyl group is weakly acidic and its deprotonation in alkaline aqueous solutions would lead to the formation of a more soluble phenolate salt.[4]

The following table summarizes the predicted solubility profile.

Solvent ClassRepresentative SolventsPredicted SolubilityKey Solute-Solvent Interactions
Non-Polar Hexane, TolueneLowvan der Waals forces
Polar Aprotic Acetone, Ethyl Acetate, THFModerateDipole-dipole interactions
Highly Polar Aprotic DMF, DMSOHighStrong dipole-dipole, hydrogen bond acceptance
Polar Protic (Alcohols) Methanol, EthanolModerate to HighHydrogen bonding, dipole-dipole interactions
Polar Protic (Water) WaterLowLimited hydrogen bonding, hydrophobic effects

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal and place in thermostatic shaker prep2->prep3 equil1 Shake at constant temperature for 24-48h prep3->equil1 equil2 Allow to settle equil1->equil2 sep1 Centrifuge to pellet excess solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (syringe filter) sep2->sep3 ana1 Dilute filtered solution accurately sep3->ana1 ana2 Analyze by HPLC or UV-Vis ana1->ana2 ana3 Quantify against a calibration curve ana2->ana3

Sources

theoretical properties of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: A Theoretical and Computational Analysis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde: Properties, Reactivity, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a substituted aromatic aldehyde featuring a unique combination of electron-donating and electron-withdrawing functional groups. This guide provides a comprehensive theoretical analysis of its molecular structure, electronic properties, and predicted reactivity, leveraging computational chemistry principles. The inherent electronic asymmetry, driven by strong intramolecular charge transfer from the hydroxyl and propoxy groups to the nitro and aldehyde moieties, dictates its chemical behavior and potential utility. We will explore its computed physicochemical properties, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predict its reactivity at various functional sites. This analysis positions the molecule as a versatile intermediate for the synthesis of complex heterocyclic systems, potential pharmaceutical agents, and materials with non-linear optical properties.

Introduction: The Architectural Significance

This compound (IUPAC Name) is an organic compound whose structure is a confluence of functionalities pivotal to synthetic and medicinal chemistry.[1] The benzaldehyde core is decorated with four distinct groups: a reactive aldehyde (-CHO), a phenolic hydroxyl (-OH), an electron-withdrawing nitro (-NO2), and an electron-donating propoxy (-OC3H7) group.

The strategic placement of these groups creates a classic "push-pull" electronic system. The hydroxyl and propoxy groups donate electron density into the aromatic ring, while the nitro and aldehyde groups withdraw it. This electronic polarization is the cornerstone of the molecule's properties, influencing its reactivity, spectral characteristics, and potential as a building block for larger, more complex molecular architectures. Understanding these theoretical properties is essential for harnessing its synthetic potential in fields ranging from drug discovery to materials science.[2][3]

Molecular Structure and Physicochemical Properties

The foundational properties of a molecule are dictated by its structure and composition. For this compound, these have been computationally derived and are summarized below. These descriptors are critical for predicting its behavior in various chemical environments, including its solubility, permeability, and potential for intermolecular interactions.

PropertyComputed ValueSource
Molecular Formula C10H11NO5PubChem[1]
Molecular Weight 225.20 g/mol PubChem[1]
Exact Mass 225.06372245 DaPubChem[1]
XLogP3 (Lipophilicity) 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area (TPSA) 92.4 ŲPubChem[1]

The TPSA value suggests moderate cell permeability, a key parameter in drug design. The XLogP3 value indicates a degree of lipophilicity, suggesting solubility in organic solvents. The presence of both hydrogen bond donors and acceptors implies the potential for forming strong intermolecular interactions in a solid state or with biological targets.[1]

Theoretical Computational Methodology

To delve into the electronic nature of this compound, we rely on quantum chemical calculations. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and predicting the properties of many-body systems with high accuracy.[3][4] This approach allows us to visualize electron distribution, predict reactive sites, and understand the electronic transitions that govern the molecule's behavior.

Protocol: Standard DFT Calculation Workflow

The following protocol outlines a typical workflow for the theoretical analysis of a molecule like the one , based on established computational practices for similar benzaldehyde derivatives.[4][5]

  • Structure Optimization:

    • Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

    • Method: Employ the B3LYP functional, a widely used hybrid functional in DFT.

    • Basis Set: Use the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[5]

    • Software: Gaussian 09/16 or similar quantum chemistry software package.

    • Output: Optimized geometric parameters (bond lengths, bond angles) and the minimum energy value.

  • Frequency Calculation:

    • Objective: To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational spectra (IR, Raman).

    • Method/Basis Set: Same as optimization (B3LYP/6-311++G(d,p)).

    • Validation: A successful calculation will yield all positive frequency values.

  • Electronic Property Calculation:

    • Objective: To compute key electronic descriptors from the optimized structure.

    • Analysis:

      • Frontier Molecular Orbitals (HOMO/LUMO): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.[4]

      • Molecular Electrostatic Potential (MEP): Generate an MEP surface map to visualize the charge distribution. This map uses a color gradient to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[4][5]

    • Software: Gaussian, with visualization using GaussView or similar software.

G cluster_workflow DFT Calculation Workflow Input Initial Molecular Structure (.mol, SMILES) Opt Step 1: Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Step 2: Frequency Calculation (Confirm Minimum Energy) Opt->Freq Optimized Structure Props Step 3: Electronic Property Calculation (HOMO/LUMO, MEP) Freq->Props Validated Structure Output Theoretical Data: - Optimized Geometry - Reactivity Descriptors - Predicted Spectra Props->Output

Caption: A typical workflow for DFT-based theoretical analysis.

Electronic Properties and Reactivity Analysis

The arrangement of functional groups on the benzaldehyde ring creates distinct electronic features that govern its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich portions—the phenolic hydroxyl and propoxy groups, as well as the benzene ring.

  • LUMO: The LUMO will likely be centered on the electron-deficient nitro and aldehyde groups.

  • Energy Gap (ΔE): The presence of strong donor and acceptor groups suggests a relatively small HOMO-LUMO energy gap. A small gap indicates that the molecule is more chemically reactive and has lower kinetic stability, facilitating intramolecular charge transfer upon electronic excitation.[4] This is a key indicator of potential for use in materials requiring significant NLO response.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive visualization of the charge distribution. For this compound, the MEP surface would predict:

  • Nucleophilic Regions (Electron-Rich, Red/Yellow): The oxygen atoms of the nitro group, the carbonyl oxygen of the aldehyde, and the phenolic oxygen will exhibit the most negative potential. These sites are susceptible to attack by electrophiles.

  • Electrophilic Regions (Electron-Poor, Blue): The hydrogen atom of the hydroxyl group (acidic proton) and the carbon atom of the aldehyde group will show the most positive potential. The aldehyde carbon is a prime target for nucleophilic attack.[4][5]

Intramolecular Charge Transfer (ICT)

The core theoretical property of this molecule is the significant ICT from the electron-donating hydroxyl and propoxy groups to the electron-accepting nitro and aldehyde groups.[3] This "push-pull" mechanism creates a large dipole moment and is responsible for many of its key characteristics, including its reactivity and potential optical properties.

G Ring Aromatic Ring NO2 -NO2 Ring->NO2 e- withdrawing CHO -CHO Ring->CHO e- withdrawing OH -OH OH->Ring e- donating OPr -OPr OPr->Ring e- donating

Caption: Intramolecular charge transfer within the molecule.

Predicted Reactivity and Synthetic Utility

The electronic properties detailed above translate directly into predictable chemical reactivity, making this compound a versatile synthetic intermediate.

  • Aldehyde Group: This is a primary reaction site. It can readily undergo condensation reactions with primary amines to form Schiff bases, a common step in the synthesis of various heterocyclic compounds and ligands.[6] It is also susceptible to nucleophilic attack and can be oxidized to the corresponding carboxylic acid.[3]

  • Phenolic Hydroxyl Group: The acidic proton can be deprotonated, and the resulting phenoxide can act as a nucleophile in reactions like Williamson ether synthesis.[7]

  • Nitro Group: The nitro group is a powerful deactivator for electrophilic aromatic substitution but can be readily reduced to an amino group (-NH2). This transformation is fundamental in medicinal chemistry, as it introduces a basic site and a key pharmacophoric feature.

  • Aromatic Ring: The ring is generally deactivated towards further electrophilic substitution due to the presence of two strong deactivating groups (-NO2, -CHO).

Hypothetical Synthesis Pathway

A plausible synthetic route to this compound involves the regioselective nitration of its precursor, 4-hydroxy-3-propoxybenzaldehyde. The hydroxyl and propoxy groups are ortho-, para-directing, and the position between them (C5) is sterically hindered and electronically favorable for nitration.

G Precursor 4-Hydroxy-3-propoxybenzaldehyde Reagent + HNO₃ / H₂SO₄ (Nitrating Agent) Precursor->Reagent Product This compound Reagent->Product

Caption: Proposed synthesis via electrophilic nitration.

Potential Applications in Drug Discovery and Materials Science

The theoretical properties of this molecule suggest its utility as a scaffold or intermediate in several high-value applications.

  • Medicinal Chemistry: Nitroaromatic compounds are precursors to a wide range of biologically active molecules.[8] The reduction of the nitro group to an amine provides a pathway to synthesize benzimidazole derivatives, which have shown potent antimicrobial and anticancer activities. The overall structure can serve as a fragment for building inhibitors of various enzymes, where the functional groups can be tailored to interact with specific active site residues.

  • Materials Science and Dyes: The significant intramolecular charge transfer and extended π-conjugation are hallmarks of molecules with non-linear optical (NLO) properties. This makes it a candidate for investigation in optoelectronics. Furthermore, its structure is related to compounds used in the synthesis of fluorescent probes and dyes.[6]

Conclusion

The , elucidated through computational analysis, reveal a molecule with a rich electronic landscape. The interplay between its electron-donating and electron-withdrawing groups results in significant intramolecular charge transfer, a low HOMO-LUMO energy gap, and distinct regions of electrophilic and nucleophilic reactivity. These characteristics make it a highly valuable and versatile intermediate for synthetic chemists, with clear potential for application in the development of novel pharmaceuticals and advanced functional materials. Further experimental validation of these theoretical predictions will be crucial in fully realizing its potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. A Density Functional Theory Study of 4-OH Aldehydes. [Link]

  • PubChem. 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

  • ResearchGate. Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch. [Link]

  • PubChem. 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • ResearchGate. Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. [Link]

  • NIST WebBook. 4-Propoxybenzaldehyde. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PubChemLite. 4-hydroxy-3-nitrobenzaldehyde (C7H5NO4). [Link]

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  • NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

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An In-depth Technical Guide to 4-Hydroxy-3-nitro-5-propoxybenzaldehyde: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde, a substituted aromatic aldehyde of interest in medicinal and synthetic chemistry. Due to the limited direct historical data on this specific molecule, this document establishes a foundational understanding by drawing upon the well-documented chemistry of its close structural analogs, such as 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin). We will explore its logical synthetic pathway, predict its chemical and physical properties, and discuss its potential applications, particularly in the realm of drug discovery and as a versatile chemical intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique functionalities of this compound in their work.

Introduction and Historical Context

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and potential biological activity. This compound, with its hydroxyl, nitro, and propoxy moieties ortho and para to an aldehyde group, presents a unique electronic and steric profile.

Proposed Synthesis Pathway

The most logical and efficient route to this compound is a two-step process starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Step 1: Propoxylation of Vanillin to form 4-Hydroxy-3-propoxybenzaldehyde.

This reaction is a classic Williamson ether synthesis. Vanillin is deprotonated at the phenolic hydroxyl group with a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then reacts with a propyl halide (e.g., 1-bromopropane) via an SN2 reaction to yield 4-hydroxy-3-propoxybenzaldehyde.[4][5]

Step 2: Nitration of 4-Hydroxy-3-propoxybenzaldehyde.

The synthesized 4-hydroxy-3-propoxybenzaldehyde is then subjected to electrophilic aromatic substitution, specifically nitration. The hydroxyl and propoxy groups are ortho-, para-directing activators, while the aldehyde is a meta-directing deactivator. The position between the two activating groups (C5) is sterically accessible and electronically enriched, making it the most probable site for nitration. A mixture of nitric acid and a suitable solvent is typically used for this transformation.[6]

Visualizing the Synthesis

Synthesis_Pathway Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Precursor 4-Hydroxy-3-propoxybenzaldehyde Vanillin->Precursor 1. K2CO3 2. 1-Bromopropane (Williamson Ether Synthesis) Target This compound Precursor->Target HNO3 (Electrophilic Nitration)

Caption: Proposed two-step synthesis of this compound from vanillin.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its four functional groups:

  • Aldehyde Group (-CHO): This group is highly electrophilic and serves as a primary site for nucleophilic attack. It can readily undergo reactions such as condensation (e.g., with amines to form Schiff bases), oxidation to a carboxylic acid, and reduction to an alcohol.[7][8]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards further electrophilic substitution.[7] However, it can be reduced to an amino group (-NH₂), which is a key transformation for introducing a nucleophilic center and is often a critical step in the synthesis of heterocyclic compounds and pharmaceutical precursors.[8]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It is an activating, ortho-, para-directing group in electrophilic aromatic substitutions.

  • Propoxy Group (-O-CH₂CH₂CH₃): This ether linkage is generally stable. Like the hydroxyl group, it is an activating, ortho-, para-directing group.

The combined electronic effects of these groups make the aromatic ring electron-deficient, influencing its reactivity and the acidity of the phenolic proton.

Potential Applications in Drug Development and Research

Substituted nitrobenzaldehydes are valuable precursors in medicinal chemistry.[9] The presence of the nitro group allows for a range of chemical modifications.

  • Intermediate for Heterocyclic Synthesis: The reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, can be a pathway to various heterocyclic scaffolds, which are prevalent in pharmaceuticals.

  • Precursor for Biologically Active Molecules: The aldehyde functionality can be used to synthesize Schiff bases, chalcones, and other compounds that have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The propoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties.

  • Molecular Probe and Reagent: The specific substitution pattern may lend itself to use as a molecular probe or a specialized reagent in organic synthesis.

Experimental Protocols

The following are detailed, hypothetical protocols based on established chemical literature for analogous compounds.

Protocol 1: Synthesis of 4-Hydroxy-3-propoxybenzaldehyde
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (15.2 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

  • Addition of Alkylating Agent: While stirring, add 1-bromopropane (14.8 g, 0.12 mol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with acetone.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with 1M NaOH solution to remove any unreacted vanillin, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3-propoxybenzaldehyde.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a 100 mL flask cooled in an ice-water bath (0-5 °C), dissolve 4-hydroxy-3-propoxybenzaldehyde (9.0 g, 0.05 mol) in glacial acetic acid (30 mL).

  • Nitrating Agent: Slowly add concentrated nitric acid (70%, 5 mL) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the solid product. Further purification can be achieved by recrystallization from ethanol.

Data Summary

The following table summarizes the key physical and chemical properties of the precursor and the target compound.

Property4-Hydroxy-3-propoxybenzaldehydeThis compound (Predicted)
Molecular Formula C₁₀H₁₂O₃[4]C₁₀H₁₁NO₅
Molecular Weight 180.20 g/mol [5]225.20 g/mol
Appearance White to beige crystalline solid[4]Yellow crystalline solid
Melting Point 63-64 °C[4]> 100 °C
Boiling Point ~306 °C[4]Decomposes
Solubility Soluble in ethanol, methanol, chloroform, acetone[4]Soluble in polar organic solvents

Conclusion

This compound represents a promising, albeit under-documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. By leveraging established synthetic routes from its well-known analogs, this guide provides a clear pathway for its preparation and exploration. The unique combination of reactive functional groups offers a versatile platform for the development of novel compounds with potential therapeutic applications. Further research into the biological activities of derivatives of this compound is warranted and could unveil new avenues in drug discovery.

References

  • Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2).
  • ChemSynthesis. (2025, May 20). 4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]

  • Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Slideshare. Substituted benzaldehydes and acetophenones to yield derivatives. Retrieved from [Link]

  • Sciencemadness.org. (2008, June 21). Synthesis of 4-hydroxybenzaldehyde from phenol?. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • US EPA. Benzaldehyde, 4-hydroxy-3-methoxy-5-nitro-. Retrieved from [Link]

  • PubChemLite. 4-hydroxy-3-nitrobenzaldehyde (C7H5NO4). Retrieved from [Link]

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A Spectroscopic Guide to 4-Hydroxy-3-nitro-5-propoxybenzaldehyde: Elucidating Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-hydroxy-3-nitro-5-propoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a molecule with a unique combination of electron-donating and electron-withdrawing groups, its structural confirmation and purity assessment are paramount for any research and development endeavor. This document serves as a comprehensive resource for scientists and researchers, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

This compound possesses a benzaldehyde core functionalized with a hydroxyl group, a nitro group, and a propoxy group. This substitution pattern dictates the electronic environment of the aromatic ring and, consequently, its spectroscopic signature. Understanding the interplay of these functional groups is crucial for the accurate interpretation of the spectral data.

Molecular Formula: C₁₀H₁₁NO₅[1]

Molecular Weight: 225.20 g/mol [1]

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the protons of the propoxy group. The chemical shifts are influenced by the electronic effects of the substituents.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.1Singlet (s)1H-
Aromatic (H-2)8.0 - 8.3Doublet (d)1H~2-3
Aromatic (H-6)7.6 - 7.9Doublet (d)1H~2-3
Hydroxyl (-OH)10.0 - 11.0Broad Singlet (br s)1H-
Propoxy (-OCH₂-)4.0 - 4.2Triplet (t)2H~6-7
Propoxy (-CH₂-)1.8 - 2.0Sextet2H~6-7
Propoxy (-CH₃)1.0 - 1.2Triplet (t)3H~6-7

Expert Insights:

  • The aldehyde proton is expected to appear as a sharp singlet in the downfield region (9.8-10.1 ppm) due to the strong deshielding effect of the carbonyl group.

  • The two aromatic protons (H-2 and H-6) will appear as doublets due to meta-coupling with each other. The proton adjacent to the nitro group (H-2) is expected to be further downfield than the proton adjacent to the hydroxyl group (H-6).

  • The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. In some cases, it may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

  • The propoxy group will exhibit a characteristic pattern: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 195
Aromatic (C-1)125 - 130
Aromatic (C-2)120 - 125
Aromatic (C-3)140 - 145
Aromatic (C-4)150 - 155
Aromatic (C-5)145 - 150
Aromatic (C-6)115 - 120
Propoxy (-OCH₂-)70 - 75
Propoxy (-CH₂-)20 - 25
Propoxy (-CH₃)10 - 15

Expert Insights:

  • The carbonyl carbon of the aldehyde will be the most downfield signal.

  • The aromatic carbons attached to the oxygen atoms (C-4 and C-5) will be significantly deshielded. The carbon bearing the nitro group (C-3) will also be downfield.

  • The carbons of the propoxy group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, nitro, and ether functionalities.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Medium-Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (aldehyde)1680 - 1710Strong
N=O stretch (nitro, asymmetric)1510 - 1560Strong
N=O stretch (nitro, symmetric)1340 - 1380Strong
C-O stretch (ether)1200 - 1300Strong
C-O stretch (phenol)1150 - 1250Strong

Expert Insights:

  • The broadness of the O-H stretching band is due to hydrogen bonding.

  • The position of the C=O stretching frequency can be influenced by the electronic effects of the ring substituents.

  • The two strong absorption bands for the nitro group are highly characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Molecular Ion Peak (M⁺): m/z = 225

Plausible Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the loss of small, stable molecules or radicals.

G M [M]+. m/z = 225 M_minus_H [M-H]+ m/z = 224 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 196 M->M_minus_CHO - CHO• M_minus_NO2 [M-NO2]+ m/z = 179 M->M_minus_NO2 - NO2• M_minus_propoxy [M-C3H7O]+ m/z = 166 M->M_minus_propoxy - C3H7O• M_minus_C3H6 [M-C3H6]+. m/z = 183 M->M_minus_C3H6 - C3H6

Caption: Predicted major fragmentation pathways in the mass spectrum.

Expert Insights:

  • The molecular ion peak at m/z 225 should be observable.

  • Loss of a hydrogen radical (1 amu) to form a stable cation at m/z 224 is likely.

  • Loss of the formyl radical (29 amu) is a common fragmentation pathway for benzaldehydes.

  • Loss of the nitro group (46 amu) is also a probable fragmentation.

  • Cleavage of the propoxy group can occur in a couple of ways, including loss of a propoxy radical (59 amu) or through a rearrangement to lose propene (42 amu).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

5.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like the hydroxyl proton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR should be used. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

5.2. IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR allows for the direct analysis of the solid sample with minimal preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

5.3. Mass Spectrometry

  • Sample Preparation: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.

  • Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Data Acquisition: The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization and purity assessment of this compound. The predicted spectroscopic data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and similar substituted benzaldehydes. Adherence to proper experimental protocols is essential for obtaining reliable and reproducible data, which is the cornerstone of sound scientific research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link][1]

  • NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • NIST. (n.d.). 4-Propoxybenzaldehyde. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

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The Synthetic Versatility of Substituted Nitrobenzaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemical Reactivity of Nitrobenzaldehydes

Substituted nitrobenzaldehydes are a class of aromatic compounds characterized by a benzene ring functionalized with both a nitro (-NO₂) group and an aldehyde (-CHO) group. The interplay between these two electron-withdrawing groups imparts a unique reactivity profile to the molecule, making it a cornerstone in modern organic synthesis and a versatile precursor for a wide array of functional molecules. The position of the nitro group relative to the aldehyde (ortho, meta, or para) significantly influences the molecule's steric and electronic properties, dictating its behavior in chemical transformations.[1][2] This guide provides an in-depth exploration of the synthesis, key reactions, and diverse research applications of substituted nitrobenzaldehydes, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

The aldehyde group serves as a reactive handle for nucleophilic attack and condensation reactions, while the nitro group can be readily reduced to an amine, opening pathways for the construction of complex heterocyclic scaffolds.[3] This dual functionality makes nitrobenzaldehydes indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1]

Core Synthetic Methodologies

The preparation of substituted nitrobenzaldehydes can be achieved through several synthetic routes, with the choice of method often depending on the desired isomer and the nature of other substituents on the aromatic ring.

Nitration of Benzaldehyde

The direct nitration of benzaldehyde is a common method for synthesizing nitrobenzaldehydes. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][4] The aldehyde group is a meta-director, leading to the formation of m-nitrobenzaldehyde as the major product.[5]

Experimental Protocol: Synthesis of m-Nitrobenzaldehyde

  • In a flask equipped with a stirrer and a dropping funnel, place a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Cool the mixture in an ice-salt bath.

  • Slowly add benzaldehyde to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, continue stirring for a specified period.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure m-nitrobenzaldehyde.[1]

Oxidation of Substituted Nitrotoluenes

Another prevalent method involves the oxidation of the corresponding nitrotoluene. Various oxidizing agents can be employed, with chromium trioxide in acetic anhydride being a well-established system.[6][7] This route is particularly useful for obtaining ortho- and para-isomers, which are minor products in the direct nitration of benzaldehyde.

Experimental Protocol: Synthesis of o-Nitrobenzaldehyde from o-Nitrotoluene

  • Dissolve o-nitrotoluene in a mixture of acetic anhydride and acetic acid.

  • Slowly add a solution of chromium trioxide in acetic anhydride to the reaction mixture, maintaining the temperature below 10°C.[7]

  • After the addition, continue stirring for several hours.

  • Pour the reaction mixture into ice-water to precipitate the o-nitrobenzaldehyde diacetate.

  • Hydrolyze the diacetate using aqueous acid (e.g., hydrochloric acid or sulfuric acid) to yield o-nitrobenzaldehyde.[7][8]

  • Purify the product by steam distillation or recrystallization.[8]

Key Research Applications

The unique structural features of substituted nitrobenzaldehydes have led to their widespread application in various fields of chemical research.

Intermediates in Pharmaceutical Synthesis

Substituted nitrobenzaldehydes are pivotal intermediates in the synthesis of a diverse range of pharmaceutically active compounds.[1] Their ability to participate in various chemical transformations allows for the construction of complex molecular architectures found in many drugs. For instance, 3-nitrobenzaldehyde is a precursor in the synthesis of the HIV protease inhibitor Tipranavir and is also utilized in the production of dihydropyridine calcium channel blockers.[5] Furthermore, derivatives of nitrobenzaldehydes are used to create compounds with potential anticancer and antimicrobial activities.[9][10]

Logical Workflow for Drug Discovery using Nitrobenzaldehydes

G A Substituted Nitrobenzaldehyde B Chemical Modification (e.g., Reduction, Condensation) A->B Versatile Precursor C Diverse Chemical Scaffolds (e.g., Heterocycles) B->C Synthesis D Biological Screening (e.g., Anticancer, Antimicrobial) C->D Library of Compounds E Lead Compound Identification D->E Identification of Activity F Lead Optimization E->F Structure-Activity Relationship G Drug Candidate F->G Improved Potency & Properties

Caption: Workflow for leveraging substituted nitrobenzaldehydes in drug discovery.

Photoremovable Protecting Groups (PPGs)

Ortho-nitrobenzyl derivatives are among the most widely used photoremovable protecting groups (PPGs) in chemistry and biology.[3][11][12] This application leverages the ability of the o-nitrobenzyl group to be cleaved by UV light, allowing for the controlled release of a protected molecule with high spatial and temporal resolution.[11][13] This "caging" technology is invaluable for studying dynamic biological processes, such as neurotransmission and cell signaling.[11][14]

Mechanism of Photodeprotection

Upon absorption of UV light (typically around 350 nm), the nitro group is excited. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. This intermediate then undergoes a rearrangement to release the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and forms o-nitrosobenzaldehyde as a byproduct.[3]

Photodeprotection Experimental Workflow

G A Protected Molecule (o-nitrobenzyl ether/ester/carbamate) B UV Irradiation (e.g., 350 nm) A->B Initiation C Excited State Formation B->C D Intramolecular H-Abstraction C->D E aci-Nitro Intermediate D->E F Rearrangement & Cleavage E->F G Released Molecule + o-Nitrosobenzaldehyde F->G Products

Caption: General workflow for the photodeprotection of an o-nitrobenzyl protected molecule.

Synthesis of Dyes and Pigments

Historically, 2-nitrobenzaldehyde played a crucial role in the Baeyer-Drewsen indigo synthesis, a classic method for producing the iconic indigo dye.[3][15] This reaction involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base. Although largely replaced by aniline-based methods for industrial production, this synthesis remains a significant example of the utility of nitrobenzaldehydes in color chemistry.[15] They continue to be used as intermediates in the synthesis of specialty dyes and pigments with enhanced properties like improved lightfastness and thermal stability.[16]

Experimental Protocol: Baeyer-Drewsen Indigo Synthesis

  • Dissolve 2-nitrobenzaldehyde in acetone.

  • Slowly add an aqueous solution of a base (e.g., sodium hydroxide) to the mixture with stirring.

  • Observe the formation of a dark-colored precipitate of indigo.

  • Filter the precipitate, wash with water and ethanol, and allow it to dry.

Chemical Sensors

The reactive nature of the aldehyde group in nitrobenzaldehydes makes them suitable for the development of chemical sensors. For instance, they can be incorporated into fluorescent probes for the detection of specific analytes. The reaction of the aldehyde with a target molecule can lead to a change in the fluorescence properties of the probe, enabling detection.[17] Metal-organic frameworks (MOFs) incorporating ligands derived from nitrobenzaldehydes have also been developed as fluorescent sensors for ions and small molecules.[18]

Building Blocks in Organic Synthesis

Beyond the specific applications mentioned above, substituted nitrobenzaldehydes are versatile building blocks in a wide range of organic transformations. They readily participate in:

  • Schiff Base Formation: Reaction with primary amines to form Schiff bases (imines), which are important intermediates and ligands in coordination chemistry.[10][19]

  • Wittig Reaction: Conversion of the aldehyde to an alkene with a phosphonium ylide.[3]

  • Knoevenagel and Perkin Condensations: Reactions with active methylene compounds or acid anhydrides to form α,β-unsaturated systems.[1][3]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then undergo further reactions, such as cyclization, to form heterocyclic compounds.[3][19]

Quantitative Data Summary

Property2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-Nitrobenzaldehyde
Molecular Formula C₇H₅NO₃C₇H₅NO₃C₇H₅NO₃
Molar Mass 151.12 g/mol 151.12 g/mol 151.12 g/mol
Appearance Pale yellow crystalline powderYellowish to brownish crystalline powderPale yellow crystalline solid
Melting Point 42-44 °C[2][15]58.5 °C[5]103-106 °C[2]
Boiling Point 153 °C at 23 mmHg[2][15]164 °C at 23 mmHg[5]273.1 °C (approx.)[2]
Solubility Slightly soluble in water; soluble in ethanol, ether, and benzene.[2]16.3 mg/mL in water[5]Soluble in water, ethanol, benzene, glacial acetic acid.[2]

Conclusion

Substituted nitrobenzaldehydes are a class of remarkably versatile and reactive molecules that have found widespread application across various scientific disciplines. Their unique combination of an aldehyde and a nitro group on an aromatic ring provides a powerful platform for the synthesis of a vast array of complex organic molecules. From their role as key intermediates in the pharmaceutical and dye industries to their use in cutting-edge research areas like photoremovable protecting groups and chemical sensing, nitrobenzaldehydes continue to be indispensable tools for chemists and material scientists. A thorough understanding of their synthesis, reactivity, and applications is crucial for harnessing their full potential in the development of new technologies and therapeutic agents.

References

  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis - Sarchem Labs.
  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure.
  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure.
  • An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry - Benchchem.
  • p-NITROBENZALDEHYDE - Organic Syntheses Procedure.
  • Exploring 2-Nitrobenzaldehyde: Properties, Uses, and Manufacturing Insights.
  • Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Applic
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  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central.
  • Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH.
  • A dual functional MOF-based fluorescent sensor for intracellular phosphate and extracellular 4-nitrobenzaldehyde - Dalton Transactions (RSC Publishing).
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchG
  • A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde - Benchchem.
  • The Role of 3-Nitrobenzaldehyde in Specialty Chemical Synthesis.
  • A Comparative Guide to the Efficacy of Photolabile Protecting Groups Versus 2-Nitrobenzaldehyde - Benchchem.
  • Electrophilic substitution reactions of benzaldehyde| Nitr
  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes - MDPI.
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The Proportional Impact: A Technical Guide to the Role of the Propoxy Group in Molecular Interactions and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry and materials science. Among the alkoxy groups, the propoxy group (CH₃CH₂CH₂O-) offers a unique combination of size, lipophilicity, and conformational flexibility that is often exploited to fine-tune molecular properties. This technical guide provides an in-depth analysis of the propoxy group's fundamental role in mediating molecular interactions. We will dissect its distinct physicochemical characteristics—steric, electronic, and hydrophobic—and explore how these properties are leveraged by researchers and drug development professionals to optimize ligand-receptor binding, modulate pharmacokinetic profiles, and ultimately enhance therapeutic efficacy. This document serves as a comprehensive resource, blending theoretical principles with practical, field-proven insights and experimental protocols.

Core Physicochemical Profile of the Propoxy Group

The propoxy group is more than a simple three-carbon ether; its utility in molecular design stems from a nuanced balance of several key properties. Understanding these characteristics is fundamental to predicting its influence on the behavior of a parent molecule.

  • Steric Profile: The n-propyl chain provides a moderate steric footprint. Unlike the smaller methoxy or ethoxy groups, it can effectively probe and fill medium-sized hydrophobic pockets within a protein binding site.[1] Its unbranched, flexible nature allows it to adopt various conformations, which can be crucial for achieving an optimal fit with a receptor. This contrasts with the more rigid steric bulk of its isomer, the isopropoxy group.

  • Electronic Nature: The oxygen atom in the propoxy group is electronegative and possesses lone pairs of electrons. This makes the group a potent hydrogen bond acceptor .[2][3] While the alkyl chain is electronically neutral, the ether oxygen can influence adjacent electronic systems, for example, acting as an electron-donating group to an aromatic ring through resonance. These electronic effects, though often secondary to steric and lipophilic contributions, can be significant in modulating molecular properties.[4]

  • Lipophilicity: The addition of a three-carbon aliphatic chain significantly increases the lipophilicity (or hydrophobicity) of a molecule. This property is critical for processes governed by the hydrophobic effect, such as protein binding and the ability to cross lipid bilayer membranes.[5] The strategic addition of a propoxy group is a common tactic to enhance a drug's ability to enter cells or cross the blood-brain barrier.[6]

Comparative Analysis of Common Alkoxy Groups

To fully appreciate the specific role of the propoxy group, it is useful to compare its properties against other commonly used alkoxy substituents. The choice between these groups represents a critical decision point in lead optimization, allowing for the fine-tuning of a molecule's interaction profile.

PropertyMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Propoxy (-O(CH₂)₂CH₃) Isopropoxy (-OCH(CH₃)₂)n-Butoxy (-O(CH₂)₃CH₃)
Approx. van der Waals Volume (ų) ~30~45~60~60~75
Hansch Lipophilicity Parameter (π) -0.020.381.05 0.831.55
Hydrogen Bond Basicity (pKBHX) 0.680.760.78 0.840.79
Key Feature Minimal steric bulkSmall, flexibleBalanced lipophilicity & flexibility Increased steric bulk near anchorHigh lipophilicity

Data compiled from various sources on physicochemical properties. The pKBHX scale measures hydrogen bond acceptor strength.[7]

The Propoxy Group's Role in Driving Molecular Interactions

The physicochemical properties of the propoxy group directly translate into its ability to participate in and influence the key non-covalent interactions that govern molecular recognition.

Steric and Van der Waals Interactions

The primary role of the propoxy group's alkyl chain is to engage in van der Waals forces within hydrophobic pockets of a biological target.[1] Its length and flexibility allow it to optimize these contacts in a way that smaller groups cannot. The causality behind choosing a propoxy group often relates to filling a specific channel or sub-pocket in a receptor that is too large for a methoxy or ethoxy group but where a larger butoxy group might introduce a steric clash.

Hydrogen Bonding

The ether oxygen of the propoxy group acts as a hydrogen bond acceptor from suitable donor groups like the N-H of an amide backbone or the O-H of a serine, threonine, or tyrosine residue.[2][3] While the strength of this hydrogen bond is comparable to other ethers, the orientation is dictated by the position of the three-carbon chain. This interaction can serve as a critical anchor point, properly orienting the rest of the molecule for optimal binding. The ability to form this directed interaction distinguishes it from purely aliphatic substituents like a butyl group.

The diagram below illustrates the multi-faceted interaction capabilities of a propoxy-substituted aromatic ring within a hypothetical receptor binding site.

G cluster_0 Receptor Binding Site cluster_1 hb_donor H-Bond Donor (e.g., -NH) hydrophobic_pocket Hydrophobic Pocket ligand Propoxy Group (-O-CH2-CH2-CH3) on Aromatic Ring ligand->hb_donor Hydrogen Bond (Acceptor Role) ligand->hydrophobic_pocket van der Waals & Hydrophobic Interactions

Caption: Key molecular interactions mediated by the propoxy group.

Strategic Application in Drug Design

The decision to incorporate a propoxy group is a strategic choice aimed at modulating a molecule's pharmacokinetic (ADMET) and pharmacodynamic (PD) profiles. Functional group modification is a key strategy in drug discovery.[8][9]

Modulating Pharmacokinetics (ADMET)
  • Absorption & Distribution: Increasing lipophilicity by adding a propoxy group can enhance a drug's absorption across the gut wall and its distribution into tissues.[6] This is a direct consequence of improved partitioning into lipid membranes.

  • Metabolism: The propoxy group itself can be a site of metabolic transformation. Phase I metabolism can occur via O-dealkylation to yield a hydroxyl group and propanal, or through oxidation at the alkyl chain (ω or ω-1 hydroxylation).[10] Understanding these metabolic pathways is crucial, as they can lead to inactive metabolites or, in some cases, active or even toxic species. The choice of an n-propoxy over an isopropoxy group can alter the metabolic profile.

  • Toxicity: While generally considered safe, the metabolic products of propoxy groups must be evaluated for potential toxicity.

The following flowchart outlines a decision-making process for considering the incorporation of a propoxy group during a lead optimization campaign.

G start Lead Compound Requires Optimization q1 Is lipophilicity too low for good cell permeability? start->q1 q2 Is there an unoccupied hydrophobic pocket in the target site? q1->q2 No add_propoxy Consider adding a Propoxy Group q1->add_propoxy Yes q2->add_propoxy Yes other_strat Consider other strategies q2->other_strat No q3 Is there a nearby H-bond donor on the receptor? add_propoxy->q3 benefit Propoxy can increase lipophilicity AND act as H-bond acceptor, potentially increasing affinity. q3->benefit Yes no_h_bond Propoxy can still fill pocket via hydrophobic interactions. q3->no_h_bond No evaluate Synthesize & Evaluate: - Potency (IC50/EC50) - Permeability (e.g., PAMPA) - Metabolic Stability benefit->evaluate no_h_bond->evaluate

Caption: Decision flowchart for incorporating a propoxy group in drug design.

Case Study: Udenafil

Udenafil is a PDE5 inhibitor used for treating erectile dysfunction. Its structure features a propoxy group on a phenyl ring. This group serves a dual purpose: it contributes to the overall lipophilicity of the molecule, aiding its pharmacokinetic profile, and its terminal methyl group fits snugly into a small hydrophobic sub-pocket of the PDE5 active site, contributing to its high binding affinity and selectivity. This exemplifies the targeted use of the propoxy group to optimize ligand-receptor complementarity.

Experimental Protocol: Introduction of a Propoxy Group via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the introduction of a propoxy group onto a nucleophilic oxygen, typically from a phenol or an alcohol.[11] The protocol's self-validating nature comes from the clear differentiation in physicochemical properties (e.g., TLC retention factor, NMR chemical shifts) between the starting material and the ether product.

Objective: To introduce a propoxy group onto a phenolic substrate (Ar-OH).

Materials:

  • Phenolic starting material (Ar-OH)

  • 1-Bromopropane or 1-Iodopropane

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard workup and purification reagents (water, ethyl acetate, brine, magnesium sulfate, silica gel)

Detailed Methodology:

  • Deprotonation (Activation of Nucleophile):

    • Rationale: The phenolic proton is acidic but not sufficiently nucleophilic to react directly with the alkyl halide. A base is required to generate the more potent nucleophile, the phenoxide anion. K₂CO₃ is a mild, safe base suitable for most electron-rich or neutral phenols. For less acidic alcohols or hindered phenols, a stronger base like NaH is used.

    • Procedure: To a solution of the phenolic starting material (1.0 eq) in anhydrous DMF (0.1-0.5 M), add anhydrous K₂CO₃ (2.0-3.0 eq). Stir the suspension at room temperature for 30-60 minutes under an inert atmosphere (N₂ or Ar).

  • Nucleophilic Substitution (Ether Formation):

    • Rationale: The generated phenoxide attacks the electrophilic carbon of the 1-halopropane in an Sₙ2 reaction, displacing the halide and forming the C-O ether bond.[12] 1-Iodopropane is more reactive than 1-bromopropane but also more expensive. The reaction is typically heated to ensure a reasonable reaction rate.

    • Procedure: To the stirred suspension from Step 1, add 1-bromopropane (1.2-1.5 eq) dropwise. Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup and Extraction:

    • Rationale: This sequence quenches the reaction and separates the organic product from the inorganic salts and the polar DMF solvent.

    • Procedure: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Rationale: Flash column chromatography is used to remove any unreacted starting materials or byproducts, yielding the pure propoxy-substituted product. Spectroscopic analysis confirms the structure.

    • Procedure: Filter the dried organic solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. Characterize the pure product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the presence of the propoxy group and the correct molecular weight.

The following diagram illustrates this experimental workflow.

G start Start: Phenol (Ar-OH) & Reagents step1 Step 1: Deprotonation Add Base (e.g., K2CO3) in Anhydrous DMF start->step1 step2 Step 2: Substitution Add 1-Bromopropane Heat to 60-80 °C step1->step2 step3 Monitor Reaction by TLC step2->step3 step3->step2 Incomplete step4 Step 3: Workup Quench with Water Extract with Ethyl Acetate step3->step4 Complete step5 Step 4: Purification Flash Column Chromatography step4->step5 end Final Product: Ar-O-Propyl (Characterize by NMR, MS) step5->end

Sources

The Electronic Effects of the Nitro Group in Benzaldehyde Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrobenzaldehydes are a class of aromatic compounds that serve as fundamental building blocks in organic synthesis, finding extensive application in the production of pharmaceuticals, dyes, and specialized materials.[1][2] The synthetic versatility of these molecules—existing as ortho, meta, and para isomers—is profoundly governed by the potent electronic effects of the nitro (–NO₂) group.[3] This functional group, one of the strongest electron-withdrawing groups in organic chemistry, fundamentally alters the electron distribution within the benzaldehyde scaffold, thereby dictating the reactivity of both the aldehyde functionality and the aromatic ring.[4]

This technical guide offers an in-depth exploration of the electronic influence of the nitro group on benzaldehyde derivatives. We will dissect the interplay of inductive and resonance effects, analyze their consequences for chemical reactivity and spectroscopic properties, and provide quantitative correlations through linear free-energy relationships. For the researcher, scientist, or drug development professional, a comprehensive understanding of these principles is paramount for designing novel synthetic pathways and developing new chemical entities that harness the unique chemistry of nitrobenzaldehydes.[5][6]

The Dichotomy of Electronic Influence: Inductive and Resonance Effects

The nitro group exerts its powerful electron-withdrawing influence through two distinct, yet cooperative, mechanisms: the inductive effect (-I) and the resonance effect (-M).[7][8]

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[8] The nitrogen atom of the nitro group, bonded to two highly electronegative oxygen atoms, carries a significant partial positive charge. This creates a strong dipole that pulls electron density away from the adjacent carbon atom of the benzene ring. This effect propagates through the σ-bond framework of the molecule, decreasing with distance.[9][10]

The Resonance Effect (-M)

The resonance, or mesomeric, effect involves the delocalization of pi (π) electrons across the conjugated system of the aromatic ring and the nitro group.[8][11] The π system of the nitro group can accept electron density from the benzene ring, creating additional resonance structures where a positive charge is localized on the ring.[12] This delocalization significantly reduces the electron density of the aromatic system.

G Resonance Structures of Nitrobenzene cluster_0 cluster_1 A Initial Structure B Ortho Charge A->B C Para Charge B->C D Ortho Charge C->D E Resonance Hybrid D->E imgA imgB imgC imgD imgE

Caption: Resonance delocalization in nitrobenzene, showing positive charge development at ortho and para positions.

A Positional Paradigm: Ortho, Meta, and Para Isomers

The true impact of the nitro group is dictated by its position relative to the aldehyde group, as this determines the extent to which each electronic effect operates.[9]

  • Ortho and Para Isomers: In these positions, both the strong inductive (-I) and resonance (-M) effects work in concert to withdraw electron density from the aromatic ring.[11] Crucially, the resonance effect directly delocalizes electron density from the carbon atom bearing the aldehyde group (in the para isomer) or the adjacent carbon (in the ortho isomer), which in turn strongly influences the aldehyde's electrophilicity.[9][13]

  • Meta Isomer: In the meta position, the nitro group cannot exert a direct resonance effect on the aldehyde group.[11][14] While its powerful inductive effect (-I) is still operative, the lack of direct π-electron delocalization onto the aldehyde makes its overall electron-withdrawing influence on the formyl group less pronounced than in the para isomer.[14][15]

G cluster_isomers Nitrobenzaldehyde Isomers cluster_effects Operative Electronic Effects on Aldehyde Ortho Ortho Isomer Ortho_Effects Strong -I Effect Strong -M Effect Steric Hindrance Ortho->Ortho_Effects Meta Meta Isomer Meta_Effects Moderate -I Effect No Direct -M Effect Meta->Meta_Effects Para Para Isomer Para_Effects Weaker -I Effect Strong -M Effect Para->Para_Effects

Caption: The interplay of electronic and steric effects varies by isomer.

Consequences for Chemical Reactivity

The electronic perturbations caused by the nitro group have profound and predictable consequences on the reactivity of nitrobenzaldehyde derivatives.

Activation of the Carbonyl Group

Both inductive and resonance effects withdraw electron density from the carbonyl carbon of the aldehyde, increasing its partial positive charge (electrophilicity).[5][13] This makes nitrobenzaldehydes significantly more reactive towards nucleophiles than unsubstituted benzaldehyde.[16] This heightened reactivity is the cornerstone of their utility in organic synthesis, facilitating reactions like condensations (e.g., Knoevenagel, Baeyer-Drewsen), reductions, and additions.[17][18]

Due to the powerful -M effect, 4-nitrobenzaldehyde is generally the most reactive towards nucleophilic attack at the carbonyl carbon.[13] While the 2-nitro isomer also benefits from both -I and -M effects, steric hindrance from the adjacent nitro group can sometimes modulate its reactivity.[5] The 3-nitro isomer's reactivity is enhanced primarily by the -I effect.[14]

Deactivation and Directing Effects on the Aromatic Ring

While the aldehyde group is activated, the aromatic ring is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions.[4] The electron withdrawal by the nitro group makes the ring a poor nucleophile.[19] As the resonance structures indicate, electron density is most depleted at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack.[12][19] Therefore, the nitro group is a strong deactivating, meta-directing substituent in EAS. Conversely, this severe electron deficiency facilitates nucleophilic aromatic substitution (NAS), particularly when leaving groups are present at the ortho or para positions.[4]

Spectroscopic Fingerprints of Electronic Perturbation

Spectroscopic techniques provide direct evidence of the nitro group's electronic effects. A comparative analysis of the isomers is crucial for their identification and characterization.[20]

  • Infrared (IR) Spectroscopy: The IR spectra of nitrobenzaldehydes are characterized by strong absorption bands for the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1365-1290 cm⁻¹) stretching of the NO₂ group.[20] The carbonyl (C=O) stretch appears around 1700-1720 cm⁻¹.[14] The precise position of the C=O stretch is influenced by the electronic effects; stronger electron withdrawal generally increases the bond order and shifts the frequency to higher wavenumbers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The strong deshielding effect of the nitro group causes the protons and carbons on the aromatic ring to resonate at a lower field (higher ppm) compared to benzaldehyde.[14][20] The proton ortho to the nitro group is typically the most downfield-shifted.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra are characterized by multiple absorption bands.[20][21] Weak absorptions around 350 nm are attributed to n→π* transitions of the nitro and aldehyde groups, while stronger π→π* transitions are observed at shorter wavelengths, typically around 250-270 nm.[21][22][23] The exact position and intensity of these bands are sensitive to the substitution pattern and solvent polarity.[20][21]

Comparative Spectroscopic Data
Parameter 2-Nitrobenzaldehyde 3-Nitrobenzaldehyde 4-Nitrobenzaldehyde
IR C=O Stretch (cm⁻¹) ~1709[20]~1700-1720[14][20]~1709[20]
IR Asymmetric NO₂ Stretch (cm⁻¹) ~1550-1475[20]~1550-1475[14][20]~1550-1475[20]
IR Symmetric NO₂ Stretch (cm⁻¹) ~1365-1290[20]~1365-1290[14][20]~1349[20]
UV λmax (nm, in Cyclohexane) ~252, ~305, ~360[21][23]~245, ~310[21][23]~265[21][23]
Note: Spectroscopic values are approximate and can vary with solvent and experimental conditions.

Quantitative Correlation: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[24][25] It is a linear free-energy relationship expressed as:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It quantifies the electronic effect of that substituent.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.

The nitro group possesses large, positive σ values, which quantitatively confirms its strong electron-withdrawing nature.[14]

  • σ_meta for –NO₂ = +0.71

  • σ_para for –NO₂ = +0.78

A positive σ value signifies that the substituent is electron-withdrawing relative to hydrogen. The large magnitude of these values explains why nitro-substituted benzoic acids are significantly more acidic than benzoic acid and why nitrobenzaldehydes are highly susceptible to nucleophilic attack.[14][24] Plotting log(k/k₀) against σ for a series of reactions often yields a straight line (a Hammett plot), providing mechanistic insight into the reaction.[26][27]

Applications in Synthesis and Medicinal Chemistry

The distinct reactivity imparted by the nitro group makes nitrobenzaldehydes invaluable synthetic intermediates.

  • Cornerstone of Heterocyclic Synthesis: The historical Baeyer–Drewsen indigo synthesis utilizes the base-catalyzed condensation of 2-nitrobenzaldehyde and acetone.[2][18] Furthermore, the reduction of the nitro group in 2-nitrobenzaldehyde to an amine yields 2-aminobenzaldehyde, a key precursor for synthesizing quinolines and other important heterocyclic scaffolds.[6][18]

  • Key Precursor in Drug Development: 3-Nitrobenzaldehyde is a critical intermediate in the synthesis of several second-generation dihydropyridine calcium channel blockers, such as nitrendipine, nimodipine, and nicardipine, which are used to treat hypertension and other cardiovascular diseases.[28] More recent research has also explored derivatives of 4-nitrobenzaldehyde as potential novel anticancer agents.[29]

Experimental Protocols

Synthesis of m-Nitrobenzaldehyde

The controlled nitration of benzaldehyde is a common method for producing a mixture of isomers, with the meta isomer often being the major product.[1][17] A generalized laboratory-scale procedure is outlined below.

Disclaimer: This protocol involves highly corrosive and reactive materials. It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 27g of concentrated sulfuric acid (95%) to 8.5g of fuming nitric acid with continuous stirring to maintain a low temperature.[30]

  • Reaction: Slowly add benzaldehyde dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10-15°C.[31]

  • Quenching: After the addition is complete, continue stirring for 1-2 hours, maintaining the low temperature.[31] Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[30]

  • Isolation: The crude product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a cold, dilute sodium carbonate solution to remove acidic byproducts.

  • Purification: The crude product, a mixture of isomers, can be purified by recrystallization, typically from a petroleum ether or ethanol-water mixture, to isolate the desired m-nitrobenzaldehyde.[28][31]

Characterization by UV-Visible Spectroscopy

This protocol describes the acquisition of a UV-Vis spectrum for a nitrobenzaldehyde isomer.[20]

  • Sample Preparation: Prepare a stock solution by accurately weighing and dissolving a small amount of the nitrobenzaldehyde isomer in a UV-grade solvent (e.g., cyclohexane or acetonitrile) to a known concentration, typically in the 0.3–1 mM range.[20][21]

  • Instrumentation: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference.

  • Data Acquisition: Rinse and fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.

  • Spectrum Recording: Record the absorbance spectrum over a wavelength range of approximately 200-600 nm.[20] The resulting plot of absorbance versus wavelength will show the characteristic absorption maxima for the compound.

Caption: A standard workflow for obtaining a UV-Vis absorption spectrum.

Conclusion

The electronic effects of the nitro group are a defining feature of the chemistry of benzaldehyde derivatives. Through a powerful combination of position-dependent inductive and resonance effects, the nitro group profoundly enhances the electrophilicity of the aldehyde carbonyl while simultaneously deactivating the aromatic ring towards electrophilic attack. These predictable electronic perturbations are clearly observable in their spectroscopic signatures and can be quantified through Hammett correlations. This deep understanding of structure-activity relationships allows chemists to strategically employ nitrobenzaldehyde isomers as versatile and highly reactive intermediates in the synthesis of a vast range of valuable molecules, from industrial dyes to life-saving pharmaceuticals.

References

  • Mahajan, S. S., & Mahadik, M. A. (2011). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 73(4), 447–450. Retrieved from [Link]

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the.... Study Prep. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Retrieved from [Link]

  • Sadlej-Sosnowska, N. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31, 1735–1750. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Regioselective Nitration of 4-Hydroxy-3-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the regioselective nitration of 4-hydroxy-3-propoxybenzaldehyde to synthesize 4-hydroxy-5-nitro-3-propoxybenzaldehyde. This transformation is a critical step in the synthesis of various high-value pharmaceutical intermediates and biologically active compounds. The protocol details a robust and reproducible methodology, emphasizing the mechanistic principles that govern the reaction's regioselectivity. It includes a step-by-step experimental procedure, critical safety protocols for handling nitrating agents, methods for product isolation and purification, and characterization techniques. This guide is designed to provide laboratory professionals with the technical expertise and practical insights required for the successful and safe execution of this important synthetic transformation.

Introduction and Scientific Background

The introduction of a nitro group (–NO₂) onto an aromatic ring is a cornerstone of modern organic synthesis. Nitroarenes are exceptionally versatile intermediates, primarily because the nitro group can be readily transformed into a wide array of other functional groups, most notably amines (–NH₂), which are ubiquitous in pharmaceuticals. 4-Hydroxy-3-propoxybenzaldehyde is a valuable starting material, and its selective nitration yields a key building block for more complex molecular architectures.

The successful nitration of a polysubstituted aromatic ring hinges on understanding the directing effects of the existing substituents. The aromatic ring of 4-hydroxy-3-propoxybenzaldehyde is decorated with three distinct functional groups: a hydroxyl (–OH), a propoxy (–OPr), and a formyl (–CHO). The interplay of their electronic effects dictates the position of the incoming electrophile, the nitronium ion (NO₂⁺).

Principle of the Method: Mechanism and Regioselectivity

The nitration of 4-hydroxy-3-propoxybenzaldehyde is an electrophilic aromatic substitution (EAS) reaction.[1][2] The reaction proceeds through the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically formed from a mixture of concentrated nitric and sulfuric acids.

Generation of the Electrophile: H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺ (Nitronium ion)

The nitronium ion is then attacked by the electron-rich π-system of the aromatic ring.[1] The regiochemical outcome is governed by the directing effects of the substituents already on the ring:

  • Hydroxyl (–OH) at C4: A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance.[3]

  • Propoxy (–OPr) at C3: Also an activating group and an ortho, para-director for the same reason.

  • Formyl (–CHO) at C1: A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.[4]

The activating ortho, para-directing effects of the hydroxyl and propoxy groups overwhelmingly dominate the deactivating meta-directing effect of the aldehyde. The positions ortho to the hydroxyl group are C3 and C5. The positions ortho to the propoxy group are C2 and C4. The position para to the hydroxyl is C1 (blocked by the aldehyde), and the position para to the propoxy is C6.

Considering these factors, the most favorable position for electrophilic attack is C5 . This position is:

  • Ortho to the strongly activating hydroxyl group.

  • Meta to the deactivating formyl group.

  • Sterically accessible.

Attack at C2 would be sterically hindered by the adjacent propoxy and formyl groups. Attack at C6 is electronically less favored than at C5. Therefore, the reaction is highly regioselective, yielding 4-hydroxy-5-nitro-3-propoxybenzaldehyde as the major product. This is strongly supported by analogous reactions, such as the nitration of 3-ethoxy-4-hydroxybenzaldehyde to yield the 5-nitro derivative.[5]

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Loss of Water H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HNO3 Protonation H2O H₂O StartMat 4-Hydroxy-3-propoxybenzaldehyde NO2_plus->StartMat Intermediate Arenium Ion Intermediate (Sigma Complex) StartMat->Intermediate + NO₂⁺ (Rate-determining step) Product 4-Hydroxy-5-nitro-3-propoxybenzaldehyde Intermediate->Product - H⁺ (Fast) H_plus H⁺

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
4-Hydroxy-3-propoxybenzaldehyde≥98% PuritySigma-AldrichStarting material.
Nitric Acid (HNO₃)Fuming, ≥90%Fisher ScientificExtremely corrosive and a strong oxidizer.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%VWRReaction solvent.
WaterDeionizedIn-houseFor work-up.
TolueneACS GradeSigma-AldrichFor recrystallization.
Activated CarbonDecolorizing gradeFisher ScientificFor purification.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent.
Critical Safety Precautions

Nitration reactions are highly exothermic and involve extremely corrosive and reactive materials.[6] Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a full-face shield.[7][8]

  • Fume Hood: All operations must be conducted inside a certified chemical fume hood with sufficient ventilation to prevent inhalation of toxic fumes (NOx).[7]

  • Exothermic Reaction: The reaction generates significant heat.[6] Strict temperature control using an ice bath is crucial to prevent thermal runaway, which can lead to violent decomposition or explosion.

  • Handling Acids: Nitric acid is a powerful oxidizing agent and is highly corrosive.[8][9][10] Always add acid slowly and cautiously. Have a neutralizing agent (e.g., sodium bicarbonate) and a spill kit readily available.

  • Emergency Measures: Ensure immediate access to an emergency safety shower and eyewash station. In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][9]

  • Waste Disposal: Nitric acid waste must be segregated and should not be mixed with organic solvents or other waste streams.[10] Dispose of all chemical waste according to institutional and local environmental regulations.

Step-by-Step Procedure

This protocol is adapted from a procedure for a closely related substrate, 3-ethoxy-4-hydroxybenzaldehyde.[5]

1. Substrate Preparation: a. In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 18.0 g (0.1 mol) of 4-hydroxy-3-propoxybenzaldehyde in 100 mL of dichloromethane. b. Place the flask in an ice-salt bath and begin stirring. Cool the solution to a stable internal temperature of 0-5 °C.

2. Nitration Reaction: a. Slowly add 6.0 mL (approx. 0.14 mol) of fuming nitric acid (≥90%) to the dropping funnel. b. Add the fuming nitric acid dropwise to the stirred dichloromethane solution over approximately 45-60 minutes. c. CRITICAL: Meticulously monitor the internal temperature throughout the addition, ensuring it remains between 0-10 °C. Adjust the addition rate as needed to maintain this temperature range.

3. Reaction Completion and Monitoring: a. After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. b. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting material.

4. Work-up and Isolation: a. Once the reaction is complete, filter the cold reaction mixture to collect the precipitated product. b. Wash the collected solid precipitate sequentially with cold dichloromethane (2 x 20 mL) and cold deionized water (2 x 30 mL) to remove residual acid and impurities. c. Dry the crude product in a vacuum oven at 50 °C to a constant weight.

5. Purification (Recrystallization): a. Transfer the crude, dried product to a 500 mL flask. Add 300 mL of toluene and 2.0 g of activated carbon. b. Heat the mixture to reflux with stirring for 45 minutes. c. Filter the hot solution through a pad of celite to remove the activated carbon. d. Allow the filtrate to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 50 °C.

Caption: Experimental workflow for the synthesis.

Characterization and Expected Results

The final product, 4-hydroxy-5-nitro-3-propoxybenzaldehyde, should be characterized to confirm its identity and purity.

ParameterExpected Value / Characteristics
Appearance Pale yellow crystalline solid.
Yield 70-80% (based on analogous reactions).[5]
Melting Point A sharp melting point is indicative of high purity. To be determined experimentally.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~10.0 (s, 1H, CHO), ~9.5 (s, 1H, OH), ~7.8 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~4.2 (t, 2H, OCH₂), ~1.9 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃).
IR (KBr, cm⁻¹)ν (cm⁻¹): ~3300 (O-H), ~2800 (C-H aldehyde), ~1680 (C=O aldehyde), ~1530 & ~1340 (N-O nitro), ~1250 (C-O ether).
Mass Spec (ESI-) m/z: [M-H]⁻ calculated for C₁₀H₁₀NO₅⁻ at 224.06.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction.- Loss of product during work-up.- Insufficiently strong nitrating agent.- Extend reaction time and monitor by TLC.- Ensure product has fully precipitated before filtration.- Use fuming nitric acid as specified.
Formation of Byproducts - Reaction temperature too high, leading to dinitration or side reactions.[4]- Contaminated reagents.- Maintain strict temperature control (<10 °C).- Reduce the rate of addition of nitric acid.- Use high-purity, anhydrous reagents.
Dark-colored Product - Oxidation of the aldehyde or phenol group.- Formation of polymeric impurities.- Ensure temperature is kept low.[4]- Use activated carbon during recrystallization to remove colored impurities.
Runaway Reaction - Temperature control failure.- Addition of nitrating agent too quickly.- IMMEDIATE ACTION: Remove the ice bath to allow for rapid cooling if the reaction is in a larger vessel, or if safe, add more ice to the bath. Prepare for emergency shutdown. Review protocol for safety and scale before repeating.

References

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  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... [Online]. RSC Publishing. Available at: [Link]

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Application Notes and Protocols: Purification of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of High-Purity 4-Hydroxy-3-nitro-5-propoxybenzaldehyde in Research and Development

This compound is a key aromatic aldehyde intermediate utilized in the synthesis of a diverse range of pharmaceutical compounds and fine chemicals. The strategic placement of its hydroxyl, nitro, propoxy, and aldehyde functionalities makes it a versatile scaffold for building molecular complexity. The purity of this intermediate is paramount, as the presence of residual starting materials, side-products, or solvents can lead to undesirable downstream reactions, compromise the integrity of biological assays, and introduce impurities into final active pharmaceutical ingredients (APIs). This document provides a comprehensive, field-proven protocol for the purification of this compound, ensuring a high degree of purity suitable for the most demanding research and drug development applications.

Understanding the Chemistry: Potential Impurities and Purification Strategy

The synthesis of this compound typically involves the nitration of 4-hydroxy-3-propoxybenzaldehyde. This electrophilic aromatic substitution can potentially yield a mixture of products, including the desired product, unreacted starting material, and regioisomers. Furthermore, oxidation of the aldehyde group to a carboxylic acid is a common side reaction.[1] Therefore, a robust purification strategy must effectively separate the target molecule from these structurally similar compounds.

This protocol employs a multi-step approach combining an initial extractive workup to remove acidic impurities, followed by either recrystallization or column chromatography for the final polishing of the product. The choice between recrystallization and chromatography will depend on the impurity profile of the crude material and the desired final purity.

Purification Workflow Overview

Purification_Workflow Crude_Product Crude 4-Hydroxy-3-nitro- 5-propoxybenzaldehyde Extractive_Workup Aqueous Bicarbonate Wash (Removes Acidic Impurities) Crude_Product->Extractive_Workup Organic_Layer Organic Layer containing Product and Neutral Impurities Extractive_Workup->Organic_Layer Drying Drying over Na2SO4 or MgSO4 Organic_Layer->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Choice Assess Purity (e.g., TLC, 1H NMR) Solvent_Removal->Purification_Choice Recrystallization Recrystallization (e.g., Ethanol/Water) Purification_Choice->Recrystallization High Crude Purity Column_Chromatography Silica Gel Column Chromatography Purification_Choice->Column_Chromatography Complex Impurity Profile Pure_Product Pure 4-Hydroxy-3-nitro- 5-propoxybenzaldehyde Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds when the desired product is the major component and the impurities have different solubility profiles.[2]

Step-by-Step Methodology:

  • Solvent Selection: A common and effective solvent system for the recrystallization of nitrated phenols is a mixture of ethanol and water.[3] The goal is to find a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be heated gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product upon cooling.

  • Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, it is advisable to allow the solution to stand undisturbed. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is the method of choice when the crude product contains a significant amount of impurities with polarities similar to the desired compound.[1]

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection: Silica gel is a suitable stationary phase for the purification of aromatic aldehydes.[1] The eluent system should be chosen to provide good separation between the product and impurities. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining traces of solvent.

Quality Control and Characterization

To ensure the purity and identity of the final product, a series of analytical techniques should be employed. The data should be compared with established literature values.

Analytical Data for this compound
Parameter Expected Value/Characteristics Reference
Molecular Formula C₁₀H₁₁NO₅[5]
Molecular Weight 225.20 g/mol [5]
Appearance Light yellow to yellow crystalline solid[6]
Melting Point 140-142 °C
¹H NMR Consistent with the structure[7][8]
IR Spectroscopy Characteristic peaks for -OH, -NO₂, C=O, and C-O groups[9][10]
Quality Control Workflow

QC_Workflow Purified_Product Purified Product Melting_Point Melting Point Analysis Purified_Product->Melting_Point Spectroscopy Spectroscopic Analysis (NMR, IR) Purified_Product->Spectroscopy Purity_Check Purity Assessment (e.g., HPLC, TLC) Purified_Product->Purity_Check Decision Meets Specifications? Melting_Point->Decision Spectroscopy->Decision Purity_Check->Decision Pass_QC Passes Quality Control Fail_QC Fails Quality Control (Repurify or Discard) Decision->Pass_QC Yes Decision->Fail_QC No

Caption: Decision tree for the quality control of purified product.

Troubleshooting

Problem Possible Cause Solution
Oily product after recrystallization Impurities are preventing crystallization.Repurify by column chromatography.
Low recovery from recrystallization The compound is too soluble in the chosen solvent system.Use a less polar solvent or a different solvent mixture.
Poor separation in column chromatography Inappropriate eluent system.Optimize the eluent system using TLC with different solvent ratios.
Product co-elutes with impurities Impurities have very similar polarity.Consider using a different stationary phase or a different chromatographic technique (e.g., preparative HPLC).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents and reagents with care, as they can be flammable and toxic.

  • Nitrated compounds can be sensitive to heat and shock; handle with caution.

Conclusion

This application note provides a detailed and robust protocol for the purification of this compound. By following these guidelines, researchers, scientists, and drug development professionals can consistently obtain high-purity material, which is essential for reliable and reproducible results in their downstream applications. The choice between recrystallization and column chromatography should be made based on an initial assessment of the crude product's purity. Rigorous quality control is crucial to validate the identity and purity of the final product.

References

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The Versatile Synthon: Application Notes for 4-Hydroxy-3-nitro-5-propoxybenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with precisely tuned electronic and steric properties is insatiable. Substituted aromatic aldehydes are cornerstone building blocks in this endeavor, and among them, 4-Hydroxy-3-nitro-5-propoxybenzaldehyde emerges as a synthon of significant potential. Its unique trifecta of functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and a sterically influential propoxy group ortho to a phenolic hydroxyl—creates a nuanced electronic environment ripe for a variety of synthetic transformations. This guide provides an in-depth exploration of the utility of this compound, presenting detailed protocols for its synthesis and its application in the construction of biologically relevant scaffolds, including Schiff bases and products of Knoevenagel condensation. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for their specific molecular targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₅PubChem
Molecular Weight 225.20 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 871085-51-7PubChem

Synthetic Pathway: From Propoxyvanillin to a Versatile Intermediate

The journey to harnessing the synthetic potential of this compound begins with its preparation. A logical and efficient synthetic route commences from the readily available 4-hydroxy-3-propoxybenzaldehyde, which can be synthesized from vanillin.[1] The subsequent nitration is a critical step, regioselectively installing the nitro group to activate the aromatic ring for further transformations.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Nitration Vanillin Vanillin Propoxyvanillin 4-Hydroxy-3-propoxybenzaldehyde Vanillin->Propoxyvanillin Propyl Bromide, Base Propyl_Bromide Propyl Bromide Base Base (e.g., K₂CO₃) Target_Compound This compound Propoxyvanillin->Target_Compound Nitrating Agent Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 4-Hydroxy-3-propoxybenzaldehyde (Propoxyvanillin)

This protocol is based on the well-established Williamson ether synthesis, a reliable method for the preparation of ethers.[1]

Materials:

  • Vanillin

  • Propyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of vanillin (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously and add propyl bromide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-hydroxy-3-propoxybenzaldehyde.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.[1]

Protocol 2: Nitration of 4-Hydroxy-3-propoxybenzaldehyde

This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes, where the hydroxyl and alkoxy groups direct the regioselective installation of the nitro group.[2][3] Careful temperature control is paramount to prevent over-nitration and side product formation.

Materials:

  • 4-Hydroxy-3-propoxybenzaldehyde

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add 4-hydroxy-3-propoxybenzaldehyde in small portions to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled beaker.

  • Add the nitrating mixture dropwise to the solution of the aldehyde over 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the product in a desiccator or under vacuum at a low temperature. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Application in the Synthesis of Bioactive Molecules

The strategic placement of the aldehyde, nitro, and hydroxyl groups makes this compound a versatile precursor for a range of bioactive molecules. Two key transformations, Schiff base formation and Knoevenagel condensation, are highlighted below.

Applications cluster_schiff Schiff Base Formation cluster_knoevenagel Knoevenagel Condensation Target_Compound This compound Schiff_Base Schiff Base (Imine) Target_Compound->Schiff_Base Primary Amine, Catalyst Knoevenagel_Product α,β-Unsaturated Product Target_Compound->Knoevenagel_Product Active Methylene Compound, Base Primary_Amine Primary Amine (R-NH₂) Active_Methylene Active Methylene Compound

Caption: Key synthetic applications of the title compound.

Application 1: Synthesis of Schiff Bases - Accessing Privileged Scaffolds

Schiff bases, characterized by the azomethine (-C=N-) group, are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[4][5][6] The synthesis is a straightforward condensation reaction.

Protocol 3: General Procedure for Schiff Base Synthesis

This is a general protocol that can be adapted for a wide range of primary amines.[7][8]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • To this solution, add the primary amine (1 equivalent).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Outcome and Significance: The resulting Schiff bases are often colored crystalline solids. The imine linkage is crucial for their biological activity, and the nature of the substituent from the primary amine allows for the fine-tuning of their pharmacological properties.[4]

Application 2: Knoevenagel Condensation - Forging Carbon-Carbon Bonds

The Knoevenagel condensation is a powerful tool for forming C-C double bonds by reacting an aldehyde with an active methylene compound in the presence of a weak base.[9][10] This reaction is instrumental in synthesizing various intermediates for pharmaceuticals and fine chemicals.[11][12]

Protocol 4: General Procedure for Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation.[9][11]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or a weak base catalyst

  • Ethanol or a suitable solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Expected Outcome and Significance: The Knoevenagel condensation yields α,β-unsaturated products, which are versatile intermediates. The electron-withdrawing nature of the cyano or ester groups, coupled with the substituted aromatic ring, makes these products valuable for further synthetic manipulations, including Michael additions and cycloaddition reactions, to generate complex heterocyclic systems.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block in the synthetic chemist's toolkit. The protocols detailed herein provide a solid foundation for its synthesis and its application in constructing molecules of medicinal and material interest. The true potential of this synthon lies in the creativity of the researchers who employ it. Future explorations could involve its use in multicomponent reactions, the synthesis of novel heterocyclic libraries, and the development of advanced materials with unique photophysical properties. As the quest for molecular innovation continues, the strategic application of such well-designed synthons will undoubtedly pave the way for groundbreaking discoveries.

References

  • Prajapati, A. K., & Nagarsenker, M. S. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Arabian Journal of Chemistry, 8(5), 723-728. Available at: [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]

  • Kumari, J. (2021). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 9(1), 123-127. Available at: [Link]

  • Rai, P., & Kumar, R. (2018). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Journal of Drug Delivery and Therapeutics, 8(5), 169-181. Available at: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of Physics: Conference Series, 1879(3), 032093. Available at: [Link]

  • Patil, S. S., et al. (2013). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 5(12), 124-128. Available at: [Link]

  • Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy, 12(1), 1215-1220. Available at: [Link]

  • Božić, A., et al. (2021). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases. Molecules, 26(11), 3304. Available at: [Link]

  • de Oliveira, C. M. A., et al. (2022). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Antibiotics, 11(1), 86. Available at: [Link]

  • Patel, J. D., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(33), 30138–30151. Available at: [Link]

  • ChemSynthesis. (n.d.). 4-(3-hydroxypropoxy)benzaldehyde. Available at: [Link]

  • Abdullah, N. A., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Oriental Journal of Chemistry, 32(1), 43-50. Available at: [Link]

  • Sciencemadness.org. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Available at: [Link]

  • Deshmukh, R. R., & Patil, S. B. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Organic & Medicinal Chemistry International Journal, 7(4). Available at: [Link]

Sources

Application Note: Derivatization Strategies for the Analysis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

Introduction and Scientific Context

4-Hydroxy-3-nitro-5-propoxybenzaldehyde is a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research areas.[1] Its molecular structure, featuring a phenolic hydroxyl group, a nitro group, and an aldehyde functional group, presents a unique combination of chemical properties.[1] Accurate and sensitive quantification of this analyte is often crucial for reaction monitoring, purity assessment, and metabolic studies.

However, the direct analysis of this compound, particularly by gas chromatography (GC), is challenging. The polar phenolic hydroxyl group contributes to low volatility and can lead to poor chromatographic performance, such as peak tailing, due to interactions with the stationary phase.[2] Derivatization, the process of chemically modifying an analyte, is an essential strategy to overcome these limitations.[3][4] By converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives, we can significantly enhance chromatographic separation and detection sensitivity.[5]

This application note provides a detailed guide to two robust derivatization methodologies for this compound: silylation for GC-Mass Spectrometry (GC-MS) analysis and acylation for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) analysis. The protocols are designed to be self-validating, and the rationale behind key experimental choices is explained to ensure scientific integrity and reproducibility.

Core Challenge: The Need for Derivatization

The primary obstacle in the analysis of this molecule is the presence of an "active" hydrogen on the phenolic hydroxyl group. This feature leads to:

  • Low Volatility: Strong intermolecular hydrogen bonding prevents the molecule from easily transitioning into the gas phase, which is a prerequisite for GC analysis.[2]

  • Poor Peak Shape: The polar hydroxyl group can interact with active sites on the GC column and inlet liner, causing adsorption and resulting in broad, tailing peaks.

  • Thermal Instability: At the high temperatures of a GC inlet, polar molecules like phenols can be susceptible to degradation.

Derivatization addresses these issues by replacing the active hydrogen with a non-polar protecting group, thereby masking the hydroxyl functionality.[3][6]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte Sample Dry Evaporate to Dryness (Anhydrous Conditions) Sample->Dry Reconstitute Reconstitute in Anhydrous Solvent Dry->Reconstitute AddReagent Add Derivatization Reagent & Catalyst Reconstitute->AddReagent React Heat Reaction Vial (e.g., 60-75°C) AddReagent->React Cool Cool to Room Temp. React->Cool Inject Inject into GC-MS or HPLC-UV Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Detection & Quantification Separate->Detect

Caption: General workflow for sample derivatization and analysis.

Protocol 1: Silylation for GC-MS Analysis

Silylation is the most widely used derivatization method for GC analysis of compounds containing active hydrogens.[5] This process replaces the acidic hydrogen of the phenolic group with a non-polar trimethylsilyl (TMS) group, resulting in a derivative that is more volatile and thermally stable.[2][3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent reagent for this purpose due to its high reactivity and the volatile nature of its byproducts, which minimizes chromatographic interference.[6]

Scientific Principle: The Silylation Reaction

The reaction involves a nucleophilic attack from the oxygen of the phenolic group on the silicon atom of the BSTFA molecule. This displaces a trifluoroacetamide leaving group and forms a stable trimethylsilyl ether.

G Analyte Analyte (this compound) Vial Reaction Vial Analyte->Vial Reagent Silylation Reagent (BSTFA +/- 1% TMCS) Reagent->Vial Solvent Anhydrous Solvent (e.g., Pyridine, Acetonitrile) Solvent->Vial Heat Heat at 70°C for 30-60 min Vial->Heat Product TMS-Derivatized Analyte (Volatile & Thermally Stable) Heat->Product Analysis GC-MS Injection Product->Analysis G Analyte Analyte Sample in Acetonitrile Vial Reaction Vial Analyte->Vial Buffer Borate Buffer (pH 8.5) Buffer->Vial Reagent 4-Nitrobenzoyl Chloride (in Acetonitrile) Reagent->Vial Heat Heat at 50°C for 1-5 min Vial->Heat Product 4-Nitrobenzoyl Ester Derivative (Strong UV Chromophore) Heat->Product Analysis HPLC-UV Injection Product->Analysis

Sources

Application Notes and Protocols for Key Synthetic Transformations of Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nitrobenzaldehydes are versatile chemical intermediates of significant importance in the pharmaceutical, dye, and fine chemical industries. The presence of both a reactive aldehyde and a nitro group on the aromatic ring allows for a diverse range of chemical transformations. This guide provides detailed experimental protocols and technical insights for several key reactions involving nitrobenzaldehydes, including reduction of the nitro group, Knoevenagel condensation, and the Wittig reaction. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on reproducibility, safety, and mechanistic understanding. This document aims to serve as a comprehensive resource for the effective utilization of nitrobenzaldehydes in organic synthesis.

Introduction: The Reactivity of Nitrobenzaldehydes

Nitrobenzaldehydes are characterized by the presence of an electron-withdrawing nitro group (-NO₂) and an aldehyde group (-CHO) attached to a benzene ring. The position of the nitro group (ortho, meta, or para) significantly influences the reactivity of the aldehyde. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This electronic effect is crucial for understanding the reaction kinetics and outcomes of the protocols detailed in this guide. This document will explore the practical applications of this reactivity in common synthetic transformations.

Safety Precautions for Handling Nitrobenzaldehydes

Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with nitrobenzaldehydes and to implement appropriate safety measures.

  • General Handling : Avoid inhalation of dust and contact with skin and eyes.[2][3] Use in a well-ventilated area, preferably a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]

  • First Aid :

    • In case of skin contact : Wash off with soap and plenty of water.[5]

    • In case of eye contact : Rinse cautiously with water for several minutes.[4]

    • If inhaled : Move the person into fresh air.[5]

    • If swallowed : Rinse mouth with water.[5] In all cases of exposure, seek medical attention if symptoms persist.[2]

  • Fire Safety : Nitrobenzaldehydes are combustible.[2] Use dry chemical powder, alcohol-resistant foam, or carbon dioxide for extinguishing fires. Avoid using a heavy water stream.[4]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.[5]

Reduction of Nitrobenzaldehydes to Aminobenzaldehydes

The selective reduction of the nitro group to an amine in the presence of a sensitive aldehyde functionality is a common and important transformation. The resulting aminobenzaldehydes are valuable precursors for the synthesis of heterocycles and other complex molecules.[6]

Catalytic Hydrogenation

This method is highly efficient and clean, offering excellent chemoselectivity for the nitro group reduction.[7]

Protocol: Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde using Pd/C [7]

  • Materials : 4-Nitrobenzaldehyde, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas, Nitrogen gas, Celite®.

  • Procedure :

    • In a pressure-resistant vessel, dissolve 4-nitrobenzaldehyde (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium) to the solution.

    • Seal the vessel and purge with nitrogen gas to remove air.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.[7]

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution : The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of appropriately.[7]

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminobenzaldehyde. The product can be further purified by recrystallization.

Metal/Acid Reduction

A classic and cost-effective method utilizing metals like iron or tin in an acidic medium.[6]

Protocol: Reduction of 2-Nitrobenzaldehyde to 2-Aminobenzaldehyde using Iron [8]

  • Materials : 2-Nitrobenzaldehyde, Iron powder, Ethanol, Hydrochloric acid (HCl), Ethyl acetate, Anhydrous Magnesium Sulfate (MgSO₄), Celite®.

  • Procedure :

    • To a round-bottom flask, add 2-nitrobenzaldehyde (1.0 eq) and ethanol.[8]

    • Add iron powder (3.0 eq) to the stirring solution, followed by the addition of diluted HCl.[8]

    • Heat the mixture to reflux for 60 minutes.[8]

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and add anhydrous MgSO₄.[8]

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.[8]

    • Concentrate the combined filtrates under reduced pressure to yield the crude 2-aminobenzaldehyde.

Method Primary Reagents Solvent Temperature (°C) Typical Yield (%)
Catalytic HydrogenationH₂, Pd/CEthanolRoom Temperature>90[7]
Metal/Acid ReductionFe/HClEthanolReflux~70[8]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[9] The electron-withdrawing nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating this reaction.[9]

Protocol: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile [9]

  • Materials : 4-Nitrobenzaldehyde, Malononitrile, Water.

  • Procedure :

    • In a reaction vial, combine 4-nitrobenzaldehyde (1.0 eq) and malononitrile (1.0 eq).[9]

    • Add water to the vial.[9]

    • Stir the mixture at 50 °C.[9]

    • Monitor the reaction progress by TLC. The reaction is typically complete within 15 minutes.[9]

    • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

    • Isolate the solid product by filtration and wash with water. The product can be further purified by recrystallization from ethanol.

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Reactant1 4-Nitrobenzaldehyde Reaction Stir in Water at 50°C Reactant1->Reaction Reactant2 Malononitrile Reactant2->Reaction Workup1 Cool to Room Temp. Reaction->Workup1 Workup2 Filtration Workup1->Workup2 Workup3 Wash with Water Workup2->Workup3 Product 2-(4-nitrobenzylidene)malononitrile Workup3->Product

Caption: General workflow for the Knoevenagel condensation.

Catalyst/Conditions Solvent Temperature (°C) Time Yield (%) Reference
Catalyst-freeWater5015 min>99[9]
Alum (20 mol%)Water60Not Specified99[9]
Ammonium Acetate (Sonication)Solvent-freeRoom Temp5-7 minNot Specified[9]

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[10] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over stereochemistry in some cases.[11]

Protocol: Wittig Reaction of 4-Nitrobenzaldehyde with Ethyl Bromoacetate and Triphenylphosphine [12]

  • Materials : 4-Nitrobenzaldehyde, Triphenylphosphine, Ethyl bromoacetate, Saturated aqueous sodium bicarbonate, Water.

  • Procedure :

    • In a round-bottom flask, combine 4-nitrobenzaldehyde (1.0 eq) and triphenylphosphine (1.5 eq).[12]

    • Add saturated aqueous sodium bicarbonate solution.[12]

    • Add ethyl bromoacetate (2.0 eq) to the mixture.[12]

    • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • After cooling to room temperature, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).[12]

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the corresponding ethyl cinnamate derivative.[12]

Wittig_Reaction_Mechanism Ylide Phosphonium Ylide (R-CH=PPh3) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Nitrobenzaldehyde (Ar-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (Ar-CH=CH-R) Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

The protocols and data presented in this guide highlight the synthetic utility of nitrobenzaldehydes. The electron-withdrawing nature of the nitro group plays a key role in activating the aldehyde for nucleophilic attack, while the nitro group itself can be selectively transformed into other functional groups. By understanding the principles behind these reactions and adhering to the detailed protocols, researchers can effectively utilize nitrobenzaldehydes as valuable building blocks in the synthesis of a wide range of organic molecules for various applications in research and development.

References

  • Application Notes and Protocols for the Knoevenagel Condensation of 4-Nitrobenzaldehyde and Malononitrile - Benchchem.
  • Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde - Benchchem.
  • Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde - Benchchem.
  • Application Notes and Protocols for Knoevenagel Condensation with 4-Chloro-3-nitrobenzaldehyde - Benchchem.
  • An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry - Benchchem.
  • 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS CAS No - Loba Chemie.
  • Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde - Benchchem.
  • Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde - Benchchem.
  • Synthesis of an Alkene via the Wittig Reaction.
  • Safety Data Sheet: 2-Nitrobenzaldehyde - Carl ROTH.
  • 4-Nitrobenzaldehyde - Safety D
  • 2-Nitrobenzaldehyde - Apollo Scientific.
  • 4-Nitrobenzaldehyde - Santa Cruz Biotechnology.
  • Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one.
  • o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone - Organic Syntheses Procedure.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity - Benchchem.
  • Canizzaro Reaction: The Conversion of p-Nitrobenzaldehyde into p-Nitrobenzoic Acid and p-Nitrobenzyl Alcohol - CDN.
  • m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure.
  • Novel Methods of Knoevenagel Condens
  • p-NITROBENZALDEHYDE - Organic Syntheses Procedure.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Application Notes and Protocols: Knoevenagel Condensation for Phenanthrene Precursor Synthesis - Benchchem.
  • Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide - CDN.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde.
  • US3996289A - Process for the preparation of 2-nitrobenzaldehyde - Google P
  • Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences.
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
  • Wittig Reaction - Common Conditions.
  • Wittig Reaction - Organic Chemistry Portal.

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The Strategic Utility of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffolding for Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Substituted benzaldehydes, particularly those derived from readily available natural products like vanillin, represent a privileged class of building blocks. This application note delves into the synthesis, properties, and versatile applications of a highly functionalized vanillin analog: 4-hydroxy-3-nitro-5-propoxybenzaldehyde . The strategic placement of the hydroxyl, nitro, and propoxy groups on the aromatic ring imparts a unique combination of reactivity and electronic properties, making it an invaluable precursor for the synthesis of a diverse array of bioactive molecules.

The presence of the aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, most notably the formation of Schiff bases and chalcones.[1] The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also has been shown to enhance the antimicrobial and antioxidant activities of derived compounds.[1][2] Furthermore, the propoxy group, in place of the more common methoxy group of vanillin, can modulate the lipophilicity and pharmacokinetic profile of the final drug candidates. This deliberate modification can lead to improved cell membrane permeability and potentially altered metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this potent building block.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₅PubChem CID: 57354970[3]
Molecular Weight 225.20 g/mol PubChem CID: 57354970[3]
IUPAC Name This compoundPubChem CID: 57354970[3]
CAS Number 871085-51-7PubChem CID: 57354970[3]
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and DMFN/A

Synthetic Protocols: A Two-Step Approach to a Key Intermediate

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available 4-hydroxy-3-propoxybenzaldehyde. This precursor can be synthesized via the Williamson ether synthesis from 3,4-dihydroxybenzaldehyde and a propyl halide.

Step 1: Synthesis of 4-Hydroxy-3-propoxybenzaldehyde (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[4][5]

Williamson_Ether_Synthesis start 3,4-Dihydroxybenzaldehyde reagents1 + Propyl Bromide + K₂CO₃ (in DMF) product1 4-Hydroxy-3-propoxybenzaldehyde reagents1->product1 Williamson Ether Synthesis Nitration_Reaction start 4-Hydroxy-3-propoxybenzaldehyde reagents2 + Conc. HNO₃ + Glacial Acetic Acid product2 This compound reagents2->product2 Electrophilic Aromatic Substitution Schiff_Base_Synthesis start This compound reagents + Primary Amine (R-NH₂) (in Ethanol, reflux) product Schiff Base Derivative reagents->product Condensation COMT_Inhibitor_Pathway start This compound step1 Reduction of Nitro Group start->step1 intermediate1 5-Amino-4-hydroxy-3-propoxybenzaldehyde step1->intermediate1 step2 Further Functionalization intermediate1->step2 product Potential COMT Inhibitor Analog step2->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

The synthesis of this compound, primarily achieved through the nitration of 4-hydroxy-3-propoxybenzaldehyde, is a nuanced process. Below are common issues encountered during this electrophilic aromatic substitution, their underlying causes, and actionable solutions.

Issue 1: Low or No Product Yield

  • Potential Cause A: Inadequate Nitrating Agent Strength. The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its formation from nitric acid is catalyzed by a strong acid, typically sulfuric acid. If the concentration of the nitronium ion is insufficient, the reaction will be slow or may not proceed at all, especially with a moderately deactivated aromatic ring.[1][2]

    • Solution: Ensure the use of concentrated nitric acid and sulfuric acid. The ratio of H₂SO₄ to HNO₃ is critical; a higher proportion of sulfuric acid will favor the generation of the nitronium ion. For particularly stubborn reactions, consider alternative nitrating agents as summarized in the table below.

  • Potential Cause B: Low Reaction Temperature. While temperature control is crucial to prevent side reactions, excessively low temperatures can significantly reduce the reaction rate.[1]

    • Solution: If the reaction is sluggish, cautiously and gradually increase the temperature in 5 °C increments. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Potential Cause C: Poor Solubility of Starting Material. The starting material, 4-hydroxy-3-propoxybenzaldehyde, may have limited solubility in the highly polar acidic medium, leading to a slow reaction rate due to the limited interface between reactants.[1]

    • Solution: Vigorous stirring is essential to maximize the surface area for the reaction. While co-solvents are generally not recommended with mixed acids, ensuring the starting material is as finely powdered as possible can aid in its dispersion.

Issue 2: Formation of Multiple Isomers and Side Products

  • Potential Cause A: Incorrect Regioselectivity. The hydroxyl and propoxy groups are ortho-, para-directing, while the aldehyde group is meta-directing. The desired product is the result of nitration ortho to the hydroxyl group and meta to the aldehyde. However, other isomers can form.

    • Solution: The directing effects of the substituents generally favor the desired product. However, to enhance regioselectivity, precise control of the reaction temperature is paramount. Lower temperatures generally favor the thermodynamically more stable product.

  • Potential Cause B: Oxidation of the Aldehyde Group. The strong oxidizing nature of nitric acid can lead to the oxidation of the aldehyde group to a carboxylic acid, forming 4-hydroxy-3-nitro-5-propoxybenzoic acid.

    • Solution: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent. Minimize the reaction time by closely monitoring its completion via TLC.

  • Potential Cause C: Di-nitration. If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nitrating agent), a second nitro group may be introduced onto the aromatic ring.

    • Solution: Use a stoichiometric amount of the nitrating agent. Add the nitrating agent dropwise to control the reaction rate and temperature. Monitor the reaction progress diligently and quench it as soon as the starting material is consumed.

Issue 3: Difficulties in Product Isolation and Purification

  • Potential Cause A: Product Solubility in the Aqueous Phase. The product, being a polar molecule, may have some solubility in the aqueous acidic mixture, leading to losses during workup.

    • Solution: Quench the reaction by pouring the mixture into a large volume of ice-water. This will precipitate the product. Ensure the precipitation is complete by allowing sufficient time for the product to crystallize.

  • Potential Cause B: Contamination with Isomers. The presence of isomeric byproducts can make purification challenging.

    • Solution: Recrystallization is the most effective method for purifying the crude product. A suitable solvent system, such as an ethanol/water mixture, can be used to selectively crystallize the desired isomer. Column chromatography can also be employed for more difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nitration of 4-hydroxy-3-propoxybenzaldehyde?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. First, the nitronium ion (NO₂⁺) is generated from nitric acid and sulfuric acid. The electron-rich aromatic ring of 4-hydroxy-3-propoxybenzaldehyde then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a base (HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

Q2: Why is sulfuric acid used in this reaction?

A2: Sulfuric acid serves two primary purposes. It acts as a catalyst to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion. It also acts as a dehydrating agent, consuming the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material and the product. The spots can be visualized under UV light.

Q4: What are the key safety precautions for this synthesis?

A4: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The nitration reaction is highly exothermic and should be performed with careful temperature control, especially during the addition of the nitrating agent.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
4-hydroxy-3-propoxybenzaldehyde180.205.0 g0.0277 mol
Concentrated Sulfuric Acid (98%)98.0820 mL-
Concentrated Nitric Acid (70%)63.012.5 mL~0.0277 mol
Ice-As needed-
Deionized Water-As needed-
Ethanol-For recrystallization-

Procedure:

  • Preparation of the Starting Material Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4-hydroxy-3-propoxybenzaldehyde (5.0 g, 0.0277 mol).

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (20 mL) to the flask with continuous stirring, ensuring the temperature remains below 10 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (2.5 mL) to a small amount of crushed ice.

  • Addition of the Nitrating Agent: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of the starting material over 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry with gentle stirring. A yellow precipitate should form.

  • Isolation of the Product: Allow the precipitate to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Add hot deionized water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol-water mixture, and dry.

Visualizing the Process

Reaction Pathway:

Synthesis_Pathway 4-Hydroxy-3-propoxybenzaldehyde 4-Hydroxy-3-propoxybenzaldehyde Sigma Complex Sigma Complex 4-Hydroxy-3-propoxybenzaldehyde->Sigma Complex HNO₃, H₂SO₄ This compound This compound Sigma Complex->this compound -H⁺ Troubleshooting_Workflow cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Product Cause1 Weak Nitrating Agent Start->Cause1 Cause2 Low Temperature Start->Cause2 Cause3 Poor Solubility Start->Cause3 Sol1 Increase H₂SO₄ ratio Cause1->Sol1 Sol2 Gradually increase temp. Cause2->Sol2 Sol3 Vigorous stirring Cause3->Sol3

Caption: Troubleshooting workflow for low product yield.

References

  • Gillespie, R. J., Hughes, E. D., Ingold, C. K., Millen, D. J., & Reed, R. I. (1949). Kinetics and Mechanism of Aromatic Nitration.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from [Link]

  • Reddit. (2023). Di-nitration troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthetic process. We will delve into the mechanistic principles behind the protocols, providing actionable troubleshooting advice to help you improve yield, purity, and consistency.

The overall synthesis is typically a two-stage process: first, a Williamson ether synthesis to create the propoxy intermediate, followed by a regioselective aromatic nitration. Each stage presents unique challenges that we will address in detail.

Overall Synthesis Workflow

The following diagram outlines the high-level workflow for the preparation of this compound, starting from a common precursor like vanillin.

Synthesis_Workflow cluster_0 Part 1: Propoxylation cluster_1 Part 2: Nitration Start 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Step1 Williamson Ether Synthesis (e.g., Propyl Bromide, K₂CO₃, DMF) Start->Step1 Reagents Intermediate 4-Hydroxy-3-propoxybenzaldehyde Step1->Intermediate Purification Step2 Regioselective Nitration (e.g., HNO₃, Acetic Acid) Intermediate->Step2 Substrate FinalProduct This compound Step2->FinalProduct Purification

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of the Precursor, 4-Hydroxy-3-propoxybenzaldehyde

The most common and effective method for this step is the Williamson ether synthesis, which involves the O-alkylation of a phenol.[1] While seemingly straightforward, optimizing this reaction is critical for the overall success of the synthesis.

Troubleshooting & FAQs: Propoxylation

Q1: My yield for the propoxylation step is consistently low. What are the most likely causes?

A1: Low yield in a Williamson ether synthesis involving a phenol typically stems from one of four factors: an ineffective base, suboptimal solvent choice, insufficient temperature, or side reactions.

  • Base Selection: The base's role is to deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a common, cost-effective choice, but it is only moderately strong and has limited solubility in many organic solvents.[2] For a more robust reaction, especially with less reactive alkyl halides, a stronger base like sodium hydride (NaH) can be used to drive the deprotonation to completion.[3] However, NaH is pyrophoric and requires strictly anhydrous conditions.

  • Solvent Choice: The ideal solvent should be polar aprotic to dissolve the ionic intermediates without participating in the reaction. Dimethylformamide (DMF) or acetone are excellent choices. DMF is particularly effective at solvating the potassium or sodium cations, leaving the phenoxide anion more "naked" and nucleophilic.[2]

  • Temperature: The reaction often requires heating to proceed at a reasonable rate. A typical temperature range is 60-100 °C, depending on the specific reagents.[2] If the temperature is too low, the reaction may stall.

  • Alkylating Agent: Propyl bromide is generally more reactive than propyl chloride due to the better leaving group ability of bromide.[3] Ensure you are using at least one full equivalent of the alkylating agent.

Q2: I am observing a significant amount of unreacted starting material even after a long reaction time. How can I improve conversion?

A2: This is a classic sign of incomplete deprotonation or insufficient reactivity.

  • Increase Base Equivalents: With K₂CO₃, using a slight excess (e.g., 1.5 equivalents) can help shift the equilibrium towards the phenoxide.[2]

  • Switch to a Stronger Base: As mentioned, switching to sodium hydride (NaH) will ensure near-quantitative conversion of the phenol to the phenoxide, which should significantly increase conversion.[3]

  • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC to check for decomposition.

Q3: What is the most effective method for purifying the 4-Hydroxy-3-propoxybenzaldehyde intermediate?

A3: The primary impurity will likely be the unreacted phenolic starting material.

  • Aqueous Workup: After the reaction, a standard workup involves quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Washing the organic layer with a mild aqueous base solution (like 1M NaOH) can selectively remove the acidic unreacted phenol, leaving your desired ether product in the organic phase.

  • Recrystallization: Recrystallization from an ethanol/water mixture is a highly effective method for obtaining a pure crystalline product.[3] The product is typically a white to beige crystalline solid.[3]

Protocol 1: Synthesis of 4-Hydroxy-3-propoxybenzaldehyde

This protocol uses the robust and commonly cited potassium carbonate/DMF system.[2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (1 equivalent), potassium carbonate (1.5 equivalents), and dry DMF (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add 1-bromopropane (1.1 equivalents) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system like ethanol/water to yield the pure product. Dry under vacuum.

Part 2: Nitration of 4-Hydroxy-3-propoxybenzaldehyde

This step involves electrophilic aromatic substitution. The existing hydroxyl and propoxy groups are strongly activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The desired product requires nitration at the C5 position, which is ortho to both the hydroxyl and propoxy groups. Careful control of reaction conditions is paramount to achieve good regioselectivity and avoid side reactions.

Nitration_Factors cluster_factors Key Controlling Factors center_node Yield & Purity of This compound Temp Temperature Control Temp->center_node Prevents charring & side reactions Agent Nitrating Agent Agent->center_node Affects regioselectivity & reactivity Purity Substrate Purity Purity->center_node Avoids unknown byproducts Addition Reagent Addition Rate Addition->center_node Manages exotherm

Caption: Key factors influencing the outcome of the nitration step.

Troubleshooting & FAQs: Nitration

Q1: My nitration reaction turned dark brown or black and produced very little product. What went wrong?

A1: This is a classic sign of an uncontrolled exotherm leading to decomposition or "charring." Nitration is a highly exothermic process. The phenolic ring is highly activated by the -OH and -OR groups, making it extremely susceptible to oxidation and decomposition by concentrated nitric acid, especially at elevated temperatures.

  • Critical Temperature Control: The reaction must be maintained at a low temperature (typically 0-10 °C) throughout the addition of the nitrating agent.[4] Use an ice/salt bath for cooling and monitor the internal temperature of the reaction flask with a thermometer.

  • Slow Addition: The nitrating agent must be added dropwise, very slowly, to allow the cooling bath to dissipate the heat generated from the reaction. A rapid addition will cause the temperature to spike, leading to charring.

Q2: My yield is low, and I'm getting a mixture of isomers. How can I improve the regioselectivity for the 5-nitro product?

A2: Achieving high regioselectivity is key. The C5 position is electronically favored due to the directing effects of the -OH and -OR groups. However, other isomers can form if conditions are not optimal.

  • Choice of Nitrating Agent: A milder nitrating agent can improve selectivity. While a mixture of concentrated HNO₃ and H₂SO₄ is a powerful nitrating agent, it can be too harsh for this activated substrate. Using concentrated HNO₃ in a solvent like glacial acetic acid is a common, milder alternative that often provides better control and selectivity for nitrating sensitive phenols.[5][6]

  • Order of Addition: Adding the substrate (your propoxybenzaldehyde) dissolved in the reaction solvent to the cold nitrating agent can sometimes provide better control than adding the nitrating agent to the substrate.

Q3: I suspect the aldehyde group is being oxidized to a carboxylic acid. How can I prevent this?

A3: Nitric acid is a strong oxidizing agent. Oxidation of the aldehyde to a carboxylic acid is a known side reaction.[7]

  • Low Temperature: Keeping the temperature strictly controlled (below 10 °C) is the most effective way to minimize this side reaction. Oxidation reactions typically have a higher activation energy than the desired nitration.

  • Reaction Time: Do not let the reaction run for an excessively long time after the addition is complete. Monitor by TLC and quench the reaction as soon as the starting material is consumed to minimize over-oxidation.

Q4: How can I safely handle nitrating mixtures?

A4: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Have a base bath (e.g., sodium bicarbonate solution) ready to neutralize any spills. Remember to add acid to the substrate solution slowly and with cooling; never the other way around without specific procedural guidance.

Protocol 2: Nitration of 4-Hydroxy-3-propoxybenzaldehyde

This protocol uses a well-documented method for nitrating activated phenols.[6][8]

  • Setup: In a flask submerged in an ice/salt bath, add glacial acetic acid. Cool the solvent to 0-5 °C with stirring.

  • Nitrating Agent: Slowly and dropwise, add concentrated nitric acid (1.1 equivalents) to the cold acetic acid, ensuring the temperature does not rise above 10 °C.

  • Substrate Addition: Dissolve the 4-Hydroxy-3-propoxybenzaldehyde (1 equivalent) in a minimum amount of cold glacial acetic acid.

  • Reaction: Add the substrate solution dropwise to the cold, stirring nitrating mixture over 30-45 minutes. Maintain the internal temperature at 0-5 °C throughout the addition. After the addition is complete, let the mixture stir in the ice bath for an additional 30-60 minutes.

  • Quenching: Very slowly and carefully, pour the reaction mixture into a beaker containing a large volume of ice water. A yellow precipitate of the product should form.

  • Isolation: Collect the yellow solid by vacuum filtration. Wash the solid extensively with cold water until the washings are neutral to pH paper.[8]

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final this compound.

Data Summary Table: Reaction Conditions
ParameterStep 1: PropoxylationStep 2: NitrationRationale & Key Considerations
Solvent DMF, AcetoneGlacial Acetic AcidPropoxylation: Polar aprotic solvent required.[2] Nitration: Acetic acid serves as a milder medium than sulfuric acid.[6]
Key Reagent 1-BromopropaneConc. Nitric AcidPropoxylation: Bromide is a better leaving group than chloride.[3] Nitration: The electrophile source.
Catalyst/Base K₂CO₃, NaH(None)Propoxylation: Deprotonates the phenol to activate it.[1][3]
Temperature 80-90 °C0-5 °CPropoxylation: Requires heat to overcome activation energy. Nitration: Critical to control exotherm and prevent side reactions/decomposition.[4]
Typical Yield 70-90%60-80%Yields are highly dependent on precise execution of the protocols.
Purification Recrystallization (Ethanol/H₂O)Recrystallization (Ethanol)Both steps benefit from recrystallization to remove starting materials and byproducts.[3][8]

References

  • PubChem. (n.d.). 4-(3-hydroxypropoxy)benzaldehyde. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

  • Sciencemadness.org. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. Available at: [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • PubChem. (n.d.). 4-Propoxybenzaldehyde. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde. Available at: [Link]

  • ResearchGate. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Available at: [Link]

Sources

Technical Support Center: Purification of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable, yet often reactive, compounds from complex reaction mixtures. Aromatic aldehydes are prone to oxidation and can participate in various side reactions, making their purification a critical step that demands careful planning and execution. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield.

Critical Safety Precautions

Before beginning any purification protocol, it is imperative to acknowledge the hazards associated with aromatic aldehydes and the reagents used.

  • Toxicity and Irritation: Aldehydes can be toxic, irritant to the skin, eyes, and respiratory system, and may cause allergic skin reactions.[1][2] Always handle these chemicals inside a certified chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including splash-proof safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1][5] Nitrile or butyl rubber gloves are recommended over latex, which offers poor protection against many aldehydes.[1]

  • Static Discharge and Flammability: Many aldehydes and organic solvents are flammable. Ensure all equipment is properly grounded to prevent static discharge, and keep ignition sources away from the work area.[6]

  • Reagent Hazards: Be aware of the specific hazards of all chemicals used. For instance, sodium bisulfite can generate sulfur dioxide (SO₂) gas, a toxic irritant, so procedures involving it must be performed in a well-ventilated fume hood.[3][7]

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of aromatic aldehydes in a practical question-and-answer format.

Question 1: My purified aldehyde is contaminated with the corresponding carboxylic acid. How can I remove it?

This is the most common impurity, arising from the oxidation of the aldehyde by air or residual oxidants.[8][9] The rate of oxidation can be accelerated by basic conditions and elevated temperatures.[8]

  • Root Cause Analysis: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH). This can happen during the reaction, workup, or even storage if the compound is exposed to air.

  • Recommended Solution: Liquid-Liquid Extraction with a Mild Base

    • Principle: The carboxylic acid is acidic, while the aldehyde is neutral. By washing an organic solution of the crude product with a mild aqueous base (e.g., 5% sodium bicarbonate or sodium carbonate solution), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. The neutral aldehyde remains in the organic layer.

    • Procedure: Dissolve the crude product in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer to a separatory funnel and wash several times with the aqueous base. Check the pH of the aqueous layer to ensure it remains basic. Finally, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

    • Caution: Avoid using strong bases like sodium hydroxide, as they can promote side reactions such as aldol condensations or Cannizzaro reactions, particularly with aldehydes that lack α-hydrogens.[3]

Question 2: My aldehyde is decomposing during silica gel column chromatography. What's happening and how can I fix it?

Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or the formation of acetals if alcoholic solvents are used.[10]

  • Root Cause Analysis: The Lewis acidic sites on the surface of silica gel can catalyze decomposition pathways. If your eluent contains an alcohol (e.g., methanol, ethanol), the silica can promote the formation of hemiacetals or acetals, complicating purification.[10]

  • Solutions & Optimization:

    • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column.[10]

    • Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. Perform a TLC analysis on an alumina plate first to ensure your compound is stable and that separation is feasible.

    • Avoid Alcoholic Solvents: If possible, use a non-alcoholic solvent system, such as a hexane/ethyl acetate or dichloromethane/hexane gradient.

Question 3: I'm using the sodium bisulfite adduct method, but my yield is very low or no precipitate forms.

The formation of a solid bisulfite adduct is a classic and highly selective method for purifying aldehydes.[11][12] However, its success depends on several factors.

  • Root Cause Analysis & Solutions:

    • Adduct Solubility: The bisulfite adducts of some aromatic aldehydes, especially those with lower molecular weights, can be soluble in the reaction medium and will not precipitate.[12][13]

      • Solution: Instead of relying on filtration, perform a liquid-liquid extraction. The charged bisulfite adduct is highly polar and will be extracted into the aqueous layer, while neutral impurities remain in the organic layer.[14][15]

    • Steric Hindrance: Aldehydes with significant steric bulk around the carbonyl group may react slowly or not at all with bisulfite.[13] This method is generally more effective for less hindered aldehydes.

    • Reagent Quality: The sodium bisulfite solution must be freshly prepared and saturated to be effective.[13] Old solutions may have degraded, reducing their efficacy.

    • Solvent Choice: The reaction requires a water-miscible co-solvent, like methanol or THF, to facilitate contact between the water-insoluble aldehyde and the aqueous bisulfite solution.[7][14] For some systems, an ethanol/water mixture can help induce precipitation.[12]

Question 4: During my bisulfite extraction, a thick white solid formed at the interface between the aqueous and organic layers.

This is a common occurrence, especially with more non-polar aldehydes.

  • Root Cause Analysis: The bisulfite adduct formed is insoluble in both the aqueous and the organic layers, causing it to precipitate at the interface.[14]

  • Recommended Solution: Do not try to force the layers to separate. Instead, filter the entire biphasic mixture through a pad of Celite or diatomaceous earth to remove the insoluble adduct. The filtrate can then be transferred back to a separatory funnel to separate the aqueous and organic layers. The aldehyde can be recovered from the solid adduct on the Celite pad by washing it with a basic solution to regenerate the aldehyde.

Workflow Diagrams

.dot

G Decision Tree for Aromatic Aldehyde Purification start Crude Reaction Mixture Containing Aromatic Aldehyde impurity_type What is the primary impurity? start->impurity_type acid_impurity Carboxylic Acid impurity_type->acid_impurity Acidic neutral_impurity Neutral (e.g., starting material, non-acidic byproducts) impurity_type->neutral_impurity Neutral base_wash Mild Base Wash (e.g., aq. NaHCO₃) acid_impurity->base_wash properties_diff Are boiling points and polarities significantly different? neutral_impurity->properties_diff end_product Purified Aldehyde base_wash->end_product yes_diff Yes properties_diff->yes_diff  Yes no_diff No / Separation is Difficult properties_diff->no_diff  No dist_chrom Distillation or Column Chromatography yes_diff->dist_chrom bisulfite Chemical Separation: Bisulfite Adduct Formation no_diff->bisulfite dist_chrom->end_product bisulfite->end_product

Caption: Decision tree for selecting a purification strategy.

.dot

G Workflow for Purification via Bisulfite Adduct cluster_0 Adduct Formation & Separation cluster_1 Phase Isolation cluster_2 Aldehyde Regeneration crude 1. Crude Aldehyde Mixture in Miscible Solvent (e.g., MeOH) add_bisulfite 2. Add Saturated Aqueous NaHSO₃ crude->add_bisulfite shake 3. Shake Vigorously (Adduct Forms) add_bisulfite->shake add_solvents 4. Add Water & Immiscible Organic Solvent (e.g., Hexane) shake->add_solvents extract 5. Liquid-Liquid Extraction add_solvents->extract org_layer Organic Layer: Contains Neutral Impurities extract->org_layer Separate aq_layer Aqueous Layer: Contains Aldehyde-Bisulfite Adduct extract->aq_layer Separate add_base 6. Add Strong Base (NaOH) to Aqueous Layer until pH > 12 aq_layer->add_base regenerate 7. Aldehyde Regenerates add_base->regenerate extract_final 8. Extract with Fresh Organic Solvent regenerate->extract_final purified Purified Aldehyde in Organic Solvent extract_final->purified

Caption: Workflow for bisulfite adduct purification and recovery.

Frequently Asked Questions (FAQs)

Q: Which purification method—chromatography, distillation, or bisulfite extraction—is best for my scale?

A: The choice depends heavily on scale and the nature of the impurities.

  • Laboratory Scale (<5 g): Flash column chromatography is often the most versatile method for separating compounds with different polarities. Bisulfite extraction is exceptionally effective if other functional groups are compatible and impurities are neutral.[3][7]

  • Pilot/Process Scale (>100 g): Distillation is highly effective and economical for large-scale purification, especially for separating components with different boiling points.[16] Purification via bisulfite adduct formation is also very scalable because it relies on simple extractions and filtrations, avoiding the high cost and solvent consumption of large-scale chromatography.[13]

Q: How do I regenerate the pure aldehyde from its bisulfite adduct?

A: The bisulfite addition reaction is reversible.[11] To regenerate the aldehyde, you take the isolated adduct (either as a solid or in the aqueous layer) and treat it with a strong base, such as 10-50% sodium hydroxide, until the solution is strongly basic (e.g., pH 12).[13][15] This decomposes the adduct, releasing the free aldehyde, which can then be extracted into an immiscible organic solvent.[14] Treatment with a strong acid can also reverse the reaction.[11]

Q: What are the best analytical techniques to confirm the purity of my aromatic aldehyde?

A: A combination of techniques is recommended for a comprehensive assessment.

  • Chromatographic Methods (HPLC, GC): These are the workhorses for purity analysis, providing quantitative data on the percentage of your desired compound versus impurities.[] Gas Chromatography (GC) is often ideal for volatile aldehydes.[8] High-Performance Liquid Chromatography (HPLC) with a UV detector is also widely used.[18]

  • Spectroscopic Methods (NMR, IR):

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This is arguably the most powerful tool. It confirms the structure of your aldehyde and can detect impurities down to ~1%. The aldehyde proton gives a characteristic, sharp singlet far downfield (typically 9-10 ppm).

    • IR (Infrared) Spectroscopy: Useful for confirming the presence of the aldehyde functional group via the characteristic C=O stretch (typically ~1700 cm⁻¹) and the C-H stretch of the aldehyde proton (~2720 and ~2820 cm⁻¹).

  • Mass Spectrometry (MS): Confirms the molecular weight of your product. When coupled with GC (GC-MS), it is a powerful tool for identifying unknown impurities.[]

Table 1: Comparison of Common Analytical Techniques

TechniqueInformation ProvidedKey AdvantagesCommon Issues for Aldehydes
¹H NMR Structural confirmation, quantitative purityFast, highly informative, non-destructiveLower sensitivity for trace impurities
GC / GC-MS Quantitative purity, impurity identificationHigh sensitivity, excellent for volatile compoundsThermally labile aldehydes may degrade in the injector
HPLC-UV Quantitative purityRobust, widely applicableReactive aldehydes can degrade in aqueous mobile phases[8]
IR Spectroscopy Functional group identificationQuick, simple confirmation of C=O groupNot quantitative, provides limited purity information

Q: How can I prevent my purified aromatic aldehyde from oxidizing during storage?

A: Proper storage is critical to maintain purity.

  • Inert Atmosphere: Store the aldehyde under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.

  • Cool and Dark: Keep the container in a cool, dark place, such as a refrigerator or freezer. Oxidation is accelerated by heat and light.[8]

  • High Purity: Ensure the aldehyde is as pure as possible before storage. Trace metal or acid/base impurities can catalyze degradation.

  • Appropriate Container: Use a clean, dry amber glass bottle with a well-sealed cap to protect from light and air ingress.

Detailed Experimental Protocols

Protocol 1: Purification of an Aromatic Aldehyde via Bisulfite Liquid-Liquid Extraction

This protocol is adapted from established methods for the separation of an aromatic aldehyde from neutral organic impurities.[7][15]

  • Dissolution: Dissolve the crude mixture (e.g., 1 g) in a minimal amount of a water-miscible solvent like methanol (5-10 mL).

  • Reaction: Transfer the solution to a separatory funnel. Add 1-2 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Mixing: Stopper the funnel and shake vigorously for approximately 30-60 seconds. Vent the funnel frequently to release any pressure buildup from potential SO₂ evolution.

  • Extraction: Add deionized water (25 mL) and a water-immiscible organic solvent in which the impurities are soluble but SO₂ is not (e.g., 25 mL of hexanes or 10% ethyl acetate in hexanes).[3][14] Shake the funnel vigorously again.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom) contains the aldehyde-bisulfite adduct, while the organic layer (top) contains the neutral impurities.

  • Isolation: Drain the lower aqueous layer and save it for aldehyde regeneration (Protocol 2). The organic layer can be washed, dried, and concentrated to recover the non-aldehyde components if desired.

Protocol 2: Regeneration of the Aldehyde from the Bisulfite Adduct

  • Preparation: Transfer the aqueous layer from Protocol 1 into a clean separatory funnel. Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate or diethyl ether).

  • Basification: Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while swirling and cooling the funnel if necessary. Periodically check the pH of the aqueous layer with a pH strip. Continue adding NaOH until the pH is stable at ≥12.[3][7]

  • Regeneration & Extraction: The bisulfite adduct will decompose, regenerating the free aldehyde, which will be extracted into the organic layer. Stopper and shake the funnel to ensure complete extraction.

  • Work-up: Separate the layers. Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Final Steps: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified aromatic aldehyde.

Protocol 3: Purification by Flash Column Chromatography

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system (e.g., hexane/ethyl acetate) that gives good separation between your aldehyde (Rf ≈ 0.3) and its impurities.

  • Column Packing: Pack a glass column with silica gel using the selected eluent.

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Run the column, applying positive pressure (flash chromatography). Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified aldehyde.

References

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Bisulfite - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56965. [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? (n.d.). Homework.Study.com. Retrieved from [Link]

  • Purification of aldehydes and ketones using Sodium Bisulfite : r/chemhelp. (2021, April 2). Reddit. Retrieved from [Link]

  • Boucher, M. M., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Process for the separation and recovery of an aromatic aldehyde. (2012). Google Patents.
  • Brindle, C. S., Boucher, M. M., Furigay, M. H., & Quach, P. K. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000). Google Patents.
  • Aldehyde C-8 FPD-2015A-2384 - SAFETY DATA SHEET. (2021). Perfumer's Apprentice. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate. Retrieved from [Link]

  • Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. (2017). University of Washington. Retrieved from [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). ResearchGate. Retrieved from [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. (2022, December 19). YouTube. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 59-71.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Extraction Methods of Natural Essential Oils - TNAU Agritech Portal. (n.d.). TNAU Agritech Portal. Retrieved from [Link]

  • Al-Shammari, M. A., & Al-Adili, A. A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2145. [Link]

  • Can anyone suggest a method to purify an aromatic aldehyde through Bisulphate salt? (2013, May 16). ResearchGate. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Preparation of aromatic aldehydes. (1967). Google Patents.
  • Steam Distillation of Essential Oils - EllementalPRO. (2025, May 30). EllementalPRO. Retrieved from [Link]

  • process of separation and recovery of an aromatic aldehyde. (n.d.). Google Patents.
  • 14 -Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination. (2013, October 9). YouTube. Retrieved from [Link]

  • Letizia, C. S., & Api, A. M. (2022). Aldehydes: What We Should Know About Them. International Journal of Molecular Sciences, 23(15), 8533. [Link]

  • Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. (n.d.). SciSpace. Retrieved from [Link]

Sources

Technical Support Center: Resolving Impurities in 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to identify and resolve common impurities.

Introduction to the Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The most probable synthetic route to this compound is the nitration of 4-hydroxy-3-propoxybenzaldehyde. This process, while effective, can lead to several process-related impurities that require careful characterization and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on the likely synthesis via nitration of 4-hydroxy-3-propoxybenzaldehyde, the primary impurities include:

  • Unreacted Starting Material: 4-hydroxy-3-propoxybenzaldehyde.

  • Positional Isomers: Nitration of the aromatic ring can also potentially yield other isomers, such as 4-hydroxy-5-nitro-3-propoxybenzaldehyde, although the directing effects of the hydroxyl and propoxy groups favor the desired isomer.

  • Oxidation Products: The aldehyde functional group can be susceptible to oxidation, leading to the corresponding carboxylic acid, 4-hydroxy-3-nitro-5-propoxybenzoic acid. This is more likely if the reaction or work-up conditions are harsh or involve prolonged exposure to air.

  • Byproducts from Side Reactions: Depending on the specific nitrating agent and reaction conditions, other minor byproducts may form.

Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify these unknown impurities?

A2: A systematic approach is crucial.

  • Compare with the Starting Material: Obtain an NMR spectrum of your starting material (4-hydroxy-3-propoxybenzaldehyde) and compare it to the spectrum of your crude product. This will help you identify peaks corresponding to unreacted starting material.

  • Analyze Aromatic Region Splitting Patterns: The substitution pattern on the benzene ring gives rise to characteristic splitting patterns in the 1H NMR spectrum. The desired product should exhibit two singlets in the aromatic region. Different splitting patterns would suggest the presence of positional isomers.

  • Look for Aldehyde vs. Carboxylic Acid Protons: The aldehyde proton of your desired product will have a characteristic chemical shift (typically around 9.5-10.5 ppm). If you observe a broad singlet at a higher chemical shift (often >10 ppm), it may indicate the presence of the corresponding carboxylic acid impurity.

  • Utilize 2D NMR Techniques: If significant impurities are present, techniques like COSY and HSQC can help in elucidating the structures of the unknown compounds.

Q3: I'm having trouble purifying my product by recrystallization. What are some common issues and solutions?

A3: Recrystallization can be challenging. Here are some troubleshooting tips:

  • "Oiling Out": If your compound separates as an oil instead of crystals, it could be due to the melting point of the compound being lower than the boiling point of the solvent, or high levels of impurities disrupting crystal lattice formation. Try using a lower-boiling point solvent system or a solvent pair to modulate solubility. Slow cooling is also critical.

  • No Crystal Formation: This often happens if too much solvent is used. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure product. Alternatively, you can carefully evaporate some of the solvent to increase the concentration.

  • Poor Recovery: This can be due to the product having significant solubility in the cold solvent. Ensure you are cooling the solution sufficiently (e.g., in an ice bath) before filtration. Also, minimize the amount of cold solvent used to wash the crystals.

Troubleshooting Guide: A Systematic Approach to Purity Issues

This guide provides a structured workflow for diagnosing and resolving purity problems with this compound.

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// Edges start -> hplc_nmr; hplc_nmr -> impurity_id; impurity_id -> unreacted_sm [label="High levels of starting material"]; impurity_id -> isomer [label="Complex aromatic signals"]; impurity_id -> oxidation [label="Broad peak >10 ppm in NMR"]; impurity_id -> other [label="Unassigned peaks"]; unreacted_sm -> purification; isomer -> purification; oxidation -> purification; other -> purification; purification -> recrystallization [label="For crystalline solids with minor impurities"]; purification -> column [label="For complex mixtures or isomeric impurities"]; purification -> bisulfite [label="To specifically remove non-aldehydic impurities"]; recrystallization -> purity_check; column -> purity_check; bisulfite -> purity_check; purity_check -> pure_product [label="Purity Met"]; purity_check -> optimize_synthesis [label="Purity Not Met"]; optimize_synthesis -> start; }

Caption: Troubleshooting workflow for impurity resolution.
Impurity Identification and Quantification

The first step in resolving any purity issue is to accurately identify and quantify the impurities present.

Analytical TechniqueInformation Provided
1H NMR Structural information, identification of functional groups, and estimation of relative molar ratios of components.
HPLC-UV Separation and quantification of impurities. A diode array detector (DAD) can provide UV spectra to help in preliminary identification.
LC-MS Provides molecular weight information for each separated component, which is invaluable for identifying unknown impurities.
GC-MS Useful for identifying volatile impurities, such as residual solvents or certain byproducts.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is often the simplest and most scalable method for removing minor impurities from a solid product.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • To the hot, clear solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water (in the same ratio as the final solvent mixture).

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities, such as positional isomers or unreacted starting material.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Crude this compound

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding the dried powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

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// Edges start -> elute_nonpolar; elute_nonpolar -> collect_impurities; elute_nonpolar -> increase_polarity; increase_polarity -> collect_product; collect_product -> final_wash; final_wash -> collect_polar_impurities; }

Caption: Column chromatography workflow.
Protocol 3: Purification via Bisulfite Adduct Formation

This classical method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.

Materials:

  • Crude this compound

  • Sodium bisulfite (NaHSO3)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution (10%)

  • Separatory funnel

Procedure:

  • Adduct Formation: Dissolve the crude product in methanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a water-soluble bisulfite adduct.

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. The non-aldehydic impurities will be in the organic (ethyl acetate) layer. Discard the organic layer.

  • Regeneration of Aldehyde: To the aqueous layer containing the bisulfite adduct, add fresh ethyl acetate. Slowly add 10% NaOH solution with stirring until the solution is basic (pH > 10). This will reverse the reaction and regenerate the aldehyde.

  • Isolation of Pure Product: Shake the separatory funnel to extract the purified aldehyde into the ethyl acetate layer. Separate the layers and collect the organic phase.

  • Final Wash and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure this compound.

References

  • Thorat, B. R., et al. "Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde." Journal of Chemical and Pharmaceutical Research, 2015. [Link not available]
  • Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, 2018, [Link].

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 1978, [Link].

  • "Development of Impurity Profiling Methods Using Modern Analytical Techniques." Taylor & Francis Online, [Link].

  • "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review, [Link].

Technical Support Center: 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Challenges

Welcome to the technical support center for 4-Hydroxy-3-nitro-5-propoxybenzaldehyde. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical insights into the stability of this multifaceted compound. This resource moves beyond simple protocols to explain the underlying chemical principles governing its stability, empowering you to anticipate and troubleshoot challenges in your experimental workflows.

The unique structure of this compound—featuring a phenolic hydroxyl, an electron-withdrawing nitro group, a reactive aldehyde, and a propoxy ether linkage—presents a specific set of stability considerations. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you are most likely to encounter.

Frequently Asked Questions & Troubleshooting Guides

Section 1: pH-Dependent Instability and Color Change

Question: My solution of this compound turns yellow or brown when I prepare it in a basic buffer (pH > 8). What is causing this discoloration, and is the compound degrading?

Answer: This is a classic and expected behavior for phenolic compounds, especially those with electron-withdrawing groups like the nitro substituent. The discoloration is a strong indicator of both a chemical transformation and potential degradation.

  • Causality—The "Why": The phenolic hydroxyl group (-OH) is weakly acidic. In basic conditions, it deprotonates to form a phenolate anion. This anion is highly susceptible to oxidation. The electron-withdrawing nitro group further acidifies the phenol, making deprotonation more favorable at a lower pH compared to unsubstituted phenols. The resulting phenolate ion is resonance-stabilized, but this extended conjugation also makes it more prone to oxidation, often forming colored quinone-like structures. Studies on various phenolic compounds confirm that stability significantly decreases in alkaline (high pH) conditions, leading to irreversible transformations.[1][2][3]

  • Troubleshooting & Mitigation:

    • Work at or below neutral pH: Whenever possible, maintain your solution pH in the acidic to neutral range (ideally pH 3-7) to keep the compound in its more stable, protonated phenolic form.

    • Use Degassed Buffers: Oxygen is a key participant in the oxidation of the phenolate. Using buffers that have been degassed (e.g., by sparging with nitrogen or argon) can significantly slow down this oxidative degradation.

    • Incorporate Antioxidants: If the experimental conditions permit, the addition of a small amount of an antioxidant like ascorbic acid or sodium metabisulfite can help protect the compound from oxidation.

    • Prepare Solutions Fresh: Due to this inherent instability, always prepare basic solutions of the compound immediately before use. Do not store them.

G Compound This compound (Stable, Protonated Form) Phenolate Phenolate Anion (Resonance Stabilized, Prone to Oxidation) Compound->Phenolate  pH > pKa (Deprotonation) Phenolate->Compound  pH < pKa (Protonation) Oxidized Oxidized Species (e.g., Quinone-like Structures, Colored) Phenolate->Oxidized  O₂ (Oxidation)

Caption: Equilibrium between the stable phenol and the reactive phenolate anion.

This protocol provides a self-validating system to quickly assess the pH stability of your compound.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.

  • Stock Solution: Prepare a concentrated stock solution of the compound in a stable solvent like acetonitrile or DMSO.

  • Incubation: Dilute a small aliquot of the stock solution into each buffer to a final concentration of 10-20 µg/mL. Immediately take a "time zero" sample from each pH solution for analysis.

  • Sample Storage: Store the remaining buffered solutions under controlled conditions (e.g., 25°C, protected from light).

  • Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), inject samples onto an HPLC-UV system.

  • Validation & Interpretation: Compare the peak area of the parent compound at each time point relative to its "time zero" sample. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation. The rate of decrease correlates with the degree of instability at that pH.

Section 2: Photodegradation Concerns

Question: I am observing unexpected peaks in my chromatogram and inconsistent results. My samples were left on the lab bench under ambient light. Could this be photodegradation?

Answer: Yes, photodegradation is a significant risk for nitroaromatic compounds. The nitro group can absorb UV light, leading to photochemical reactions. The well-documented use of a similar compound, 2-nitrobenzaldehyde, as a chemical actinometer for measuring light dose highlights the inherent photolability of this class of molecules.[4]

  • Causality—The "Why": Exposure to light, particularly in the UV-A (320-400 nm) and UV-B (290-320 nm) ranges, can excite the nitroaromatic system.[4] This can lead to various degradation pathways, including intramolecular rearrangements (e.g., nitro-nitrite rearrangement), oxidation of the aldehyde group, or other complex reactions. These reactions create new chemical species that will appear as impurity peaks in your analysis.

  • Troubleshooting & Mitigation:

    • Protect from Light: The most critical step is to protect the compound from light at all stages. Use amber vials or wrap containers in aluminum foil.[5]

    • Work in Low-Light Conditions: Minimize exposure to direct sunlight and strong overhead laboratory lighting during sample preparation and handling.

    • Use a Dark Control: In any experiment, a "dark control" (a sample handled identically but kept completely protected from light) is essential. Comparing the analytical results of the exposed sample to the dark control will definitively prove if the observed degradation is light-induced.[6]

G cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B Conditions) cluster_analysis Analysis & Interpretation A Prepare Solution of Compound B Exposed Sample (e.g., 1.2 million lux hours) A->B C Dark Control (Wrapped in Foil) A->C D HPLC / LC-MS Analysis B->D C->D E Compare Chromatograms D->E F Assess Degradation E->F

Caption: Workflow for a forced photodegradation study.

This protocol allows you to assess the intrinsic photostability of the compound according to established regulatory standards.[6][7]

  • Sample Preparation: Prepare solutions of the compound (e.g., in water/acetonitrile) and place them in chemically inert, transparent containers (e.g., quartz cuvettes). Also, place a sample of the solid powder in a thin, uniform layer.

  • Dark Control: Prepare an identical set of samples but wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a calibrated photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., a Xenon lamp).

  • Dosage: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.

  • Validation & Interpretation: Significant degradation is confirmed if the light-exposed sample shows a loss of the parent compound or the growth of new peaks compared to the dark control.

Section 3: Thermal and Chemical Stability

Question: What are the recommended storage and handling conditions for this compound? I am concerned about degradation during long-term storage or heated reactions.

Answer: Proper storage is crucial for maintaining the integrity of this compound. Based on the chemical properties of its functional groups, several factors must be controlled. Nitroaromatic compounds can be thermally labile, and the presence of other reactive groups (aldehyde, phenol, ether) necessitates careful handling.[8][9]

  • Causality—The "Why":

    • Thermal Stress: Elevated temperatures can provide the activation energy needed to initiate decomposition pathways in nitroaromatic compounds, which can sometimes be complex and autocatalytic.[8][10]

    • Oxidation: As discussed, the phenolic group is prone to oxidation. The aldehyde group can also be oxidized to a carboxylic acid.[11] Furthermore, the propoxy ether linkage, like other ethers, has the potential to slowly form explosive peroxides upon prolonged exposure to air and light.[12]

    • Chemical Incompatibility: The compound is incompatible with strong oxidizing agents (which will readily attack the aldehyde and phenol), strong bases (which will catalyze degradation via phenolate formation), and strong reducing agents (which can reduce the nitro group).[13][14]

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool place (2-8°C recommended for long-term).Minimizes risk of thermal decomposition.[14]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the phenol/aldehyde and potential peroxide formation.[5][13]
Light Keep in a dark place (use amber or foil-wrapped containers).Prevents photodegradation.[5]
Moisture Keep container tightly sealed in a dry place.Moisture can facilitate hydrolytic or other degradation pathways.[5]

Table 2: Chemical Incompatibilities

Incompatible ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitric Acid, PerchloratesWill oxidize the aldehyde and phenolic groups, leading to rapid degradation.[14]
Strong Bases Sodium Hydroxide, Potassium tert-butoxideCatalyzes deprotonation of the phenol, leading to rapid oxidative degradation.[13]
Strong Reducing Agents Sodium Borohydride, Lithium Aluminum HydrideWill reduce the nitro and/or aldehyde groups, changing the chemical structure.[13]

This is a critical safety and quality control check for any ether-containing compound after prolonged storage, especially if it was not stored under an inert atmosphere.

  • Reagent Preparation: Prepare a fresh solution of 10% potassium iodide (KI) in deionized water.

  • Sample Preparation: Dissolve a small amount (10-20 mg) of the compound in 1-2 mL of a suitable solvent like acetic acid or the solvent it is stored in.

  • Test: Add 1 mL of the fresh KI solution to the sample solution.

  • Observation: The formation of a yellow to brownish color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • Validation & Action: If peroxides are detected, the material may be unsafe to handle, especially for procedures involving heating or concentration. It should be properly quenched (e.g., with a ferrous sulfate solution) or disposed of according to institutional safety guidelines.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. NATIONAL BUREAU OF STANDARDS GAITHERSBURG MD CHEMICAL KINETICS DIV. [Link]

  • DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Rotariu, T., et al. (2013). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 111(2), 1243-1249. [Link]

  • Safety Data Sheet for 2-Hydroxy-3-methoxybenzaldehyde. (2025). [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]

  • Di Majo, D., et al. (2008). Antioxidant activity of the phenolic acids and aldehyde compounds at different pH of the reaction environment. Journal of Food Biochemistry, 32(1), 119-133. [Link]

  • Bio-Techne. (n.d.). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. [Link]

  • Loba Chemie. (2018). Safety Data Sheet: 3,4-DIHYDROXY-5-NITRO BENZALDEHYDE. [Link]

  • Allen, J. M., et al. (2000). 2-Nitrobenzaldehyde: A convenient UV-A and UV-B chemical actinometer for drug photostability testing. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 167–178. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]

  • Pasquet, P. L., et al. (2023). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene, propoxy-. PubChem. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

Sources

Technical Support Center: Troubleshooting Bisulfite Extraction for Aldehyde Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for aldehyde purification utilizing bisulfite extraction. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and optimize this powerful purification technique. The formation of a reversible α-hydroxy sulfonate salt via a bisulfite adduct is a classic and highly effective method for separating aldehydes from other organic compounds.[1][2] However, like any chemical process, it has its nuances. This center provides in-depth, experience-driven guidance to help you navigate common challenges and ensure the success of your experiments.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the experimental workflow.

Problem 1: Low or No Precipitation of the Bisulfite Adduct

Question: I've mixed my aldehyde-containing sample with a saturated sodium bisulfite solution, but I'm seeing a very low yield of precipitate, or none at all. What's going wrong?

Answer: This is a frequent observation, and the cause can be traced back to a few key factors concerning both the nature of your aldehyde and the reaction conditions.

  • Probable Cause 1: Steric Hindrance. The nucleophilic attack of the bisulfite ion on the carbonyl carbon is sensitive to the steric environment.[3][4] Aldehydes with bulky substituents near the carbonyl group will react more slowly or not at all.

    • Solution: While this is an inherent limitation of the technique, increasing the reaction time or using a co-solvent to improve solubility and contact time can sometimes help. For highly hindered aldehydes, an alternative purification method may be necessary.

  • Probable Cause 2: Adduct Solubility. The bisulfite adducts of certain aldehydes, particularly those with lower molecular weights or polar functional groups, can be soluble in the reaction medium and will not precipitate out.[3]

    • Solution: Instead of relying on precipitation and filtration, switch to a liquid-liquid extraction protocol. The charged nature of the adduct will cause it to partition into the aqueous layer, allowing for separation from your non-polar impurities which will remain in the organic layer.[3][5]

  • Probable Cause 3: Ineffective Reagent. The potency of the sodium bisulfite solution is critical.

    • Solution: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite or sodium metabisulfite for each experiment.[3] This ensures the maximum concentration of the reactive bisulfite ions.

  • Probable Cause 4: Improper Solvent System. For the reaction to occur efficiently, the aldehyde and the aqueous bisulfite solution must be in intimate contact.

    • Solution: Employ a water-miscible co-solvent to create a homogeneous or finely emulsified reaction mixture.[2] For many applications, methanol or ethanol is sufficient. For aliphatic aldehydes, which can be more challenging, dimethylformamide (DMF) has been shown to significantly improve reaction rates.[1][3]

Problem 2: Formation of a Gummy Solid or an Emulsion

Question: Upon adding the bisulfite solution, I'm getting a sticky, unfilterable mass instead of a crystalline solid. How can I resolve this?

Answer: The formation of a gummy or oily adduct is often related to the solubility and hydration of the adduct itself.

  • Probable Cause 1: Incomplete Crystallization. The adduct may be slow to crystallize, especially in the presence of impurities.

    • Solution: Try adjusting the solvent system. In some cases, removing water via azeotropic distillation (e.g., with toluene) and then adding an anti-solvent like ethanol can promote the formation of a more filterable solid.[6] Be cautious, as this adds complexity to the workflow.

  • Probable Cause 2: Emulsion Formation during Extraction. Vigorous shaking during liquid-liquid extraction can lead to stable emulsions, especially if your crude mixture contains surfactants or other emulsifying agents.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it. Allowing the mixture to stand for a longer period may also resolve the issue.

Problem 3: Insoluble Material at the Organic-Aqueous Interface

Question: During my liquid-liquid extraction, a solid has precipitated at the interface between the two layers. What is this, and how should I handle it?

Answer: This is a classic sign that your aldehyde is highly non-polar.

  • Probable Cause: The bisulfite adduct of a very non-polar aldehyde can be insoluble in both the aqueous and the organic layers, causing it to crash out at the interface.[1][3]

    • Solution: Do not discard this solid, as it is likely your desired product in adduct form. The most effective way to handle this is to filter the entire biphasic mixture through a pad of a filter aid like Celite.[1][3] The insoluble adduct will be trapped on the Celite. You can then separate the liquid layers of the filtrate. The adduct can be recovered from the Celite pad for the subsequent regeneration step.

Problem 4: Low Yield or Decomposition of Aldehyde During Regeneration

Question: I've successfully isolated the bisulfite adduct, but upon trying to regenerate the aldehyde, my yield is low, and I suspect decomposition. What are the likely causes?

Answer: The regeneration step is chemically harsh and is a critical point for potential product loss, especially for sensitive molecules.[4]

  • Probable Cause 1: pH-Sensitive Functional Groups. The standard regeneration protocol involves treatment with a strong base (e.g., NaOH to pH >12) or a strong acid.[3][4] This can cause unintended side reactions.

    • Hydrolysis: Ester groups are prone to saponification under strongly basic conditions.[4]

    • Epimerization: Aldehydes with stereocenters at the α-position can be susceptible to epimerization in the presence of a strong base.

    • Decomposition: Molecules with sensitive functionalities, such as certain double bonds, may decompose under extreme pH conditions.[1]

    • Solution:

      • Use a Weaker Base: If your aldehyde is prone to enolization, consider using a weaker base like sodium carbonate or sodium phosphate tribasic for the regeneration.[5] However, be aware that this may lead to an incomplete reversal of the adduct formation.[5]

      • Careful pH Control: Titrate the adduct slurry or solution with the base slowly and monitor the pH carefully. Do not overshoot the target pH.

      • Nonaqueous Regeneration: For extremely sensitive substrates, a nonaqueous regeneration method can be employed. Treatment of the adduct with chlorotrimethylsilane (TMS-Cl) in a solvent like acetonitrile can regenerate the aldehyde under neutral conditions, thus avoiding ester saponification and other base-catalyzed side reactions.[4]

  • Probable Cause 2: Inefficient Extraction of the Regenerated Aldehyde. The free aldehyde needs to be efficiently removed from the aqueous phase as it is formed to prevent it from participating in side reactions.

    • Solution: Perform the basification in the presence of an immiscible organic solvent and with vigorous stirring to ensure the aldehyde is extracted as soon as it is liberated.[1][4] Perform multiple extractions with fresh solvent to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of bisulfite extraction for aldehydes?

The process hinges on the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after a proton transfer, results in an α-hydroxy sulfonate salt, commonly referred to as the bisulfite adduct. This adduct is an ionic salt and is typically water-soluble, allowing it to be separated from non-polar organic compounds via extraction.[2][5] The reaction is reversible and the equilibrium can be shifted. Adding an excess of bisulfite drives the formation of the adduct, while adding a strong acid or base decomposes the adduct to regenerate the aldehyde.[4]

Q2: Can this method be used for ketones?

Yes, but with significant limitations. The reaction is much more favorable for aldehydes than for ketones, primarily due to the greater steric hindrance around the ketone carbonyl group. The method is generally only effective for sterically unhindered ketones, such as methyl ketones and some cyclic ketones.[5]

Q3: My crude sample contains an acid-sensitive functional group. Can I still use this method?

Yes. While regeneration can be performed under acidic conditions, it is more commonly and often more efficiently carried out using a strong base. If your molecule is sensitive to both strong acid and strong base, you should consider the nonaqueous regeneration method using TMS-Cl.[4]

Q4: How do I know if my bisulfite adduct has formed successfully?

You can monitor the reaction using ¹H NMR spectroscopy. The aldehydic proton signal (typically between δ 9-10 ppm) will disappear and be replaced by a new signal for the α-hydroxy proton of the adduct, which usually appears further upfield.[7]

Q5: Is it necessary to use a saturated bisulfite solution?

Using a saturated solution ensures a high concentration of the bisulfite nucleophile, which helps to drive the equilibrium towards the formation of the adduct.[3] For quantitative removal of an aldehyde, using an excess of bisulfite is recommended.[8]

Experimental Protocols & Data

Workflow Overview

The general workflow for aldehyde purification via bisulfite extraction is depicted below.

Bisulfite_Purification_Workflow cluster_formation Step 1: Adduct Formation cluster_isolation Step 2: Adduct Isolation cluster_regeneration Step 3: Aldehyde Regeneration crude_mixture Crude Mixture (Aldehyde + Impurities) dissolve Dissolve in Co-solvent (e.g., MeOH, DMF) crude_mixture->dissolve add_bisulfite Add Saturated Aq. NaHSO₃ dissolve->add_bisulfite react Stir/Shake Vigorously add_bisulfite->react biphasic_mixture Biphasic Mixture or Precipitate react->biphasic_mixture liquid_liquid Liquid-Liquid Extraction biphasic_mixture->liquid_liquid If soluble filtration Filtration biphasic_mixture->filtration If insoluble aq_layer Aqueous Layer (Contains Adduct) liquid_liquid->aq_layer org_layer Organic Layer (Contains Impurities) liquid_liquid->org_layer solid_adduct Solid Adduct filtration->solid_adduct adduct_source Aqueous Layer or Resuspended Solid Adduct aq_layer->adduct_source solid_adduct->adduct_source add_base Add Strong Base (e.g., NaOH to pH 12) adduct_source->add_base extract_aldehyde Extract with Organic Solvent add_base->extract_aldehyde purified_aldehyde Purified Aldehyde in Organic Phase extract_aldehyde->purified_aldehyde

Caption: General workflow for aldehyde purification.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Start: Low Adduct Yield q_soluble Is the adduct soluble? start->q_soluble a_soluble_yes Use Liquid-Liquid Extraction q_soluble->a_soluble_yes Yes a_soluble_no Check Reaction Conditions q_soluble->a_soluble_no No end_ok Problem Solved a_soluble_yes->end_ok q_reagent Is NaHSO₃ solution fresh and saturated? a_soluble_no->q_reagent a_reagent_no Prepare Fresh Solution q_reagent->a_reagent_no No q_solvent Is a co-solvent being used? q_reagent->q_solvent Yes a_reagent_no->end_ok a_solvent_no Add co-solvent (MeOH, DMF) q_solvent->a_solvent_no No q_steric Is the aldehyde sterically hindered? q_solvent->q_steric Yes a_solvent_no->end_ok a_steric_yes Increase reaction time or consider alternative purification method q_steric->a_steric_yes Yes q_steric->end_ok No a_steric_yes->end_ok

Caption: Troubleshooting low adduct yield.

Protocol 1: Purification of an Aldehyde via Liquid-Liquid Extraction

This protocol is adapted from established methods and is suitable for aldehydes that form water-soluble bisulfite adducts.[1][5]

Caution: The reaction of sodium bisulfite can generate sulfur dioxide (SO₂) gas. All protocols should be performed in a well-ventilated fume hood.[5]

  • Dissolution: Dissolve the crude mixture containing the aldehyde in a suitable water-miscible solvent (e.g., methanol, THF, or DMF for aliphatic aldehydes) to a convenient concentration.

  • Adduct Formation: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or hexanes, depending on the polarity of the impurities) and an additional volume of deionized water to the separatory funnel. Shake vigorously to partition the components.

  • Separation: Allow the layers to separate. Drain and collect the lower aqueous layer, which contains the bisulfite adduct. The upper organic layer contains the non-aldehydic impurities.

  • Washing: Return the aqueous layer to the separatory funnel and wash it with a fresh portion of the immiscible organic solvent to remove any residual impurities.

  • Regeneration: To the isolated aqueous layer, add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, add a 50% NaOH solution dropwise until the pH of the aqueous layer is strongly basic (pH ≈ 12).[3]

  • Final Extraction: Shake the separatory funnel to extract the regenerated, purified aldehyde into the organic layer.

  • Isolation: Separate and collect the organic layer. The purified aldehyde can then be isolated by drying the organic phase (e.g., with anhydrous MgSO₄ or Na₂SO₄) and removing the solvent under reduced pressure.

Data Presentation: Purification Efficiency

The bisulfite adduct precipitation method can offer a significant improvement in purity and process mass intensity (PMI) compared to traditional column chromatography, as demonstrated in the synthesis of fatty aldehydes for ionizable lipids.

Purification ProcessCrude Aldehyde InputAldehyde RecoveryPurity (%)Process Mass Intensity (PMI)
Column Chromatography94.46 g33.97 g (36%)99.1373.0
Bisulfite Adduct Precipitation53.09 g33.08 g (62%)83.027.2

Table adapted from data presented in Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis.[7]

This table clearly illustrates that while the initial purity from bisulfite precipitation may be lower than that from chromatography, the recovery is significantly higher, and the PMI is drastically reduced, highlighting a much more efficient and sustainable process.

References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry. [Link]

  • Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. The Royal Society of Chemistry. [Link]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes
  • Process for recovering aldehydes and ketones.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. ACS Publications. [Link]

  • Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. ResearchGate. [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. National Institutes of Health. [Link]

Sources

Technical Support Center: A Guide to the Synthesis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde. Moving beyond a simple protocol, we delve into the causality behind experimental choices, offer robust troubleshooting solutions in a direct question-and-answer format, and ground our recommendations in authoritative references. Our aim is to empower you to scale up this synthesis with confidence, ensuring safety, purity, and yield.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 4-hydroxy-3-propoxybenzaldehyde. The hydroxyl (-OH) and propoxy (-OPr) groups are strong ortho-, para-directing activators, while the aldehyde (-CHO) group is a meta-directing deactivator. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position ortho to the powerful hydroxyl activating group and meta to the aldehyde group.

The nitronium ion is generated in situ from the reaction between a nitric acid source and a strong acid catalyst, typically sulfuric or acetic acid. Controlling the reaction temperature is paramount to prevent unwanted side reactions, such as the formation of isomers or oxidation of the aldehyde group.[1][2]

Reaction_Pathway SM 4-Hydroxy-3-propoxybenzaldehyde (Starting Material) Intermediate Wheland Intermediate (Sigma Complex) SM->Intermediate Electrophilic Attack by NO₂⁺ Reagents Nitrating Agent (e.g., HNO₃ in Acetic Acid) Reagents->Intermediate Product This compound (Final Product) Intermediate->Product Deprotonation H_ion -H⁺ Intermediate->H_ion

Caption: The electrophilic nitration pathway of 4-hydroxy-3-propoxybenzaldehyde.

Section 2: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Quantitative Data Summary
ParameterValueRationale / Comments
Starting Material 4-hydroxy-3-propoxybenzaldehydeCommercially available or synthesized via Williamson ether synthesis.
Reagents Nitric acid (70%), Glacial Acetic AcidAcetic acid serves as a solvent and moderates the reaction.
Molar Ratio (SM:HNO₃) 1 : 1.1A slight excess of nitric acid ensures complete conversion.
Reaction Temperature 0 - 10 °CCritical for minimizing side-product formation and ensuring safety.[1]
Reaction Time 1 - 3 hoursMonitor by TLC to determine the point of completion.
Expected Yield ~70-85%Yields can vary based on reaction scale and purification efficiency.
Purification Method Recrystallization (Ethanol/Water)An effective method for removing most impurities.
Step-by-Step Methodology

Experimental_Workflow A 1. Dissolve Starting Material in Glacial Acetic Acid B 2. Cool Reaction Mixture to 0-5 °C A->B D 4. Add Nitrating Agent Dropwise (Maintain T < 10 °C) B->D C 3. Prepare Nitrating Agent (HNO₃ in Acetic Acid) C->D E 5. Monitor Reaction by TLC D->E F 6. Quench in Ice-Water E->F Upon Completion G 7. Isolate Crude Product (Vacuum Filtration) F->G H 8. Wash with Cold Water G->H I 9. Purify by Recrystallization H->I J 10. Dry and Characterize I->J

Caption: A streamlined workflow for the synthesis of this compound.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-hydroxy-3-propoxybenzaldehyde in glacial acetic acid. Causality: Acetic acid is an effective solvent for the starting material and helps to control the reactivity of the nitrating agent.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Causality: Low temperature is crucial to control the exothermic nature of the nitration and to improve the regioselectivity of the reaction, minimizing byproducts.[1][2]

  • Nitrating Agent Preparation: In a separate, cooled beaker, cautiously add a slight molar excess (1.1 eq) of 70% nitric acid to a small volume of glacial acetic acid.

  • Addition: Transfer the nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of the starting material over 30-60 minutes. Critically, ensure the internal temperature of the reaction mixture does not exceed 10 °C. Causality: Slow, dropwise addition prevents a dangerous temperature spike (thermal runaway) and minimizes localized high concentrations of the nitrating agent, which can lead to over-nitration or decomposition.[3][4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.[5]

  • Quenching: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. A yellow precipitate should form.[5] Causality: This step stops the reaction and precipitates the organic product, which is insoluble in water.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual acids.[5]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.[5]

  • Drying: Dry the purified product in a vacuum oven at a low temperature (<50 °C).

Section 3: Troubleshooting Guide

Issue 1: Low or No Product Yield
  • Q: My reaction has resulted in a very low yield. What are the most likely causes?

    • A: Several factors could be at play. First, ensure the reaction went to completion by using TLC analysis before quenching. An incomplete reaction is a common cause of low yield.[1] Second, verify the quality of your reagents; old nitric acid can be less potent. Third, review your workup procedure. Significant product loss can occur during transfers or if the precipitation during quenching is incomplete. Finally, ensure your reaction temperature did not deviate significantly; temperatures that are too low can drastically slow down the reaction rate.[2]

Issue 2: Product Impurity and Purification Challenges
  • Q: My final product appears impure after initial isolation. What are the common side-products?

    • A: The most common impurities in this nitration are:

      • Isomeric Byproducts: While the 3-nitro product is favored, small amounts of other isomers can form. Controlling the reaction temperature is the best way to maximize regioselectivity.[1]

      • Dinitrated Products: If the reaction conditions are too harsh (excessive temperature or overly concentrated nitrating agent), a second nitro group can be added to the ring.

      • Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid (-COOH) under strong oxidizing conditions, forming 4-hydroxy-3-nitro-5-propoxybenzoic acid.[1] Using a moderated nitrating system (like HNO₃ in acetic acid instead of a harsher nitric/sulfuric acid mix) helps prevent this.

  • Q: How can I effectively purify the crude this compound?

    • A: Recrystallization is the most effective and scalable method.[5] An ethanol/water mixture is a good starting point. Dissolve the crude solid in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals. If isomers are a significant issue and are difficult to separate by recrystallization, column chromatography may be necessary, though it is less ideal for large-scale work.

Issue 3: Poor Reaction Control
  • Q: The reaction mixture turned dark brown or black, and I isolated a tarry substance instead of a yellow solid. What went wrong?

    • A: This indicates decomposition of the starting material or product.[4] The most probable cause is a "runaway reaction" where the temperature rose uncontrollably. This happens when the nitrating agent is added too quickly or the cooling is insufficient. Nitration reactions are highly exothermic, and the heat generated can accelerate the reaction further, leading to a dangerous feedback loop and product degradation.[3]

  • Q: The reaction became very hot almost immediately after I started adding the nitrating agent. How do I prevent this dangerous situation?

    • A: This is a critical safety issue. To prevent thermal runaway, you must:

      • Ensure adequate cooling: Use a well-maintained ice-salt or dry ice/acetone bath.

      • Add the nitrating agent slowly: Use a dropping funnel for controlled, dropwise addition.

      • Maintain vigorous stirring: This dissipates heat and prevents localized "hot spots."

      • Monitor the internal temperature constantly: Use a low-temperature thermometer placed directly in the reaction mixture.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the specific role of using an acid like acetic acid or sulfuric acid with nitric acid?

    • A: The strong acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction. In a sulfuric acid medium, this equilibrium is pushed further towards the formation of the nitronium ion, making it a more powerful nitrating system.[2]

  • Q: Besides TLC, are there other ways to monitor the reaction?

    • A: While TLC is the most convenient method for real-time monitoring in a standard lab, you can also take small aliquots (being careful to quench them immediately in a bicarbonate solution) for analysis by GC-MS or HPLC to get a more quantitative view of the conversion of the starting material.

  • Q: What are the absolute most critical safety precautions I must take?

    • A: Nitration reactions are inherently hazardous.[3][6] Always:

      • Work in a certified chemical fume hood.[7][8]

      • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[7][9]

      • Have an emergency plan and ensure easy access to a safety shower and eyewash station.[8]

      • Never mix nitric acid waste with organic solvent waste, as this can lead to explosions.[10]

Section 5: Safety First - A Focus on Handling Nitrating Agents

Nitric acid and its mixtures are highly corrosive, powerful oxidizers, and can react violently with organic materials.[8][9] All personnel must be thoroughly trained on the specific hazards before beginning any work.

  • Hazard Assessment: Nitric acid can cause severe skin and eye burns, and its fumes are toxic upon inhalation.[9] The primary operational risk is a thermal runaway, which can lead to violent reactions or explosions.[3]

  • Engineering Controls: A chemical fume hood with a tested and certified face velocity is mandatory. The work area should be clear of combustible materials.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles and a face shield are required.[7]

    • Skin: Wear a chemical-resistant lab coat and acid-resistant gloves (e.g., butyl rubber or Viton™). Check glove compatibility charts.

    • Respiratory: If there is any risk of fume hood failure, an appropriate vapor respirator should be available.[7]

  • Spill & Emergency Procedures:

    • Spills: For small spills (<1 Liter), absorb the acid with an inert material like sand or vermiculite (do not use combustible paper towels). Neutralize the area with a weak base like sodium carbonate.[10] For large spills, evacuate the area and contact emergency response.

    • Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9] For eye contact, flush with water for 15 minutes at an eyewash station and seek immediate medical attention.[9]

References

  • Nitration reaction safety. (2024). YouTube.
  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
  • BenchChem. (n.d.). Troubleshooting guide for nitration reactions.
  • ResearchGate. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • BenchChem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

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Technical Support Center: Preventing Oxidation of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and storage of benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of these critical reagents. We will explore the causes of degradation and provide actionable, field-proven strategies to ensure the integrity of your materials.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability of benzaldehyde derivatives.

Q1: I've noticed a white crystalline solid forming in my bottle of benzaldehyde. What is it, and is the material still usable?

A: The white solid is almost certainly benzoic acid, the primary product of benzaldehyde's oxidation.[1][2] Benzaldehyde is highly susceptible to auto-oxidation, a process where it reacts with atmospheric oxygen to form benzoic acid.[1][3] This is a common issue, especially with older samples or those that have been opened multiple times.[4]

Whether the material is usable depends on your application. For many syntheses, the presence of benzoic acid can be detrimental, potentially poisoning catalysts or causing unwanted side reactions.[2] However, if your experiment can tolerate an acidic impurity, or if you plan to purify the aldehyde before use, it can be salvaged. We provide a detailed purification protocol for this exact issue in the "Experimental Protocols" section below.

Q2: What is the underlying chemical process causing this degradation?

A: The degradation occurs via a free-radical chain reaction known as auto-oxidation.[1] This process is initiated by factors like light, heat, or trace metal impurities.[1][5] The aldehyde reacts with oxygen to form a benzoylperoxy radical, which then propagates a chain reaction, ultimately yielding peroxybenzoic acid. This unstable intermediate then reacts with another molecule of benzaldehyde to produce two molecules of benzoic acid, which is why the oxidation can appear to accelerate over time.[6][7]

Q3: How can I visually identify if my benzaldehyde has oxidized?

A: The most obvious sign is the presence of the aforementioned white crystalline solid (benzoic acid) in the liquid.[2][4] Additionally, benzaldehyde that has been exposed to air may turn yellow.[3] It is critical to note that even in the absence of visible crystals, significant amounts of benzoic acid can be dissolved in the aldehyde, compromising its purity.[4]

Q4: Which storage conditions are optimal for preventing oxidation?

A: Proper storage is the most effective preventative measure. The key principles are to exclude oxygen and light.

  • Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, storing under an inert atmosphere of nitrogen or argon is the gold standard.[6][8]

  • Airtight, Headspace-Minimized Containers: Always use tightly sealed, airtight containers. To minimize the amount of oxygen present, it's best to transfer reagents to smaller bottles as the volume decreases, leaving as little headspace (the air above the liquid) as possible.[1][5]

  • Light Protection: Benzaldehyde is light-sensitive. Always store it in amber or opaque glass bottles to protect it from UV light, which can catalyze the oxidation process.[1][4][9]

  • Temperature Control: The ideal storage temperature is between 15°C and 25°C.[1][5] While refrigeration can slow the rate of oxidation, it may also cause the less soluble benzoic acid to crystallize, which can be misleading as to the true purity of the liquid portion.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yield is poor, and I suspect the aldehyde has degraded. How can I confirm this?

A: Suspected degradation can be confirmed analytically.

  • Sodium Bicarbonate Test: A simple qualitative test is to take a small sample of your aldehyde, dissolve it in a solvent like ether, and wash it with a 5% aqueous sodium bicarbonate solution. If you observe effervescence (CO₂ gas), it confirms the presence of acidic benzoic acid.[10][11][12]

  • Spectroscopy:

    • ¹H NMR: Benzoic acid will show a characteristic broad singlet for the acidic proton (typically >10 ppm) and shifts in the aromatic protons compared to pure benzaldehyde.

    • IR Spectroscopy: The presence of benzoic acid will introduce a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (~1700 cm⁻¹), which will be distinct from the aldehyde C=O stretch (~1703 cm⁻¹).

  • Chromatography (GC/HPLC): Gas or liquid chromatography is the most definitive way to quantify the level of impurity. Note that benzoic acid is very polar and can show poor peak shape in GC; derivatization to its methyl ester or silyl ester may be required for accurate quantification.[13]

Problem 2: My benzaldehyde arrived with no visible crystals, but its performance is poor. What could be the cause?

A: As mentioned, benzoic acid can be dissolved in the aldehyde without being visible.[4] It is also possible that the aldehyde was shipped without a stabilizer or that the stabilizer has been consumed. Radical inhibitors like Butylated Hydroxytoluene (BHT), hydroquinone, or catechol are often added in small amounts (ppm levels) to scavenge the free radicals that propagate oxidation.[2][3][14] If these are absent or depleted, oxidation can occur even in a sealed bottle due to the oxygen in the headspace.

Problem 3: I need to store a high-purity, sensitive benzaldehyde derivative for several months. What is the best-practice method?

A: For maximum stability, a multi-layered approach is required.

  • Confirm Purity: First, confirm the initial purity of your material. If necessary, perform a purification wash as described in Protocol 1.

  • Add an Inhibitor: If your downstream application can tolerate it, add a radical inhibitor like BHT (e.g., ~100 ppm).

  • Use an Ampule or Septum-Sealed Bottle: For the highest level of protection, store the aldehyde in a sealed glass ampule under argon. Alternatively, use a bottle with a PTFE-lined septum cap.

  • Inert Gas Blanket: Before sealing, sparge the liquid with dry argon or nitrogen for several minutes to remove dissolved oxygen, and then flush the headspace of the container.[15]

  • Seal and Protect from Light: Seal the container tightly and wrap it with paraffin film for an extra barrier. Store in a dark, cool, and well-ventilated location.[16]

Visual Guides & Workflows

Mechanism of Benzaldehyde Auto-oxidation

The following diagram illustrates the free-radical chain reaction responsible for the conversion of benzaldehyde to benzoic acid.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Product Formation Benzaldehyde Benzaldehyde (PhCHO) BenzoylRadical Benzoyl Radical (PhCO•) Benzaldehyde->BenzoylRadical + R• - RH Initiator Light / Heat (Initiator) Initiator->Benzaldehyde O2 Oxygen (O₂) BenzoylRadical->O2 PeroxyRadical Benzoylperoxy Radical (PhCO₃•) Benzaldehyde2 Benzaldehyde (PhCHO) PeroxyRadical->Benzaldehyde2 + PhCHO PeroxyAcid Peroxybenzoic Acid (PhCO₃H) BenzoylRadical2 Benzoyl Radical (PhCO•) PeroxyAcid->BenzoylRadical2 - PhCO• Benzaldehyde3 Benzaldehyde (PhCHO) PeroxyAcid->Benzaldehyde3 BenzoicAcid Benzoic Acid (PhCO₂H) Benzaldehyde3->BenzoicAcid → 2x Benzoic Acid

Caption: The free-radical auto-oxidation pathway of benzaldehyde.

Decision Tree for Aldehyde Storage

This workflow guides the selection of an appropriate storage strategy based on experimental needs.

G start Start: New Benzaldehyde Derivative Received q1 Intended Storage Duration? start->q1 q2 Is the Derivative Highly Sensitive or High Purity? q1->q2 > 6 months res1 Standard Storage: - Tightly sealed amber bottle - 15-25°C - Minimize headspace q1->res1 < 6 months q3 Can Application Tolerate an Inhibitor? q2->q3 No res3 Long-Term / High-Purity Storage: - Purge with N₂/Ar - Store in ampule or septum vial - Consider adding inhibitor q2->res3 Yes res2 Enhanced Storage: - Standard conditions - Add inhibitor (e.g., BHT) q3->res2 Yes q3->res3 No

Caption: A decision-making guide for selecting storage conditions.

Experimental Protocols

Protocol 1: Purification of Partially Oxidized Benzaldehyde

This protocol describes a standard aqueous wash to remove acidic benzoic acid impurities.

Materials:

  • Partially oxidized benzaldehyde

  • Water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate)

  • 5-10% aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution[8]

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, beakers

  • Rotary evaporator

Procedure:

  • Dissolution: In a separatory funnel, dissolve the impure benzaldehyde in 3-4 volumes of an organic solvent like diethyl ether.

  • Basic Wash: Add an equal volume of 5-10% sodium carbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently by inverting it and opening the stopcock to release the pressure from the CO₂ gas that evolves as the benzoic acid is neutralized.[3][8]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium benzoate salt.

  • Repeat Wash: Repeat the wash (steps 2-3) with fresh sodium carbonate solution. Continue until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts. Drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes to remove all traces of water.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the purified benzaldehyde.

  • Final Step: Immediately transfer the purified product to a clean, dry, amber glass bottle and store under a nitrogen or argon atmosphere as per the guidelines above.[17]

Summary of Recommended Storage Conditions

ConditionStandard Practice (Short-Term, <6 mo)Best Practice (Long-Term, >6 mo / High Purity)
Atmosphere Tightly sealed, minimal headspaceInert gas (Nitrogen or Argon) blanket
Container Amber glass bottle[1]Sealed ampule or PTFE-lined septum vial
Temperature 15–25°C (59–77°F)[5]15–25°C (59–77°F)
Light Store in the dark[9]Store in the dark
Inhibitor Optional, if permittedRecommended (e.g., BHT, Hydroquinone)[2]

References

  • Sciencemadness.org. (2015). Purification of benzaldehyde?. Powered by XMB 1.9.11. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • Miedziak, P. J., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 5, 3332. Retrieved from [Link]

  • Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. Powered by XMB 1.9.11. Retrieved from [Link]

  • Miedziak, P. J., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Cardiff University ORCA. Retrieved from [Link]

  • Balej, J. (1975). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Chemical Papers, 29(4), 509-514. Retrieved from [Link]

  • Miedziak, P. J., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • Allen. (n.d.). Give two chemical tests to distinguish between benzaldehyde and benzoic acid. Retrieved from [Link]

  • University of Florida Digital Collections. (n.d.). AUTOXIDATION OF BENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.
  • MDPI. (n.d.). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. Retrieved from [Link]

  • Brainly.in. (2018). Test to distinguish between benzaldehyde and benzoic acid with reaction. Retrieved from [Link]

  • Blog. (2025). What are the storage conditions for benzaldehyde?. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
  • Sciencemadness.org. (2017). Best way to store and transfer my benzaldehyde to air tight container?. Powered by XMB 1.9.11. Retrieved from [Link]

  • Quora. (2018). What is the distinguishing test for Benzaldehyde and Benzoic acid?. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • Vedantu. (n.d.). Distinguish between following: Benzaldehyde and benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
  • NIH. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Spectral Data of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde and 4-Hydroxy-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the spectral characteristics of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde and its structural analog, 4-Hydroxy-3-nitrobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the key spectral differences arising from the addition of a single propoxy group, supported by experimental data and foundational spectroscopic principles.

Introduction: The Structural Distinction

At the core of this comparison are two aromatic aldehydes that share a common scaffold: a benzaldehyde ring substituted with a hydroxyl group at position 4 and a nitro group at position 3. The key differentiator is the presence of a propoxy group (-O-CH₂CH₂CH₃) at position 5 on this compound. This seemingly minor structural modification induces significant and measurable changes in the molecule's interaction with electromagnetic radiation, providing distinct spectral fingerprints. Understanding these differences is crucial for unambiguous compound identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry.

Below is a visual representation of the two molecules, highlighting their structural relationship.

Caption: Molecular structures of the compared benzaldehydes.

Comparative Spectral Analysis

The introduction of the propoxy group, an electron-donating substituent, alters the electronic environment and adds unique protons and carbons. These changes are readily detected across various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between these two compounds. The primary distinctions are observed in the signals from the aromatic ring and the appearance of new signals corresponding to the propoxy group.

¹H NMR Spectral Comparison

The most telling difference in the proton NMR spectra is the substitution of an aromatic proton signal in 4-Hydroxy-3-nitrobenzaldehyde with the characteristic signals of a propoxy group in its derivative.

  • 4-Hydroxy-3-nitrobenzaldehyde: Exhibits signals for three aromatic protons, in addition to the aldehyde and hydroxyl protons. The aromatic region typically shows complex splitting patterns due to proton-proton coupling.

  • This compound: Shows only two aromatic proton signals, which are typically singlets or narrow doublets due to the lack of adjacent protons. Crucially, it displays three new sets of signals in the aliphatic region: a triplet for the terminal methyl (-CH₃) group, a sextet for the methylene (-CH₂-) group adjacent to the methyl, and another triplet for the methylene group attached to the ether oxygen (-O-CH₂-).

Assignment 4-Hydroxy-3-nitrobenzaldehyde (Approx. δ, ppm) This compound (Approx. δ, ppm) Key Observation
Aldehyde (-CHO)~9.8-10.1~9.8-10.1Minimal shift; confirms aldehyde presence in both.
Aromatic (Ar-H)~7.3-8.5 (3H, complex)~7.5-8.0 (2H, singlets/narrow doublets)Reduction in the number of aromatic protons from 3 to 2.
Hydroxyl (-OH)Variable, broadVariable, broadPresence of labile proton.
Propoxy (-OCH₂CH₂CH₃)N/A~4.1 (t, 2H), ~1.9 (sext, 2H), ~1.1 (t, 3H)Appearance of three distinct aliphatic signals confirms the propoxy group.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide complementary evidence. The propoxy group introduces three new aliphatic carbon signals and influences the chemical shifts of the aromatic carbons through its electron-donating nature.

Assignment 4-Hydroxy-3-nitrobenzaldehyde (Approx. δ, ppm) This compound (Approx. δ, ppm) Key Observation
Aldehyde (C=O)~190-192~190-192Carbonyl carbon is present in both.
Aromatic (Ar-C)~115-160 (6 signals)~110-165 (6 signals)Shifts in aromatic carbon signals due to the electronic effect of the propoxy group.
Propoxy (-OCH₂CH₂CH₃)N/A~70, ~22, ~10Appearance of three new upfield carbon signals.

The electron-donating propoxy group increases electron density in the aromatic ring, causing shielding effects that typically shift the ortho and para carbons to a higher field (lower ppm value) relative to the unsubstituted positions.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. While many characteristic peaks are shared, the spectrum of this compound contains additional stretches associated with the aliphatic C-H bonds of the propoxy group.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Compound(s) Notes
O-H Stretch (hydroxyl)3200-3600 (broad)BothIndicates the presence of the hydroxyl group.
Aromatic C-H Stretch3000-3100BothCharacteristic of protons on an aromatic ring.
Aliphatic C-H Stretch 2850-3000 This compound Key distinguishing feature; absent in the other compound.
C=O Stretch (aldehyde)1680-1710BothStrong absorption confirming the carbonyl group.
N-O Stretch (nitro)1510-1560 (asym), 1340-1380 (sym)BothConfirms the presence of the nitro group.[3]
C-O Stretch (ether)1200-1275 (aryl-alkyl ether)This compoundStrong band indicating the C-O-C linkage of the propoxy group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The most direct comparison is the molecular ion peak (M⁺).

  • 4-Hydroxy-3-nitrobenzaldehyde (C₇H₅NO₄): Molecular Weight = 167.12 g/mol .[4][5][6][7]

  • This compound (C₁₀H₁₁NO₅): Molecular Weight = 225.20 g/mol .[8]

The 58.08 g/mol difference in their molecular weights corresponds precisely to the mass of a propoxy group (C₃H₇O) minus a hydrogen atom, providing definitive evidence for the structural modification. Fragmentation patterns will also differ, with the propoxy-containing compound showing characteristic losses of propene (42 Da) or a propyl radical (43 Da).

Experimental Protocols

To ensure the reproducibility and validity of these findings, standardized protocols for data acquisition are essential.

General Sample Preparation Workflow

Sample_Prep_Workflow cluster_workflow General Workflow start Obtain High-Purity (>97%) Analyte dissolve Dissolve in Appropriate Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve transfer Transfer to NMR Tube or Sample Holder dissolve->transfer acquire Acquire Spectrum on Calibrated Spectrometer transfer->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Analyze and Assign Peaks process->analyze

Caption: Standardized workflow for spectroscopic sample preparation.

3.1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data with a spectral width of ~240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

3.2. FT-IR Spectroscopy Protocol

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing: The final spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance.

3.3. Mass Spectrometry Protocol (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weights (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to confirm the structure.

Conclusion and Summary

The addition of a propoxy group to the 4-Hydroxy-3-nitrobenzaldehyde scaffold imparts clear and readily identifiable changes in its spectral data. This guide has demonstrated that each major spectroscopic technique offers a unique and complementary perspective for distinguishing between these two molecules.

Key Distinguishing Spectral Features:

  • ¹H NMR: The presence of three distinct aliphatic signals (a triplet, a sextet, and a triplet) and the reduction of aromatic protons from three to two are definitive markers for this compound.

  • ¹³C NMR: The appearance of three upfield carbon signals below 75 ppm confirms the propoxy group.

  • IR: A sharp set of C-H stretching bands between 2850-3000 cm⁻¹ is unique to the propoxy-substituted compound.

  • MS: A molecular ion peak at m/z 225 unequivocally identifies this compound, distinguishing it from the m/z 167 peak of its counterpart.

By leveraging these spectral differences, researchers can confidently identify and characterize these compounds, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18169, 4-Hydroxy-3-nitrobenzaldehyde. Retrieved January 19, 2026, from [Link].

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. National Library of Medicine. Retrieved January 19, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Pramana – Journal of Physics. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde [13C NMR] - Spectrum. Retrieved January 19, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Library of Medicine. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 57354970, this compound. Retrieved January 19, 2026, from [Link].

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved January 19, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved January 19, 2026, from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved January 19, 2026, from [Link]

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The Foundation of Reactivity: Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Substituted Nitrobenzaldehydes

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aromatic aldehydes is fundamental to synthetic strategy and molecular design. Nitrobenzaldehydes, existing as ortho, meta, and para isomers, are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and fine chemicals.[1] The potent electron-withdrawing nature of the nitro group profoundly influences the chemical behavior of the aldehyde functionality. However, the reactivity is not uniform across the isomers; the position of the nitro substituent dictates a complex interplay of electronic and steric effects, leading to significant differences in their performance in chemical transformations.

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-nitrobenzaldehyde, supported by mechanistic principles and experimental data. We will explore the causality behind their differential reactivity in key organic reactions, offering field-proven insights for their strategic application in synthesis.

The reactivity of the carbonyl group in benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon.[2] Substituents on the aromatic ring that withdraw electron density enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.[2][3] Conversely, electron-donating groups diminish it. The nitro group (–NO₂) is a powerful electron-withdrawing group (EWG) through two distinct mechanisms:

  • Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group pulls electron density through the sigma bonds of the aromatic ring. This effect operates regardless of the substituent's position.[4]

  • Resonance Effect (-M or -R): The nitro group can delocalize π-electrons from the aromatic ring onto itself, further decreasing electron density in the ring and increasing the partial positive charge on the carbonyl carbon. This effect is position-dependent.[4]

Positional Isomers: A Tale of Three Reactivities

The placement of the nitro group relative to the aldehyde function creates three distinct electronic and steric environments:

  • 4-Nitrobenzaldehyde (Para): The nitro group is in direct conjugation with the aldehyde. It exerts both a strong inductive (-I) and a powerful resonance (-M) effect.[5] This synergistic electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, rendering it the most reactive of the three isomers in nucleophilic additions.[5][6]

  • 3-Nitrobenzaldehyde (Meta): The nitro group exerts a strong inductive (-I) effect but cannot enter into direct resonance with the aldehyde group.[5] While it is more reactive than unsubstituted benzaldehyde, the lack of resonance delocalization onto the aldehyde makes it less reactive than its para counterpart.

  • 2-Nitrobenzaldehyde (Ortho): This isomer experiences strong inductive and resonance effects similar to the para isomer. However, the ortho-positioning introduces significant steric hindrance around the aldehyde.[4] This "ortho-effect" can physically impede the approach of nucleophiles and may cause the nitro group to twist out of the plane of the benzene ring, reducing the efficacy of its resonance effect.[4][7] This often results in the ortho isomer being the least reactive in nucleophilic additions, despite its potent electronic activation.

Caption: A representative Hammett plot for nucleophilic addition.

Experimental Protocols

To provide a practical framework, the following are representative, self-validating protocols for the synthesis and reaction of nitrobenzaldehydes.

Protocol 1: Synthesis of 3-Nitrobenzaldehyde

This protocol details the direct nitration of benzaldehyde, where the meta-directing effect of the aldehyde group leads to the desired isomer as the major product. [8]

Synthesis_Workflow cluster_synthesis Nitration of Benzaldehyde start Cool Benzaldehyde in H₂SO₄ add_nitrating Slowly add HNO₃/H₂SO₄ mix (keep temp < 10°C) start->add_nitrating react Stir at room temp (e.g., 1 hour) add_nitrating->react quench Pour onto crushed ice react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ then brine extract->wash dry Dry over MgSO₄ & concentrate wash->dry purify Purify via crystallization or distillation dry->purify

Caption: Workflow for the synthesis of 3-nitrobenzaldehyde.

Methodology:

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Benzaldehyde: Slowly add 21.2 g (0.2 mol) of benzaldehyde to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture by carefully adding 15 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the benzaldehyde solution over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

  • Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure 3-nitrobenzaldehyde. The typical product distribution is approximately 72% meta, 19% ortho, and 9% para. [8]

Protocol 2: Comparative Knoevenagel Condensation

This experiment allows for a direct comparison of the reactivity of the three nitrobenzaldehyde isomers. The reaction progress can be monitored by techniques such as TLC, GC, or NMR spectroscopy to determine the relative rates.

Methodology:

  • Setup: Prepare three separate reaction flasks, one for each isomer (2-nitrobenzaldehyde, 3-nitrobenzaldehyde, 4-nitrobenzaldehyde).

  • Reagents: To each flask, add the respective nitrobenzaldehyde (e.g., 1.51 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and a suitable solvent like ethanol (20 mL).

  • Initiation: Add a catalytic amount of a weak base, such as piperidine (2-3 drops), to each flask simultaneously to initiate the reaction.

  • Monitoring: Stir all reactions at room temperature. At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Analysis: Analyze the aliquots by TLC or GC to quantify the consumption of the starting aldehyde and the formation of the benzylidenemalononitrile product.

  • Results: Plot the percentage conversion against time for each isomer. The resulting curves will provide a direct, semi-quantitative comparison of their relative reaction rates, which is expected to follow the order: 4-nitro > 3-nitro > 2-nitro.

Conclusion

The reactivity of substituted nitrobenzaldehydes is a classic illustration of fundamental principles in physical organic chemistry. While the nitro group universally activates the aldehyde towards nucleophilic attack, its position on the aromatic ring is the critical determinant of overall reactivity. 4-Nitrobenzaldehyde stands as the most reactive isomer due to the optimal alignment of powerful inductive and resonance electron-withdrawing effects. [5]3-Nitrobenzaldehyde , lacking direct resonance, exhibits intermediate reactivity. Finally, 2-Nitrobenzaldehyde , despite strong electronic activation, is often the least reactive in nucleophilic additions due to overriding steric hindrance from the adjacent nitro group. [4]For researchers and synthetic chemists, a firm grasp of these structure-activity relationships is essential for selecting the appropriate isomer and optimizing reaction conditions to achieve desired synthetic outcomes.

References

  • An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Methyl-6-nitrobenzaldehyde. Benchchem.
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A Comparative Guide to the Biological Activity of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde and Other Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde against a range of other substituted benzaldehydes. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of these compounds is paramount for the rational design of novel therapeutics. This document synthesizes available preclinical data and established scientific principles to offer a clear, objective comparison of their antioxidant, antimicrobial, and cytotoxic potential.

Introduction: The Versatile Benzaldehyde Scaffold

Benzaldehyde and its derivatives represent a class of aromatic aldehydes that are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1] The reactivity of the aldehyde functional group, coupled with the diverse substitutions possible on the benzene ring, allows for a fine-tuning of their pharmacological effects. The presence of electron-donating groups (such as hydroxyl and alkoxy groups) and electron-withdrawing groups (such as nitro groups) can dramatically influence the compound's biological efficacy.[2][3] This guide will focus on elucidating these relationships, with a particular emphasis on the predicted activity of the novel compound, this compound.

Comparative Biological Activity: A Data-Driven Overview

The biological potential of benzaldehyde derivatives is multifaceted. The following sections will delve into their antioxidant, antimicrobial, and cytotoxic properties, supported by available experimental data for a range of analogues. While direct experimental data for this compound is not extensively available in the public domain, we can infer its likely activity based on well-established structure-activity relationships.

Antioxidant Activity

The antioxidant capacity of phenolic compounds, including hydroxybenzaldehydes, is a key area of investigation. This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals, thereby terminating damaging oxidative chain reactions.[4][5]

Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are critical for antioxidant activity. Dihydroxybenzaldehydes generally exhibit stronger antioxidant potential than their monohydroxy counterparts.[2]

  • Electron-Donating Groups: Substituents that donate electrons to the benzene ring, such as methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups, can enhance antioxidant activity.[2]

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like the nitro (-NO₂) group tend to decrease the hydrogen-donating ability of the phenolic hydroxyl group, which may reduce antioxidant potential.[3]

Inference for this compound: Based on these principles, the antioxidant activity of this compound is expected to be a balance of these competing electronic effects. The presence of the hydroxyl and propoxy groups suggests a capacity for radical scavenging. However, the strong electron-withdrawing nature of the nitro group at a position ortho to the hydroxyl group may diminish this activity compared to analogues lacking this substituent.

Comparative Antioxidant Activity Data (IC₅₀)

CompoundDPPH Radical Scavenging Activity (IC₅₀)Reference
4-Hydroxybenzaldehyde3.60 mg/mL[6]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)0.81 µg/mL[6]
2,3-DihydroxybenzaldehydeActive[7]
4-Hydroxy-3-nitrobenzaldehydeActive[7]
Vitamin C (Standard)0.44 µg/mL[6]

Lower IC₅₀ values indicate greater antioxidant activity.

Antimicrobial Activity

Substituted benzaldehydes have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][8] Their mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death.[9]

Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The presence of a hydroxyl group, particularly in the ortho position (salicylaldehyde derivatives), is often associated with enhanced antimicrobial efficacy.[8]

  • Nitro Group: The nitro group is a well-known pharmacophore in antimicrobial agents.[10] Nitroaromatic compounds can be bioreduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules, including DNA.[2][11]

  • Halogens and Alkoxy Groups: Halogenation and the presence of alkoxy groups can also modulate antimicrobial activity, often by increasing the lipophilicity of the compound and facilitating its passage through the microbial cell membrane.[8]

Inference for this compound: The combination of a hydroxyl group, a nitro group, and a propoxy group in this compound suggests a strong potential for antimicrobial activity. The nitro group is likely to be a key contributor to its efficacy, while the propoxy group may enhance its ability to penetrate microbial cell membranes.

Comparative Antimicrobial Activity Data (MIC)

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Reference
Benzaldehyde>1024>1024[12]
3-Nitrobenzaldehyde--[13]
4-Nitrobenzaldehyde--[13]
Salicylaldehyde (2-Hydroxybenzaldehyde)>1000>1000[14]
5-Nitrosalicylaldehyde62.531.25[14]
3,5-Dichlorosalicylaldehyde15.637.81[14]

Lower MIC values indicate greater antimicrobial activity. '-' indicates data not available in the provided sources.

Cytotoxic (Anticancer) Activity

Many benzaldehyde derivatives have been investigated for their potential as anticancer agents.[15] Their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[16]

Structure-Activity Relationship Insights:

  • Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups can significantly influence cytotoxic activity. For instance, some benzyloxybenzaldehyde derivatives have shown potent activity against leukemia cell lines.[16]

  • Nitro Group: Nitro-substituted benzaldehydes have also demonstrated significant cytotoxicity against various cancer cell lines.[15] The electron-withdrawing nature of the nitro group can play a role in the molecule's interaction with biological targets.[3]

Inference for this compound: The structural motifs present in this compound, particularly the combination of hydroxyl, nitro, and alkoxy groups, are found in other benzaldehydes with known cytotoxic activity. This suggests that the target compound is a promising candidate for further investigation as an anticancer agent.

Comparative Cytotoxic Activity Data (IC₅₀)

CompoundCell LineIC₅₀ (µM)Reference
5-NitrosalicylaldehydeHL-60 (Leukemia)1.54[17]
5-NitrosalicylaldehydeHCT-116 (Colon)3.12[17]
5-NitrosalicylaldehydeOVCAR-8 (Ovarian)3.98[17]
5-NitrosalicylaldehydeSF-295 (Glioblastoma)4.75[17]
2-(benzyloxy)-3-methoxybenzaldehydeHL-60 (Leukemia)Potent[16]

Lower IC₅₀ values indicate greater cytotoxic activity.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) by an antioxidant.[14]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds in methanol at various concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is determined as the concentration of the sample that causes 50% inhibition of the DPPH radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution and Test Compound prep_dpph->mix prep_sample Prepare Test Compounds in Methanol prep_sample->mix incubate Incubate 30 min in Dark mix->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition read->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][18]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Serial Dilution of Test Compound inoculate Inoculate Microplate prep_compound->inoculate prep_inoculum Standardize Microbial Inoculum prep_inoculum->inoculate incubate Incubate 18-24 hours inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Mechanisms of Action

Understanding the mechanisms through which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Antioxidant Mechanism of Phenolic Aldehydes

Phenolic antioxidants primarily act through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT) to neutralize free radicals.

Antioxidant_Mechanism cluster_hat Hydrogen Atom Transfer (HAT) phenolic_h Phenolic Compound (Ar-OH) phenoxyl_radical Phenoxyl Radical (Ar-O•) phenolic_h->phenoxyl_radical H• donation radical Free Radical (R•) neutralized_radical Neutralized Radical (RH) radical->neutralized_radical H• acceptance

Caption: Hydrogen Atom Transfer (HAT) antioxidant mechanism.

Antimicrobial Mechanism of Nitroaromatic Compounds

The antimicrobial action of nitroaromatic compounds involves their intracellular reduction to reactive species that can damage cellular components.[2][11]

Antimicrobial_Mechanism cluster_activation Intracellular Activation cluster_damage Cellular Damage nitro_compound Nitroaromatic Compound (Ar-NO2) reduction Microbial Nitroreductases nitro_compound->reduction reactive_intermediates Reactive Intermediates (Ar-NO2•-, Ar-NO, Ar-NHOH) reduction->reactive_intermediates dna_damage DNA Damage reactive_intermediates->dna_damage protein_damage Protein Damage reactive_intermediates->protein_damage membrane_damage Membrane Damage reactive_intermediates->membrane_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death membrane_damage->cell_death

Caption: Antimicrobial mechanism of nitroaromatic compounds.

Conclusion

This guide provides a comprehensive comparison of the biological activities of this compound and other substituted benzaldehydes. Based on established structure-activity relationships, this compound is predicted to possess significant antimicrobial and cytotoxic properties, while its antioxidant activity may be moderate. The presence of the nitro, hydroxyl, and propoxy functional groups are key determinants of its predicted bioactivity. Further experimental validation is warranted to fully elucidate the therapeutic potential of this promising compound.

References

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  • PubMed. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]

  • PubMed. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. Zeitschrift für Naturforschung C, 66(11-12), 583-592. [Link]

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  • Universidade Federal do Ceará. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Retrieved from [Link]

  • PubMed Central. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. International Journal of Molecular Sciences, 22(18), 9968. [Link]

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A Comparative Guide to the Definitive Structural Confirmation of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate entire research programs. This guide provides an in-depth, technically-grounded framework for confirming the structure of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde and its derivatives. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow that ensures the highest degree of confidence in your molecular architecture.

The subject of our focus, this compound (Molecular Formula: C₁₀H₁₁NO₅, Molecular Weight: 225.20 g/mol ), is a substituted aromatic aldehyde.[1] Its structure presents a unique analytical puzzle due to the electronic interplay of its functional groups: a hydroxyl (-OH), a nitro (-NO₂), a propoxy (-OCH₂CH₂CH₃), and an aldehyde (-CHO). Each group imparts a distinct signature that can be decoded using a suite of modern analytical techniques. Our approach is not to rely on a single piece of evidence but to build an unshakeable case through the convergence of orthogonal data—a principle central to robust scientific validation.

The Orthogonal Analytical Workflow: A Multi-Technique Approach

Relying on a single analytical method for structural elucidation is fraught with peril. For instance, mass spectrometry can confirm molecular weight, but it cannot distinguish between isomers. Similarly, while Infrared (IR) spectroscopy identifies functional groups, it provides limited information on their placement.[2] A truly rigorous confirmation is achieved by employing an orthogonal workflow where each technique provides a distinct and complementary piece of the structural puzzle. This multi-faceted approach ensures that any proposed structure is validated from multiple, independent perspectives.

The workflow begins with synthesis and purification, followed by a battery of spectroscopic and spectrometric analyses, culminating in the gold-standard method of X-ray crystallography for definitive 3D structural proof.[3][4]

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Confirmation Syn Synthesis of Derivative Pur Purification (e.g., Chromatography, Recrystallization) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR Sample Submission MS Mass Spectrometry (Molecular Weight & Fragmentation) Pur->MS Sample Submission IR IR Spectroscopy (Functional Groups) Pur->IR Sample Submission Xray Single Crystal X-ray Crystallography NMR->Xray Corroborative Data MS->Xray Corroborative Data IR->Xray Corroborative Data Final Confirmed Structure Xray->Final Unambiguous 3D Structure

Caption: A typical orthogonal workflow for structural confirmation.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most crucial checkpoint: confirming the molecular weight of the synthesized compound.[3] For this compound, a high-resolution mass spectrometry (HRMS) analysis is expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the exact mass of the compound (225.0637 g/mol ).[1]

Causality of Fragmentation: The power of MS extends to fragmentation analysis, which provides clues to the compound's structure.[5] Due to the varied nature of the functional groups, a predictable fragmentation pattern emerges. The electron ionization (EI) or electrospray ionization (ESI) process imparts energy that breaks the molecule at its weakest points.[6]

Expected Fragmentation Patterns:

  • Loss of Propoxy Group: A common fragmentation pathway would involve the cleavage of the ether linkage, resulting in a significant fragment corresponding to the loss of a propoxy radical (•OCH₂CH₂CH₃) or propene via McLafferty rearrangement.

  • Loss of Nitro Group: Nitroaromatic compounds characteristically show fragments corresponding to the loss of •NO₂ (46 Da) or •NO (30 Da).[5][7]

  • Aldehyde Fragmentation: Loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion is also a possibility.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

  • Ionization Mode: Run the analysis in both positive and negative ion modes. The phenolic hydroxyl group can be deprotonated, making negative mode ESI effective.

  • Data Acquisition: Acquire a full scan spectrum to identify the molecular ion peak.

  • Tandem MS (MS/MS): Select the parent molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used to confirm the presence of key structural motifs.[8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups by measuring their characteristic vibrational frequencies.[9] For our target molecule, the IR spectrum will act as a "functional group checklist."

Comparative IR Data Analysis
Functional GroupExpected Wavenumber (cm⁻¹)Rationale & Comments
O-H Stretch (Phenolic) 3200 - 3600 (Broad)The broadness is due to hydrogen bonding. Its presence confirms the hydroxyl group.[10]
Aromatic C-H Stretch 3000 - 3100Confirms the presence of the benzene ring.
Aliphatic C-H Stretch 2850 - 3000From the propoxy group's CH₂, and CH₃ bonds.
Aldehyde C-H Stretch 2700 - 2850 (Often two weak bands)A highly characteristic pair of absorptions for an aldehyde C-H bond.
C=O Stretch (Aldehyde) 1680 - 1710Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).
N=O Stretch (Nitro) 1500 - 1550 (Asymmetric) & 1300 - 1370 (Symmetric)Two strong, distinct peaks that are a hallmark of the nitro group.
C-O Stretch (Ether) 1200 - 1300 (Asymmetric) & 1000 - 1100 (Symmetric)Confirms the aryl-alkyl ether linkage of the propoxy group.[11]

This table synthesizes data from multiple sources for substituted benzaldehydes.[12][13][14]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal before running the sample to subtract atmospheric CO₂ and H₂O signals.

  • Analysis: Identify and label the key absorption bands corresponding to the functional groups listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

If MS confirms the mass and IR confirms the functional groups, NMR spectroscopy elucidates the precise connectivity and chemical environment of every carbon and hydrogen atom.[3] It is the single most powerful technique for structural determination in solution. For this compound, both ¹H and ¹³C NMR are essential.

G Img

Caption: Structure of this compound with key protons labeled.

¹H NMR Spectral Prediction and Rationale

The substitution pattern on the aromatic ring (positions 1, 3, 4, 5) leaves two aromatic protons. Their chemical environment is heavily influenced by the surrounding electron-donating (-OH, -OPr) and electron-withdrawing (-CHO, -NO₂) groups.

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ (Aldehyde) 9.8 - 10.1Singlet (s)1HThe aldehyde proton is highly deshielded by the carbonyl oxygen and appears far downfield.[15][16]
Hₑ, Hբ (Aromatic) 7.5 - 8.0Doublets (d) or Singlets (s)1H eachThese two protons are on the aromatic ring. They will likely appear as two distinct signals (singlets or doublets with a small meta-coupling constant) due to their different chemical environments. Their exact shift is influenced by all substituents.
Hₚ (Phenolic OH) 5.0 - 6.0 (or broader)Broad Singlet (br s)1HThe chemical shift is variable and depends on concentration and solvent. The signal can exchange with D₂O.
Hₓ (Propoxy -OCH₂-) 4.0 - 4.2Triplet (t)2HDeshielded by the adjacent oxygen atom. It is split by the two Hᵧ protons.
Hᵧ (Propoxy -CH₂-) 1.8 - 2.0Sextet or Multiplet (m)2HSplit by both the Hₓ (2 protons) and H₂ (3 protons) neighbors.
H₂ (Propoxy -CH₃) 0.9 - 1.1Triplet (t)3HThe terminal methyl group, split by the two Hᵧ protons.
¹³C NMR Spectral Prediction

The ¹³C NMR spectrum will confirm the carbon skeleton. The number of unique carbon signals will validate the proposed structure.

  • Aldehyde Carbonyl (C=O): ~190-195 ppm[15]

  • Aromatic Carbons: ~110-160 ppm. The carbons directly attached to oxygen (C-OH, C-OPr) will be further downfield, while the one attached to the nitro group (C-NO₂) will also be significantly shifted.

  • Propoxy Carbons: -OCH₂ (~70 ppm), -CH₂- (~22 ppm), -CH₃ (~10 ppm).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, run 2D NMR experiments like COSY (to show H-H correlations, e.g., within the propoxy chain) and HSQC/HMBC (to show direct and long-range C-H correlations).[9]

Single-Crystal X-ray Crystallography: The Final Arbiter

While the combination of MS, IR, and NMR provides an overwhelmingly strong case for the structure, only single-crystal X-ray crystallography provides direct, unambiguous proof of the three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state.[17][18] It is the definitive method for resolving any structural ambiguity, including stereochemistry and polymorphism.[19]

Experimental Workflow: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Grow single crystals of suitable quality and size (typically >0.1 mm) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.[17]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is used to solve the structure, and the atomic positions are refined to best fit the experimental data.[19]

  • Analysis: The final refined structure provides precise coordinates for every non-hydrogen atom, confirming the connectivity and conformation of the molecule.

Conclusion: A Convergence of Evidence

Confirming the structure of a novel compound like this compound is not a task for a single technique but a process of building a logical, evidence-based case. By following an orthogonal analytical workflow, researchers can move with confidence from a synthetic product to a fully characterized molecule. Mass spectrometry confirms the formula, IR spectroscopy verifies the functional components, NMR spectroscopy maps the atomic architecture, and X-ray crystallography provides the ultimate visual proof. This rigorous, multi-faceted approach embodies the principles of scientific integrity and ensures that the data generated in subsequent research is built on a solid and verified foundation.

References

  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Retrieved from [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Mohan, S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. CrystEngComm, 22(28), 4764-4777. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystal Structure Analysis of 3,5-Dimethylbenzaldehyde Derivatives.
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  • Quora. (2013). How is the chemical structure of an organic compound determined? Retrieved from [Link]

  • Baiwir, M., et al. (1973). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 25(1), 1-13. Retrieved from [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. Retrieved from [Link]

  • ResearchGate. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). IR and NMR spectral data of substituted benzylidene-5-ethyl-1,3,4-thiadiazole-2-amines. Retrieved from [Link]

  • Semantic Scholar. (1979). Anomalous ions in the chemical ionization mass spectra of aromatic nitro and nitroso compounds. Retrieved from [Link]

  • AIP Publishing. (2018). Ab-initio Crystal Structure Determination of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde Using Laboratory X-ray Powder Diffraction Data and Hirshfeld Surface Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • Brainly. (2023). NMR Analysis of Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of Substituted Benzaldehydes on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Benzaldehydes in Oncology

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives have long been investigated for their therapeutic properties. Found naturally in almonds, apricots, and figs, these compounds have demonstrated promising antitumor activities.[1] Early clinical observations noted the potential of benzaldehyde derivatives to induce remarkable necrotic changes in inoperable carcinomas.[2] Modern research has begun to unravel the molecular mechanisms underpinning these effects, revealing that substituted benzaldehydes can selectively target cancer cells and modulate critical signaling pathways that govern cell survival, proliferation, and metastasis.[1][3]

This guide offers a comparative analysis of the cytotoxic profiles of various substituted benzaldehydes, focusing on how chemical modifications to the benzaldehyde scaffold influence their efficacy against different cancer cell lines. We will delve into the structure-activity relationships that dictate their potency and explore the molecular pathways through which they exert their anticancer effects.

Structure-Activity Relationship (SAR): How Substituents Drive Cytotoxicity

The cytotoxic potency of benzaldehyde derivatives is intrinsically linked to the nature, position, and number of substituents on the aromatic ring.[4] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective and selective anticancer compounds.

The Influence of Substituent Type and Position

Experimental data consistently demonstrates that hydroxyl (–OH), methoxy (–OCH3), and nitro (–NO2) groups, among others, significantly impact the cytotoxic profile of benzaldehydes.

  • Hydroxyl Substituents: The presence of hydroxyl groups, particularly in combination, tends to enhance cytotoxic activity. For instance, 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde exhibit potent cytotoxicity against a panel of cancer cell lines, including glioblastoma (SF-295), ovarian cancer (OVCAR-8), colon cancer (HCT-116), and leukemia (HL-60), with IC50 values in the low microgram per milliliter range.[4] This suggests that the dihydroxy substitution pattern is a key determinant of their anticancer potential.

  • Methoxy Substituents: The position of methoxy groups can dramatically alter cytotoxicity. For example, some benzyloxybenzaldehyde derivatives with methoxy substitutions have shown significant activity at micromolar concentrations, inducing apoptosis and cell cycle arrest in leukemia cell lines (HL-60).[5]

  • Halogen and Nitro Groups: Electron-withdrawing groups like halogens and nitro groups can also contribute to enhanced cytotoxicity. 3,5-Dichlorosalicylaldehyde and 5-nitrosalicylaldehyde have demonstrated notable cytotoxic effects against various cancer cell lines.[4] The introduction of a nitro group, as in nitrobenzaldehyde, has been explored in photodynamic therapy, where UV light activation triggers a cytotoxic response within the tumor microenvironment.[6]

The hydrophobicity and electronic properties conferred by these substituents are critical determinants of their biological activity.[7] For instance, in a study of salicylaldehyde benzoylhydrazone derivatives, electron-withdrawing substituents on the benzoyl ring and electron-donating groups on the salicylaldehyde ring were found to increase cytotoxicity.[8]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of substituted benzaldehydes against various human cancer cell lines and normal peripheral blood mononuclear cells (PBMC). This data highlights the differential sensitivity of cancer cells to these compounds and provides insights into their therapeutic index.

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)PBMC (Normal Cells) IC50 (µg/mL)
Doxorubicin (Reference) 0.030.050.060.01> 5.00
2,3-Dihydroxybenzaldehyde1.341.151.090.36> 5.00
2,5-Dihydroxybenzaldehyde1.511.291.170.42> 5.00
3,5-Dichlorosalicylaldehyde2.111.981.760.89> 5.00
5-Nitrosalicylaldehyde4.753.983.121.54> 5.00
2-Hydroxy-4-methylbenzaldehyde> 5.00> 5.00> 5.00> 5.00> 5.00
2-Hydroxy-5-methylbenzaldehyde> 5.00> 5.00> 5.00> 5.00> 5.00

Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[4]

Mechanisms of Action: Unraveling the Molecular Pathways

Substituted benzaldehydes exert their cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and cell cycle arrest, and by modulating key intracellular signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis and Cell Cycle Arrest

Several substituted benzaldehydes have been shown to be potent inducers of apoptosis. For example, certain 2-hydroxy-N-(arylalkyl)benzamides trigger apoptosis in melanoma cells, evidenced by the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP).[9] Similarly, some benzyloxybenzaldehyde derivatives induce apoptosis and cause cell cycle arrest at the G2/M phase in leukemia cells.[5] The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and the ability of these compounds to activate this pathway underscores their therapeutic potential.

dot

Benzaldehyde Substituted Benzaldehydes Pathway_Inhibition Inhibition of Pro-Survival Signaling Pathways Benzaldehyde->Pathway_Inhibition ROS Reactive Oxygen Species (ROS) Generation Benzaldehyde->ROS CellCycleArrest Cell Cycle Arrest (G1 or G2/M Phase) Benzaldehyde->CellCycleArrest Apoptosis Apoptosis Induction Pathway_Inhibition->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CellCycleArrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Overview of the cytotoxic mechanisms of substituted benzaldehydes.

Modulation of Key Signaling Pathways

Recent studies have elucidated that benzaldehyde and its derivatives can suppress multiple major signaling pathways that are frequently activated in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[10] A key player in this regulation appears to be the 14-3-3ζ protein.[1][3] Benzaldehyde has been shown to inhibit the interaction between 14-3-3ζ and its client proteins, thereby disrupting these pro-survival signaling cascades.[3]

For instance, 2'-hydroxycinnamaldehyde, a derivative of benzaldehyde, has been identified as a direct inhibitor of STAT3.[11] It prevents STAT3 phosphorylation, dimerization, and nuclear translocation, leading to the downregulation of STAT3 target genes involved in cell cycle progression and anti-apoptosis. This ultimately results in G0/G1 cell cycle arrest and the induction of apoptosis.[11]

dot

Benzaldehyde Substituted Benzaldehydes Protein1433 14-3-3ζ Protein Benzaldehyde->Protein1433 Inhibits Interaction PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Protein1433->PI3K_AKT_mTOR Activates STAT3 STAT3 Pathway Protein1433->STAT3 Activates NFkB NF-κB Pathway Protein1433->NFkB Activates ERK ERK Pathway Protein1433->ERK Activates Proliferation Cell Proliferation & Survival PI3K_AKT_mTOR->Proliferation STAT3->Proliferation NFkB->Proliferation ERK->Proliferation

Caption: Inhibition of pro-survival signaling pathways by substituted benzaldehydes.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized and well-characterized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of substituted benzaldehydes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted benzaldehyde compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-treated and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with the substituted benzaldehyde compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Conclusion and Future Directions

Substituted benzaldehydes represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their cytotoxicity is intricately linked to their chemical structure, with specific substitutions enhancing their potency and selectivity against cancer cells. The ability of these compounds to induce apoptosis, trigger cell cycle arrest, and modulate key oncogenic signaling pathways provides a multi-pronged approach to combating cancer.

Future research should focus on optimizing the structure of benzaldehyde derivatives to improve their therapeutic index and pharmacokinetic properties. Further elucidation of their molecular targets and signaling pathways will be crucial for their clinical translation. The insights provided in this guide serve as a foundation for the rational design and development of the next generation of benzaldehyde-based anticancer drugs.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Nitro-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. Nitro-substituted benzaldehydes represent a fascinating class of compounds, serving not only as versatile synthetic intermediates but also as foundational scaffolds for a wide array of bioactive agents.[1] The presence and position of the electron-withdrawing nitro group (-NO₂) on the benzaldehyde framework dramatically influence the molecule's physicochemical properties and, consequently, its pharmacological profile.

This guide provides an in-depth comparison of nitro-substituted benzaldehyde isomers, exploring how subtle structural modifications dictate their reactivity and biological efficacy. We will dissect the causality behind experimental observations, present supporting quantitative data, and provide validated protocols for key synthetic and analytical procedures.

Part 1: The Physicochemical Foundation of Biological Activity

The biological activity of any compound is fundamentally rooted in its chemical reactivity and stereoelectronic properties. For nitro-substituted benzaldehydes, the key determinants are the powerful electron-withdrawing nature of the nitro group and its position relative to the aldehyde functionality.

The Decisive Role of Nitro Group Position

The location of the nitro group (ortho, meta, or para) governs the electronic landscape of the entire molecule, influencing the reactivity of both the aromatic ring and the aldehyde group.

  • Electronic Effects: The nitro group exerts a strong electron-withdrawing effect through two mechanisms: the inductive effect (-I) and the resonance effect (-R).

    • In the ortho (2-nitro) and para (4-nitro) positions, both -I and -R effects are operative, strongly delocalizing electron density from the aromatic ring and significantly increasing the electrophilicity of the carbonyl carbon. This makes the aldehyde group highly susceptible to nucleophilic attack.[2]

    • In the meta (3-nitro) position, only the -I effect influences the aldehyde group, as the resonance effect does not extend to this position.[3] This results in a less pronounced, yet still significant, activation of the carbonyl group compared to the ortho and para isomers.[3]

  • Steric and Conformational Effects: The ortho-isomer introduces a unique conformational constraint. Due to steric hindrance between the adjacent aldehyde and nitro groups, the nitro group is often twisted out of the plane of the phenyl ring.[4] This non-coplanar arrangement can disrupt resonance effects and alter how the molecule interacts with biological targets compared to the planar meta- and para-isomers.[4]

The following diagram illustrates how the position of the nitro group influences the electrophilicity of the carbonyl carbon, a critical factor for its biological interactions and utility in synthesis.

G cluster_o Ortho-Nitrobenzaldehyde cluster_m Meta-Nitrobenzaldehyde cluster_p Para-Nitrobenzaldehyde o_benz Benzaldehyde Ring o_cho C=O (Highly δ+) o_benz->o_cho Strong Activation m_benz Benzaldehyde Ring o_no2 NO₂ (-I, -R Effects) o_no2->o_benz m_cho C=O (Moderately δ+) m_benz->m_cho Moderate Activation p_benz Benzaldehyde Ring m_no2 NO₂ (-I Effect Only) m_no2->m_benz p_cho C=O (Highly δ+) p_benz->p_cho Strong Activation p_no2 NO₂ (-I, -R Effects) p_no2->p_benz

Caption: Influence of Nitro Group Position on Carbonyl Electrophilicity.

The Aldehyde Moiety: A Gateway to Bioactivity

The aldehyde group is not merely a passive functionality; it is a reactive center that serves as a crucial pharmacophore. Its enhanced electrophilicity, courtesy of the nitro group, allows for the facile synthesis of more complex and often more potent derivatives, most notably Schiff bases and hydrazones.[2] This derivatization is a cornerstone of medicinal chemistry, transforming the parent aldehyde into a ligand capable of coordinating with metal ions or forming hydrogen bonds with enzyme active sites.[2]

Part 2: A Comparative Analysis of Biological Activities

The structural differences between nitrobenzaldehyde isomers and their derivatives translate directly into distinct biological activity profiles. The nitro group itself is often crucial for the observed effects.[2]

Antimicrobial and Antifungal Activity

Nitrobenzaldehyde derivatives, particularly Schiff bases, are widely recognized for their potent antimicrobial and antifungal properties.[2][5] The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis. The imine (-C=N-) bond in Schiff bases is critical for this activity.

Structure-activity relationship (SAR) analysis of various derivatives reveals that the position of the nitro group significantly influences antimicrobial efficacy.[5]

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the anticancer and antitumor potential of compounds derived from nitrobenzaldehydes.[2] Schiff bases and their metal complexes, for instance, have demonstrated cytotoxic effects against various cancer cell lines.[2] The planar structure of many of these derivatives allows them to intercalate with DNA, while others may inhibit key enzymes involved in cell proliferation.

Anti-inflammatory and Vasorelaxant Activity

Recent research has also explored the anti-inflammatory and vasorelaxant effects of nitro-substituted compounds. In a study on nitro-substituted chalcones, the position of the nitro group was found to be a critical determinant of activity.[6]

  • Anti-inflammatory Activity: The highest activity was observed when the nitro group was in the ortho position.[6]

  • Vasorelaxant Activity: The highest activity was seen in the compound with a para-nitro group.[6]

This positional dependence underscores the importance of molecular geometry in binding to specific biological targets like COX enzymes or endothelial nitric oxide synthase (eNOS).[6]

Quantitative Comparison of Biological Activity

To provide a clear, objective comparison, the following table summarizes experimental data from the literature for various nitro-substituted compounds.

Compound ClassSpecific DerivativeNitro PositionBiological ActivityMetric (IC₅₀/MIC)Target Organism/Cell LineReference
Chalcone1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneparaVasorelaxant81.94 ± 2.50% relaxationRat aorta[6]
Chalcone1,3-bis(2-nitrophenyl)prop-2-en-1-oneorthoAnti-inflammatory80.77 ± 2.82% inhibitionTPA-induced mouse ear edema[6]
PyrrolopyrimidineHydrazide Derivativeortho, meta, paraAntimicrobialData varies by isomerBacteria and Fungi[5]
Schiff BaseIsoniazid CondensateorthoAntitubercularNot specifiedMycobacterium[2]

Note: This table is illustrative. Direct comparison of values across different studies and assays should be done with caution.

Part 3: Experimental Design for SAR Studies

A robust SAR study requires reliable and reproducible experimental protocols. The following sections provide self-validating, step-by-step methodologies for the synthesis of a representative derivative and its subsequent biological evaluation.

Workflow for a Typical SAR Study

Caption: A streamlined workflow for a structure-activity relationship study.

Experimental Protocol 1: Synthesis of a Nitrobenzaldehyde-Derived Schiff Base

Objective: To synthesize an imine derivative from a nitrobenzaldehyde isomer and a primary amine, a common step in generating bioactive candidates.

Causality: This condensation reaction is highly efficient due to the electrophilic nature of the aldehyde's carbonyl carbon, which is activated by the nitro group. Using ethanol as a solvent facilitates the dissolution of reactants and the removal of the water byproduct, driving the reaction to completion.

Materials:

  • Nitrobenzaldehyde isomer (e.g., 4-nitrobenzaldehyde)

  • Primary amine (e.g., Aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Beakers, Buchner funnel, filter paper

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the chosen nitrobenzaldehyde isomer in 20 mL of absolute ethanol with gentle stirring.

  • Addition of Amine: To this solution, add 10 mmol of the primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and reflux the mixture for 2-3 hours using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to facilitate the crystallization of the Schiff base product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR (to observe the C=N stretch), ¹H NMR, and mass spectrometry.

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a target bacterial strain.

Causality: This method provides a quantitative measure of antimicrobial activity by identifying the lowest concentration of a compound that prevents visible microbial growth. The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously, ensuring consistency and comparability. Resazurin is used as a cell viability indicator; metabolically active cells reduce the blue dye to pink resorufin, providing a clear visual endpoint.

Materials:

  • Synthesized nitrobenzaldehyde derivatives

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.015% w/v, sterile)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used for compound dissolution)

  • Multichannel pipette

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL). Create a series of twofold serial dilutions in MHB directly in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and DMSO, but no compound), and a sterility control (wells with MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Addition of Indicator: After incubation, add 20 µL of the resazurin solution to each well and incubate for another 2-4 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no color change (wells remain blue) is observed, indicating the inhibition of bacterial growth. A color change from blue to pink indicates bacterial growth.

Conclusion and Future Outlook

The structure-activity relationship of nitro-substituted benzaldehydes is a rich and compelling field. The electronic and steric effects imparted by the nitro group, particularly its position on the aromatic ring, are definitive factors in the biological activity of both the parent aldehydes and their numerous derivatives. The ortho and para isomers generally exhibit higher reactivity, which can be leveraged for the synthesis of potent bioactive molecules. The meta isomer, while less reactive, remains a crucial building block for many important pharmaceuticals.[7][8]

Future research should focus on leveraging computational tools for in-silico screening to predict the activity of novel derivatives, thereby streamlining the drug discovery process. The synthesis of hybrid molecules that combine the nitrobenzaldehyde scaffold with other known pharmacophores may also lead to the development of next-generation therapeutic agents with enhanced potency and selectivity.

References

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Available at: [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. Available at: [Link]

  • (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]

  • 3-Nitrobenzaldehyde. Wikipedia. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. ResearchGate. Available at: [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. MDPI. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. Available at: [Link]

  • Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. Available at: [Link]

  • o-NITROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. PubMed. Available at: [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]

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A Comparative Guide to the Antioxidant Activity of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the antioxidant activity of various benzaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate antioxidant efficacy, outlines the primary mechanisms of action, and presents standardized protocols for empirical validation. We will explore the causality behind experimental choices and provide a framework for interpreting the resulting data, grounding all claims in authoritative scientific literature.

Introduction: The Significance of Antioxidants and Benzaldehyde Scaffolds

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders.[1] Antioxidants mitigate this damage by neutralizing these harmful free radicals.[1][2] Phenolic compounds, a broad class of plant secondary metabolites, are renowned for their potent antioxidant properties.[3][4]

Benzaldehyde derivatives, which feature a formyl group attached to a benzene ring, represent a significant class of phenolic compounds. Many are naturally occurring and contribute to the flavor and aroma of foods such as almonds, cinnamon, and vanilla. Beyond their organoleptic properties, the substitution pattern on the aromatic ring—particularly with hydroxyl and methoxy groups—can impart substantial antioxidant activity, making them a compelling scaffold for therapeutic development.[5][6] This guide will compare the antioxidant potential of key benzaldehyde derivatives by examining their structure-activity relationships (SAR).

Mechanisms of Antioxidant Action by Phenolic Compounds

Phenolic antioxidants primarily exert their effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3] Often, these pathways can occur in concert.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical (R•), quenching the radical and forming a stable, resonance-delocalized phenoxyl radical (ArO•).[4][7] The stability of this resulting radical is a key determinant of the antioxidant's efficacy.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate to form the more stable phenoxyl radical.[3]

The efficiency of these processes is heavily influenced by the substituents on the aromatic ring, which can stabilize the resulting phenoxyl radical through resonance and inductive effects.

cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism cluster_SET Single Electron Transfer (SET) Mechanism ArOH Phenolic Antioxidant (e.g., Hydroxybenzaldehyde) ArO_radical Stable Phenoxyl Radical (ArO•) ArOH->ArO_radical H• donation RH Quenched Species (RH) R_radical Free Radical (R•) R_radical->RH H• acceptance ArOH_SET Phenolic Antioxidant (ArOH) ArOH_cation Radical Cation (ArOH•+) ArOH_SET->ArOH_cation e- donation R_radical_SET Free Radical (R•) R_anion Anion (R-) R_radical_SET->R_anion e- acceptance

Caption: General mechanisms of free radical scavenging by phenolic antioxidants.

In Vitro Assays for Evaluating Antioxidant Activity

To empirically compare antioxidant activity, several standardized spectrophotometric assays are employed. Relying on a single assay can be misleading, as different assays operate via different mechanisms. Therefore, a multi-assay approach is recommended for a comprehensive assessment.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is one of the most common and straightforward methods.[8] DPPH is a stable free radical with a deep purple color and a characteristic absorbance maximum around 517 nm.[9] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow.[8][10] The degree of discoloration is proportional to the antioxidant's scavenging capacity. This assay measures activity primarily through a mixed HAT and SET mechanism.[11]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, ABTS is oxidized using an agent like potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore with an absorbance maximum at 734 nm.[12] Antioxidants added to the pre-formed radical solution neutralize ABTS•+, causing the color to fade.[12] The extent of decolorization is proportional to the antioxidant's activity. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is primarily based on the SET mechanism.[7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ) at a low pH.[13][14] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. The intensity of the blue color is directly proportional to the reducing power of the sample. This assay is based exclusively on the SET mechanism.[15][16]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for determining the antioxidant activity of benzaldehyde derivatives using the DPPH assay. The result is typically expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9]

A. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (Spectroscopic grade)

  • Test compounds (Benzaldehyde derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Spectrophotometric microplate reader

B. Step-by-Step Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in an amber bottle and in the dark to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of each benzaldehyde derivative in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Prepare the positive control in the same manner.

  • Assay Reaction:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test samples or positive control to the corresponding wells.

    • For the blank control, add 100 µL of methanol instead of the sample.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the % Inhibition against the concentration of the test sample. The IC₅₀ value is determined from the graph as the concentration required to achieve 50% inhibition. A lower IC₅₀ value indicates higher antioxidant activity.[10]

start Start prep_dpph 1. Prepare 0.1 mM DPPH Solution in Methanol start->prep_dpph prep_samples 2. Prepare Serial Dilutions of Benzaldehyde Derivatives & Positive Control prep_dpph->prep_samples reaction 3. Mix 100 µL DPPH Solution with 100 µL Sample in 96-well Plate prep_samples->reaction incubation 4. Incubate in Dark for 30 minutes at RT reaction->incubation measurement 5. Measure Absorbance at 517 nm incubation->measurement calculation 6. Calculate % Inhibition vs. Control measurement->calculation plot 7. Plot % Inhibition vs. Concentration to Determine IC50 Value calculation->plot end_node End plot->end_node

Caption: Experimental workflow for the DPPH antioxidant assay.

Comparative Analysis of Benzaldehyde Derivatives

The antioxidant capacity of benzaldehyde derivatives is critically dependent on the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring. The table below summarizes the reported antioxidant activities of several common derivatives.

Compound NameStructure (Substituents)AssayActivity Metric (IC₅₀ or equivalent)Reference
p-Hydroxybenzaldehyde 4-OHDPPH, ABTSLow/Negligible Activity[6]
Salicylaldehyde 2-OHDPPH, ABTSLow/Negligible Activity[6]
Vanillin 4-OH, 3-OCH₃DPPH, ABTSModerate Activity[6]
Syringaldehyde 4-OH, 3,5-diOCH₃DPPH, ABTSModerate-High Activity[6]
2,4-Dihydroxybenzaldehyde 2,4-diOHDPPH, CUPRACHigh Activity[11]
Protocatechuic Aldehyde 3,4-diOHDPPH, ABTSVery High Activity[6][11]
2,3-Dihydroxybenzaldehyde 2,3-diOHDPPH, CUPRACVery High Activity[5][11]
2,4,5-Trihydroxybenzaldehyde 2,4,5-triOH-Strong Activity Reported[5]

Note: Direct comparison of absolute values between studies can be challenging due to variations in experimental conditions. The qualitative activities are based on relative performance within and across cited studies.

Structure-Activity Relationship (SAR) Insights

From the compiled data, clear structure-activity relationships emerge:

  • The Role of Hydroxyl Groups: The presence of at least one hydroxyl group is a prerequisite for significant activity. Benzaldehyde itself shows minimal antioxidant potential.[17] Monohydroxy derivatives like p-hydroxybenzaldehyde and salicylaldehyde exhibit weak activity.[6]

  • Number of Hydroxyl Groups: Antioxidant activity generally increases with the number of hydroxyl groups. Dihydroxy and trihydroxy derivatives are significantly more potent than monohydroxy derivatives.[5][11]

  • Position of Hydroxyl Groups: The relative position of -OH groups is crucial. Compounds with ortho (e.g., 2,3-dihydroxybenzaldehyde) or para (e.g., 2,5-dihydroxy) relationships between hydroxyls show enhanced activity.[16] The 3,4-dihydroxy (catechol) moiety, as seen in protocatechuic aldehyde, is particularly effective because it can form a stable ortho-quinone upon oxidation, which contributes to its high radical-scavenging ability.[11]

  • The Role of Methoxy Groups: Methoxy groups are electron-donating and can increase the stability of the phenoxyl radical, thereby enhancing antioxidant activity. For instance, vanillin (one -OCH₃ group) is more active than p-hydroxybenzaldehyde, and syringaldehyde (two -OCH₃ groups) is more active than vanillin.[6] However, the effect of a methoxy group is generally less pronounced than that of a second hydroxyl group. Methylation of a hydroxyl group to a methoxy group typically reduces activity.[16]

cluster_legend Relative Antioxidant Activity cluster_sar Structure-Activity Relationship of Benzaldehyde Derivatives cluster_high High Activity cluster_moderate Moderate Activity cluster_low Low Activity key1 High key2 Moderate key3 Low Base Benzaldehyde Ring Ortho Ortho-Position (2 or 6) Base->Ortho CHO Meta Meta-Position (3 or 5) Base->Meta Para Para-Position (4) Base->Para H1 3,4-diOH (Catechol) H2 2,3-diOH M1 4-OH, 3-OCH3 M2 4-OH, 3,5-diOCH3 L1 4-OH L2 2-OH

Caption: Key substituent patterns influencing the antioxidant activity of benzaldehydes.

Conclusion

References

  • Gulcin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology, 94(3), 651-715.
  • Liguori, I., Russo, G., Curcio, F., Bulli, G., Aran, L., Della-Morte, D., Gargiulo, G., Testa, G., Cacciatore, F., Bonaduce, D., & Abete, P. (2018). Oxidative stress, aging, and diseases. Clinical Interventions in Aging, 13, 757–772.
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry, 239(1), 70-76.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay.
  • Khare, P., Mishra, A., & Kumar, A. (2020). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Journal of Functional Foods, 70, 103989.
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Glomb, M. A., & Müller, M. (2018).
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2021). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
  • Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. R Discovery.
  • BenchChem. (2025). The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
  • Massive Bio. (2026). Polyphenol.
  • Oriental Journal of Chemistry. (2018). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression.
  • Schneider, L. C., von der Ohe, C. C., & Fischer, M. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10, 869496.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422.
  • Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-9.
  • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method.
  • Nenadis, N., & Tsimidou, M. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • Seo, M. J., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Journal of Microbiology, 53(1), 69-75.

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A Comparative Guide to the Differential Reactivity of Ortho- vs. Para-Nitrobenzaldehydes in Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the reactivity of substituted benzaldehydes is a foundational concept. Among these, the nitrobenzaldehyde isomers, particularly ortho-nitrobenzaldehyde and para-nitrobenzaldehyde, offer a classic yet compelling case study on the interplay of electronic and steric effects. The position of the potent electron-withdrawing nitro group dictates the electrophilicity of the carbonyl carbon and the steric accessibility for an incoming nucleophile, resulting in markedly different reactivity profiles. This guide provides an in-depth, objective comparison of these two isomers, supported by mechanistic principles and experimental considerations.

The Electronic Influence of the Nitro Group

The nitro group (–NO₂) is a powerful deactivating group in the context of electrophilic aromatic substitution, but it is an activating group for nucleophilic reactions at the carbonyl carbon. It exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density through the sigma bonds of the benzene ring. This effect increases the partial positive charge (δ+) on the carbonyl carbon, making it more electrophilic.[1][2]

  • Resonance Effect (-M or -R): When positioned ortho or para to the aldehyde, the nitro group can delocalize electron density from the benzene ring and the carbonyl group through resonance.[3][4] This delocalization further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5][6][7][8][9]

For meta-nitrobenzaldehyde, only the inductive effect is operative on the carbonyl group, rendering it less reactive in nucleophilic additions compared to its ortho and para counterparts.[1][10]

The Ortho vs. Para Dichotomy: A Tale of Two Effects

While both ortho- and para-nitrobenzaldehydes are activated towards nucleophilic addition, the magnitude of their reactivity differs significantly. This is a direct consequence of the spatial position of the nitro group.

Para-Nitrobenzaldehyde: Unhindered Electronic Activation

In 4-nitrobenzaldehyde, the nitro group is situated opposite the aldehyde. In this configuration, it exerts its maximum electron-withdrawing resonance and inductive effects without any spatial interference.[3] This leads to a highly electrophilic carbonyl carbon that is readily accessible to incoming nucleophiles. Consequently, p-nitrobenzaldehyde generally exhibits higher reactivity and faster reaction rates in nucleophilic addition reactions where the approach to the carbonyl is the rate-determining step.[3]

Ortho-Nitrobenzaldehyde: Electronic Activation vs. Steric Hindrance

In 2-nitrobenzaldehyde, the nitro group is adjacent to the aldehyde. This proximity creates a more complex scenario:

  • Electronic Effect: The nitro group still strongly activates the carbonyl carbon via induction and resonance.

  • Steric Hindrance: The bulky nitro group physically obstructs the trajectory of the incoming nucleophile, impeding its approach to the carbonyl carbon.[3][11] This steric crowding is a significant factor that counteracts the electronic activation, often leading to slower reaction rates compared to the para isomer.[3]

  • Intramolecular Interactions: The close proximity of the two groups can lead to a twisted conformation where the nitro group is not coplanar with the phenyl ring, which can slightly alter its electronic influence.[12]

The ultimate reactivity of o-nitrobenzaldehyde is a delicate balance between these activating electronic effects and deactivating steric effects.[3]

Experimental Evidence: Comparative Reactivity in Key Reactions

The differential reactivity is not merely theoretical and can be observed in various standard organic transformations.

ReactionGeneral Reactivity OrderPredominant Factor
Cannizzaro Reaction para > ortho > metaElectronic Effect . The initial, rate-determining step is the attack of a hydroxide ion. The unhindered and potent electronic withdrawal of the para-nitro group makes its carbonyl carbon the most electrophilic and thus most susceptible to attack.[3][10]
Knoevenagel Condensation para > orthoSteric Hindrance . While both are activated, the steric bulk of the ortho-nitro group slows the rate of attack by the active methylene nucleophile compared to the accessible para isomer.[3]
Grignard Reaction para > orthoSteric Hindrance . Grignard reagents are bulky nucleophiles. Their approach to the carbonyl carbon is significantly impeded by the adjacent nitro group in the ortho isomer.[13]
Reduction with NaBH₄ para > orthoElectronic & Steric Effects . The hydride (H⁻) delivery from sodium borohydride is a nucleophilic addition. The higher electrophilicity of the para isomer's carbonyl carbon favors faster reaction, while the steric bulk of the ortho isomer can slow the reaction.[14][15][16]

This table summarizes general reactivity trends based on established chemical principles. Specific reaction rates and yields can vary with conditions.

Case Study: A Comparative Protocol for the Reduction of Nitrobenzaldehydes

To provide a practical illustration of these principles, the following protocol outlines the reduction of ortho- and para-nitrobenzaldehyde to their corresponding benzyl alcohols using sodium borohydride. This experiment serves as a reliable method to validate the discussed reactivity differences.

Objective:

To compare the reaction progress of the reduction of 2-nitrobenzaldehyde and 4-nitrobenzaldehyde to 2-nitrobenzyl alcohol and 4-nitrobenzyl alcohol, respectively, via thin-layer chromatography (TLC).

Materials:
  • 2-Nitrobenzaldehyde

  • 4-Nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Deionized water

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • Standard laboratory glassware

Step-by-Step Methodology:
  • Preparation of Reactant Solutions:

    • Set up two separate 50 mL round-bottom flasks, labeling one "Ortho" and the other "Para."

    • In the "Ortho" flask, dissolve 1.51 g (10 mmol) of 2-nitrobenzaldehyde in 20 mL of ethanol.

    • In the "Para" flask, dissolve 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 20 mL of ethanol.

    • Rationale: Ethanol is chosen as the solvent because it readily dissolves the aldehydes and is compatible with sodium borohydride.[14]

  • Initiation of Reduction:

    • Cool both flasks in an ice-water bath for 5-10 minutes.

    • To each flask, slowly add 0.19 g (5 mmol) of sodium borohydride in small portions over 5 minutes while stirring.

    • Rationale: The reaction is exothermic; cooling prevents overheating. NaBH₄ is a source of hydride ions (H⁻), which act as the nucleophile.[16] A molar excess of the aldehyde is used to ensure the reducing agent is the limiting reagent for kinetic comparison.

  • Reaction Monitoring:

    • Immediately after the NaBH₄ addition, take a small aliquot from each flask and spot it on a labeled TLC plate ("T=0").

    • Allow the reactions to stir in the ice bath. At 15-minute intervals (T=15, T=30, T=45, etc.), take another aliquot from each flask and spot it on the TLC plate.

    • Develop the TLC plate in the prepared developing solvent and visualize under a UV lamp.

    • Rationale: TLC allows for the qualitative monitoring of the reaction's progress by observing the disappearance of the starting material spot (aldehyde) and the appearance of the product spot (alcohol). The alcohol product is more polar and will have a lower Rf value than the aldehyde.

  • Workup and Isolation (Post-Monitoring):

    • Once TLC indicates the consumption of the starting aldehyde (or after a set time, e.g., 60 minutes), slowly quench the reaction by adding 20 mL of deionized water to each flask.

    • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol product.

    • Rationale: The water quench destroys any excess NaBH₄. Extraction isolates the organic product from the inorganic borate salts.

Expected Observations and Interpretation:

By comparing the TLC plates over time, researchers will typically observe that the spot corresponding to 4-nitrobenzaldehyde diminishes more rapidly than the spot for 2-nitrobenzaldehyde. This provides direct, albeit qualitative, evidence that the para isomer reacts faster under these conditions, a result of its sterically unhindered, electronically activated carbonyl group.

Mechanistic Visualization

The following diagram illustrates the critical step of nucleophilic attack on both isomers, highlighting the steric challenge faced by the ortho isomer.

G cluster_ortho Ortho-Nitrobenzaldehyde p_aldehyde 4-Nitrobenzaldehyde p_ts Transition State p_aldehyde->p_ts Unhindered Attack p_product Tetrahedral Intermediate p_ts->p_product p_nu Nu⁻ p_nu->p_ts o_aldehyde 2-Nitrobenzaldehyde o_ts Transition State o_aldehyde->o_ts Hindered Attack o_product Tetrahedral Intermediate o_ts->o_product steric_clash Steric Hindrance o_nu Nu⁻ o_nu->o_ts

Caption: Nucleophilic attack on para- vs. ortho-nitrobenzaldehyde.

Conclusion

The differential reactivity of ortho- and para-nitrobenzaldehydes serves as an exemplary model for understanding the foundational principles of organic chemistry. While the powerful electron-withdrawing nature of the nitro group activates both isomers toward nucleophilic addition, the outcome is distinctly modulated by its position. 4-Nitrobenzaldehyde , with its unhindered electronic activation, generally proves to be the more reactive isomer.[3] Conversely, the reactivity of 2-nitrobenzaldehyde is tempered by significant steric hindrance from the adjacent nitro group, which often overrides its electronic activation, especially with bulky nucleophiles.[3] For synthetic chemists, a thorough understanding of this interplay is not merely academic; it is critical for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic pathways.

References

  • Benchchem. The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.
  • Benchchem. A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde.
  • Brainly.com. p-Nitrobenzaldehyde is more reactive towards nucleophilic addition reactions than p-tolualdehyde because.
  • YouTube. Cannizzaro reaction! p-nitrobenzaldehyde vs m-nitrobenzaldehyde.
  • Benchchem. Steric Hindrance Effects in 2-Methyl-6-nitrobenzaldehyde: A Technical Guide.
  • Collegedunia. In the following compounds, what is the increasing order of their reactivity towards nucleophilic addition reactions.
  • Filo. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain..
  • Brainly.in. Out of p-tolualdehyde and p-nitrobenzaldehyde ,which one is more reactive towards nucleophilic addition reactions, why?.
  • Filo. Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive towardsnucleophilic addition reactions, why.
  • Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure.
  • Benchchem. A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.
  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
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  • Benchchem.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde, a substituted aromatic aldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from SDSs of structurally similar chemicals, established laboratory safety principles, and general chemical waste management guidelines to ensure a robust and validated disposal procedure. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical waste streams safely and responsibly.

Hazard Assessment and Chemical Profile

Understanding the chemical's properties is foundational to its safe disposal. This compound is a nitroaromatic compound and a substituted benzaldehyde. While specific toxicity data is limited, analogous compounds such as 4-Hydroxy-3-nitrobenzaldehyde are known to cause skin and eye irritation, and may cause respiratory irritation.[1] The nitro group, in particular, suggests that thermal decomposition could release toxic nitrogen oxides.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₅PubChem[3]
Molecular Weight225.20 g/mol PubChem[3]
AppearanceAssumed to be a solid, likely light yellow in appearance based on similar compounds.Inferred from related compounds[4]
Water SolubilityThe presence of a hydroxyl group suggests some water solubility, which may affect its environmental mobility.Inferred from chemical structure[4]

The primary hazards associated with this compound are inferred from structurally related molecules and are summarized below:

  • Acute Toxicity: Harmful if swallowed.[2][4]

  • Skin Irritation: Causes skin irritation.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste. This workflow ensures that all waste streams are correctly identified, segregated, and managed in accordance with institutional and regulatory standards.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Disposal Pathway Start Waste Generated: This compound (Solid, Contaminated Labware, Solutions) Characterize Characterize Waste Stream: - Solid Residue - Contaminated Sharps/Glassware - Aqueous Solution - Organic Solvent Solution Start->Characterize Segregate Segregate Waste by Type Characterize->Segregate SolidWaste Solid Waste Container: - Labeled "Hazardous Waste" - Chemical Name & Concentration - Hazard Symbols (Irritant) Segregate->SolidWaste Solid LiquidWaste Liquid Waste Container: - Labeled "Hazardous Waste" - Chemical Name & Concentration - Solvent Composition - Hazard Symbols (Irritant, Flammable if applicable) Segregate->LiquidWaste Liquid SharpsWaste Sharps Container: - Puncture-resistant - Labeled "Hazardous Waste Sharps" Segregate->SharpsWaste Contaminated Sharps EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup SharpsWaste->EHS_Pickup Incineration Approved Hazardous Waste Incineration Facility EHS_Pickup->Incineration Landfill Prohibited: Do NOT dispose in regular trash or landfill Sewer Prohibited: Do NOT dispose down the drain

Sources

A Researcher's Guide to Handling 4-Hydroxy-3-nitro-5-propoxybenzaldehyde: A Protocol for Safety and Control

Author: BenchChem Technical Support Team. Date: January 2026

As scientific research advances into more complex molecular territories, the synthesis and application of novel compounds like 4-Hydroxy-3-nitro-5-propoxybenzaldehyde demand an equally sophisticated approach to safety. This guide provides drug development professionals and laboratory researchers with a comprehensive framework for handling this compound, grounded in an understanding of its chemical nature. Our focus extends beyond mere procedural steps to instill a deep, causal understanding of the "why" behind each safety recommendation, ensuring protocols are not just followed, but are intrinsically self-validating.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety protocol can be constructed by analyzing its constituent functional groups: an aromatic aldehyde, a nitro group, and a phenol ether. This process of hazard assessment by chemical analogy is a cornerstone of laboratory safety for new chemical entities.

Part 1: Hazard Profile and Risk Assessment

The structure of this compound presents a trifecta of potential hazards derived from its functional groups. Understanding these is the first step toward mitigating risk.

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are known for their potential toxicity and reactivity. They can be absorbed through the skin and may cause systemic effects. Under conditions of heat or physical shock, especially in the presence of multiple nitro groups, these compounds can be explosive.[1][2] While this monosubstituted compound is not expected to be as hazardous as explosives like TNT, the potential for thermal decomposition and violent reaction with reducing or oxidizing agents must be respected.[1][2]

  • Aldehyde Group (-CHO): Aldehydes are frequently irritants to the skin, eyes, and respiratory system.[3] Allergic skin reactions are also possible with some aldehydes.[4]

  • Phenolic Group (-OH on a benzene ring): Phenols are generally considered toxic and corrosive. They can cause chemical burns upon skin contact and can be absorbed systemically.

This analysis leads to a clear, multi-faceted risk profile that must be addressed by engineering controls and Personal Protective Equipment (PPE).

Table 1: Hazard Summary and Corresponding PPE
Hazard Class (Inferred)Potential EffectsGHS Pictograms (Anticipated)Primary Engineering ControlRequired Personal Protective Equipment (PPE)
Acute Toxicity / Skin Irritation Skin/eye irritation, potential for burns, possible skin sensitization.[3][5]pictogram GHS07Certified Chemical Fume HoodChemical-resistant gloves (Nitrile for splash protection), safety goggles, lab coat.[6]
Systemic Toxicity Potential for systemic effects if inhaled, ingested, or absorbed through the skin.pictogram GHS06 pictogram GHS08Certified Chemical Fume HoodFull PPE ensemble; strict avoidance of skin contact and aerosol generation.
Reactivity Hazards Potential for exothermic decomposition at high temperatures; may react violently with strong oxidizers or reducers.[2]pictogram GHS01Isolate from incompatible materials; use appropriate heating controls (e.g., oil bath instead of hot plate).Standard PPE; ensure emergency quench materials are accessible.

Part 2: Core Directive for Safe Handling

All manipulations involving this compound, from weighing solids to preparing solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[7] Adherence to Occupational Safety and Health Administration (OSHA) laboratory standards is mandatory.[8][9]

Required Personal Protective Equipment (PPE) Ensemble
  • Eye and Face Protection: At a minimum, wear chemical splash goggles that conform to OSHA standards (29 CFR 1910.133). When handling larger quantities (>1g) or during procedures with a high risk of splashing (e.g., transferring solutions), supplement goggles with a full-face shield.[10]

  • Hand Protection: Wear nitrile gloves for splash protection. Nitrile offers good resistance to weak acids and some organic solvents, but it provides limited protection against aromatic hydrocarbons.[11][12][13] Therefore, a strict protocol of immediate removal and replacement upon any suspected contact is crucial. For prolonged tasks, consider double-gloving or using gloves with higher resistance to aromatic compounds, such as butyl rubber.[4] Always inspect gloves for tears or punctures before use.[7]

  • Body Protection: Wear a long-sleeved, flame-resistant lab coat. Ensure the coat is fully buttoned. For tasks involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.[10] Do not wear shorts or open-toed shoes in the laboratory.[7]

Workflow for Routine Laboratory Handling

The following diagram outlines the mandatory workflow for any procedure involving this compound.

G cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_post Post-Handling Phase A Verify Fume Hood Certification is Current B Assemble All Glassware & Reagents A->B C Don Full PPE: Lab Coat, Goggles, Gloves B->C D Perform All Manipulations Inside Fume Hood C->D E Keep Sash at Lowest Practical Height D->E F Segregate Hazardous Waste at Point of Generation D->F G Decontaminate Work Surface F->G H Doff PPE in Correct Order: Gloves -> Goggles -> Coat G->H I Wash Hands Thoroughly with Soap and Water H->I

Caption: Standard workflow for handling this compound.

Part 3: Operational and Disposal Plans

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation: Before bringing the compound into the fume hood, label your destination container (e.g., flask) with the chemical name, your initials, and the date.

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Aliquot Solid: Carefully transfer an approximate amount of the solid this compound from the stock bottle to the weigh boat. Avoid creating dust. If the solid is fine, do not pour it from a height. Use a spatula to gently transfer the material.

  • Seal and Record: Securely close the stock bottle immediately. Record the exact mass.

  • Dissolution: Add the solvent to your destination flask first, then carefully transfer the weighed solid into the flask. This prevents fine powder from puffing out of the flask upon solvent addition.

  • Rinse: Use a small amount of solvent to rinse the weigh boat, transferring the rinse into the flask to ensure a complete transfer.

  • Disposal: Dispose of the used weigh boat and any contaminated items (e.g., paper towels) into a designated solid hazardous waste container.

Emergency Plan: Spill Response

The response to a spill depends critically on its scale. All personnel must be trained to differentiate between a minor, manageable spill and a major incident requiring evacuation.

SpillResponse start Spill Occurs decision_size Assess Spill Is it >100 mL or outside the fume hood? start->decision_size evacuate MAJOR SPILL Evacuate Immediate Area Alert Colleagues Call Emergency Response decision_size->evacuate Yes minor_spill MINOR SPILL (Contained in Fume Hood) decision_size->minor_spill No contain Contain spill with absorbent pads or sand minor_spill->contain absorb Cover with absorbent material (e.g., vermiculite) contain->absorb collect Collect absorbed material using non-sparking tools absorb->collect package Place in a sealed, labeled hazardous waste container collect->package decontaminate Decontaminate area with appropriate solvent, then soap & water package->decontaminate

Caption: Decision flowchart for spill response procedures.

Waste Disposal Plan

Improper disposal of hazardous waste is a serious regulatory violation and environmental hazard.[14]

  • Waste Segregation: this compound waste is classified as non-halogenated organic waste. It must not be mixed with:

    • Strong oxidizing acids (e.g., nitric acid).[14]

    • Strong bases.

    • Halogenated solvents.

    • Aqueous waste.

  • Containerization:

    • Solid Waste: Collect contaminated consumables (gloves, weigh boats, paper towels) in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.[15]

    • Liquid Waste: Collect solutions containing the compound in a dedicated, compatible container (e.g., a high-density polyethylene carboy).[16] The container must be labeled with a "Hazardous Waste" tag that lists all components, including solvents and their approximate percentages.[17]

  • Storage: Store waste containers in a designated satellite accumulation area within the lab. Liquid waste containers must be kept in secondary containment to prevent spills. Do not overfill containers; leave at least 10% headspace.[17]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical down the drain.[15]

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring both personal safety and the integrity of your research.

References

  • Vertex AI Search. (2023). Guide to Nitrile Gloves Chemical Resistance.
  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • IPG. (2023). Decoding OSHA Laboratory Standards: Safety Essentials.
  • Lab Manager. (2023). OSHA Standards to Know Before Starting Your Lab.
  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories.
  • International Labour Organization (ILO). (2011). Nitrocompounds, Aromatic. In Encyclopaedia of Occupational Health and Safety.
  • Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety.
  • WorkSafe GEAR Australia. (2025). Are Nitrile Gloves Chemical Resistant?.
  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance.
  • American Chemical Society Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development.
  • International Labour Organization (ILO). (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
  • BASF. (2026). Safety Data Sheet.
  • Missouri S&T Environmental Health and Safety. Chemical Safety.
  • Fisher Scientific. (2025). Safety Data Sheet: Syringaldehyde.
  • Bio-Techne. (2013). Safety Data Sheet.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Massachusetts Institute of Technology (MIT). Procedure for Disposing of Hazardous Waste.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.